MST-312
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[3-[(2,3-dihydroxybenzoyl)amino]phenyl]-2,3-dihydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6/c23-15-8-2-6-13(17(15)25)19(27)21-11-4-1-5-12(10-11)22-20(28)14-7-3-9-16(24)18(14)26/h1-10,23-26H,(H,21,27)(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQUEZGHEJGPJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439103 | |
| Record name | Telomerase Inhibitor IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368449-04-1 | |
| Record name | Telomerase Inhibitor IX | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-1,3-Phenylenebis-[2,3-dihydroxy-benzamide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Molecular Target of MST-312: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MST-312 is a synthetic derivative of the green tea catechin, (-)-epigallocatechin gallate (EGCG), that has demonstrated potent anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the molecular targets of this compound, with a primary focus on its well-established role as a telomerase inhibitor. Additionally, this guide will explore its secondary activity against DNA topoisomerase II and detail the downstream cellular consequences of its target engagement, including the induction of apoptosis and cell cycle arrest. Detailed experimental protocols for key assays and quantitative data are presented to provide a thorough resource for researchers in oncology and drug development.
Primary Molecular Target: Telomerase
The principal molecular target of this compound is the enzyme telomerase.[1][2][3] Telomerase is a ribonucleoprotein reverse transcriptase that is responsible for maintaining telomere length at the ends of chromosomes. In the majority of cancer cells, telomerase is reactivated, enabling replicative immortality, a hallmark of cancer.[4][5] this compound inhibits telomerase activity, leading to progressive telomere shortening with each cell division.[6] This erosion of telomeres eventually triggers a DNA damage response, leading to cellular senescence or apoptosis.[7]
Quantitative Analysis of Telomerase Inhibition
The inhibitory potency of this compound against telomerase has been quantified using the Telomeric Repeat Amplification Protocol (TRAP) assay. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and experimental conditions.
| Cell Line | Assay Type | IC50 Value (μM) | Reference |
| HeLa | TRAP Assay | 12.1 | [1] |
| U937 | TRAP Assay | 0.67 | [3] |
| Brain Cancer Cells | TRAP Assay | Not explicitly quantified, but inhibition shown at 1.0 µM | [8] |
Secondary Molecular Target: DNA Topoisomerase II
At concentrations higher than those required for effective telomerase inhibition, this compound has been shown to inhibit DNA topoisomerase II.[9] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately inducing cell cycle arrest and apoptosis.
Quantitative Analysis of Topoisomerase II Inhibition
The inhibitory activity of this compound against DNA topoisomerase II has been determined through in vitro DNA decatenation assays.
| Target | Assay Type | IC50 Value (μM) | Reference |
| DNA Topoisomerase II | DNA Decatenation Assay | 2 | [9] |
Cellular Signaling Pathways Modulated by this compound
The inhibition of telomerase and DNA topoisomerase II by this compound initiates a cascade of downstream signaling events, primarily culminating in apoptosis and cell cycle arrest.
Apoptosis Induction Pathway
This compound treatment leads to the induction of apoptosis through the modulation of key regulatory proteins. A notable mechanism is the suppression of the NF-κB pathway.[4] This leads to the downregulation of anti-apoptotic genes such as Bcl-2, survivin, and Mcl-1, and the upregulation of the pro-apoptotic gene Bax.[4][6] The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade.
Cell Cycle Arrest Pathway
This compound induces cell cycle arrest, primarily at the G2/M phase.[4][10] This effect is linked to the activation of the DNA damage response (DDR) pathway. Telomere uncapping and DNA double-strand breaks, caused by telomerase and topoisomerase II inhibition respectively, activate kinases such as ATM.[11] Activated ATM then phosphorylates downstream targets, leading to cell cycle checkpoint activation and a halt in cell division to allow for DNA repair or, if the damage is too severe, entry into apoptosis.
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[5][12][13]
4.1.1. Cell Lysate Preparation
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., NP-40 based buffer).
-
Incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
4.1.2. TRAP Reaction
-
Prepare a master mix containing TRAP buffer, dNTPs, a telomerase substrate (TS) primer, a reverse primer (ACX), and Taq polymerase.
-
Add the cell lysate to the master mix. For inhibitor studies, pre-incubate the lysate with this compound for a specified time (e.g., 15 minutes) before adding to the master mix.[1]
-
Perform the telomerase extension step at room temperature (25-30°C) for 20-30 minutes.
-
Amplify the telomerase products via PCR for 27-33 cycles.
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize using a suitable method (e.g., SYBR Green staining).
References
- 1. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Telomerase inhibitor this compound induces apoptosis of multiple myeloma cells and down-regulation of anti-apoptotic, proliferative and inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Bioinformatics Analysis Identifies the Telomerase Inhibitor this compound for Treating High-STMN1-Expressing Hepatocellular Carcinoma [mdpi.com]
- 12. telomer.com.tr [telomer.com.tr]
- 13. biorxiv.org [biorxiv.org]
MST-312 as a Telomerase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MST-312, a synthetic derivative of epigallocatechin gallate (EGCG) from green tea, is a potent small molecule inhibitor of telomerase.[1][2] Telomerase is a reverse transcriptase that is reactivated in the vast majority of cancer cells, enabling them to overcome replicative senescence and achieve immortal proliferation.[3] this compound has demonstrated significant anti-cancer effects in a variety of preclinical models through its direct inhibition of telomerase activity, leading to telomere shortening, cell cycle arrest, and apoptosis.[3][4] This technical guide provides an in-depth overview of the core characteristics of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its impact on key cellular signaling pathways.
Introduction
Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division. This progressive shortening acts as a mitotic clock, eventually triggering cellular senescence or apoptosis. Cancer cells circumvent this limitation by upregulating the enzyme telomerase, which adds telomeric repeats to the chromosome ends, thereby maintaining their length and enabling limitless replication. This makes telomerase a highly attractive target for cancer therapy.
This compound has emerged as a promising telomerase inhibitor with improved chemical stability and potency compared to its natural precursor, EGCG.[2] It exerts its anti-cancer effects through both acute and chronic mechanisms. Acutely, at higher concentrations, it can induce a DNA damage response independent of telomere length.[2] Chronically, at lower, non-toxic doses, it leads to progressive telomere shortening, ultimately causing cancer cells to undergo senescence or apoptosis.[3] This guide will delve into the technical details of this compound's function and provide practical information for researchers in the field.
Mechanism of Action
This compound primarily functions as a direct inhibitor of the catalytic subunit of telomerase, hTERT.[5] Unlike some other telomerase inhibitors, this compound's inhibitory action does not appear to involve the downregulation of hTERT expression.[6][7] Instead, it is thought to interfere with the proper assembly or function of the telomerase enzyme complex.[7]
In addition to its direct effect on telomerase, this compound has been shown to induce a DNA damage response.[2] This can be triggered by the uncapping of telomeres due to telomerase inhibition, which exposes the chromosome ends and activates the Ataxia Telangiectasia Mutated (ATM) signaling pathway.[7][8] Furthermore, this compound has been reported to suppress the NF-κB signaling pathway, which is crucial for promoting inflammation, cell survival, and proliferation in many cancers.[2][9] This dual mechanism of telomerase inhibition and NF-κB suppression contributes to its potent anti-cancer activity.[9] At higher concentrations (around 5µM), this compound can also inhibit DNA topoisomerase II, contributing to a more general DNA damage response.[2]
Quantitative Data
The efficacy of this compound has been quantified across various cancer cell lines and experimental conditions. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Treatment Conditions | Reference(s) |
| U937 | Human Monoblastoid Leukemia | Effective Dose for Telomere Shortening | 1-2 µM | Continuous treatment | [3][4] |
| JFCR39 Panel (average of 39 lines) | Various | GI50 | 4.7 µM | 48-hour treatment | [10] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Reduction in Cell Viability | ~40% | 1 µM for 24 hours | [1] |
| MCF-7 | Luminal Breast Cancer | Reduction in Cell Viability | ~25% | 1 µM for 24 hours | [1] |
| MCF-10A | Normal Breast Epithelial | Reduction in Cell Viability | ~13% | 1 µM for 24 hours | [1] |
| U-266 | Multiple Myeloma | IC50 | Dose-dependent | 2-8 µM for up to 72 hours | [11] |
| Jurkat | Acute Lymphoblastic Leukemia | Apoptosis Induction | Dose-dependent (up to 68.82%) | 0.5-4 µM for 48 hours | [12] |
| PA-1 | Ovarian Cancer | IC50 | Synergistic with Quercetin | Varies with combination | [2] |
| A2780 | Ovarian Cancer | IC50 | Synergistic with Quercetin | Varies with combination | [2] |
| OVCAR3 | Ovarian Cancer | IC50 | Synergistic with Quercetin | Varies with combination | [2] |
Table 2: Effect of this compound on Telomerase Activity
| Cell Line | Cancer Type | This compound Concentration | Treatment Duration | % Reduction in Telomerase Activity | Reference(s) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.5 µM | 14 days | 24% | [1][6] |
| MCF-7 | Luminal Breast Cancer | 1 µM | 14 days | 77% | [6][7] |
| APL cells | Acute Promyelocytic Leukemia | Not specified | Short-term | Significant reduction | [9] |
Table 3: In Vivo Efficacy of this compound
| Xenograft Model | Administration Route | Dosage | Outcome | Reference(s) |
| HBC-4 (Human Breast Cancer) | Intratumoral, Intravenous, Oral | Not specified (maximum tolerated dose or lower) | Retarded tumor growth | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assays
a) Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS) and then fix with 100% methanol for 10-15 minutes at room temperature.
-
Staining: Remove the methanol and add 0.5% crystal violet solution (in 25% methanol) to each well. Incubate for 10-20 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Add a solubilizing agent, such as 10% acetic acid or 1% SDS, to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
b) MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described for the Crystal Violet Assay.
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based assay to measure telomerase activity.
-
Cell Lysis: Prepare cell extracts from treated and untreated cells using a suitable lysis buffer (e.g., CHAPS lysis buffer).
-
Telomerase Extension: In a PCR tube, combine the cell lysate with a TRAP reaction buffer containing a substrate oligonucleotide (TS primer), dNTPs, and Taq polymerase. Incubate at room temperature (e.g., 25°C) for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
PCR Amplification: Perform PCR amplification of the telomerase-extended products using forward (TS) and reverse primers. Include an internal control to normalize for PCR efficiency.
-
Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) followed by staining with a fluorescent dye (e.g., SYBR Green) or by using fluorescently labeled primers. The presence of a characteristic 6-base pair ladder indicates telomerase activity.
-
Quantification: Quantify the intensity of the ladder bands relative to the internal control to determine the level of telomerase activity.
Signaling Pathways and Visualizations
This compound's mechanism of action involves the modulation of critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these interactions.
This compound Signaling Pathway
Caption: Signaling pathway of this compound leading to anti-cancer effects.
Experimental Workflow for this compound Evaluation
Caption: A typical experimental workflow for evaluating this compound.
Conclusion
This compound is a well-characterized telomerase inhibitor with significant potential as an anti-cancer agent. Its multifaceted mechanism of action, involving direct telomerase inhibition, induction of a DNA damage response, and suppression of the NF-κB pathway, makes it a compelling candidate for further preclinical and clinical investigation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers working to further elucidate the therapeutic potential of this compound and other telomerase-targeting compounds. The continued exploration of such targeted therapies holds promise for the development of more effective and less toxic cancer treatments.
References
- 1. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting telomerase with this compound leads to downregulation of CCND1, MDM2, MYC, and HSP90AA1 and induce apoptosis in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Effects of MST-312 on Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MST-312, a synthetic derivative of the green tea catechin epigallocatechin gallate (EGCG), has emerged as a potent inhibitor of telomerase, an enzyme crucial for the immortal phenotype of approximately 90% of cancer cells. This technical guide provides an in-depth overview of the biological effects of this compound on tumor cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways. This compound demonstrates significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines by inhibiting telomerase, inducing DNA damage, and modulating critical signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals investigating telomerase inhibitors as a therapeutic strategy against cancer.
Mechanism of Action
This compound is a chemically stable and potent telomerase inhibitor.[1][2] Its primary mechanism of action involves the direct inhibition of the catalytic subunit of telomerase, hTERT.[2][3] This inhibition leads to a progressive shortening of telomeres, the protective caps at the ends of chromosomes. Telomere attrition ultimately triggers a DNA damage response, leading to cell cycle arrest and apoptosis.[2][4]
Beyond its direct effect on telomerase, this compound has been shown to modulate other critical cellular pathways implicated in cancer progression. Notably, it can suppress the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.[5][6] Furthermore, this compound can induce an acute DNA damage response, activating pathways such as the ATM/pH2AX axis.[4][7]
Quantitative Data on the Biological Effects of this compound
The anti-tumor effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from multiple studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| U-251 | Glioma | 13.88 | 48 hours | [1] |
| U-251 | Glioma | 6.56 | 72 hours | [1] |
| PA-1 | Ovarian Cancer | Not specified, but dose-dependent reduction in viability observed up to 10 µM | 72 hours | [2] |
| A2780 | Ovarian Cancer | Not specified, but dose-dependent reduction in viability observed up to 10 µM | 72 hours | [2] |
| OVCAR3 | Ovarian Cancer | Not specified, but dose-dependent reduction in viability observed up to 10 µM | 72 hours | [2] |
| K562 | Chronic Myelogenous Leukemia | Dose- and time-dependent reduction in viability | Up to 72 hours | [4] |
Table 2: Effects of this compound on Cell Viability and Telomerase Activity
| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect on Cell Viability | Reduction in Telomerase Activity | Reference |
| MDA-MB-231 | 1 | 24 hours | 40% reduction | Not specified | [3][8] |
| MCF-7 | 1 | 24 hours | 25% reduction | Not specified | [3][8] |
| MDA-MB-231 | 0.5 | 14 days | Not specified | 24% | [3][8] |
| MCF-7 | 1 | 14 days | Not specified | 77% | [3][8] |
| U-266 | 2-8 | Up to 72 hours | Dose- and time-dependent decrease | Not specified | [8] |
| APL cells | Not specified | Short-term | Dose-dependent cytotoxic effect | Significant reduction | [5][6] |
Table 3: Effects of this compound on Cell Cycle and Apoptosis
| Cell Line | This compound Concentration (µM) | Treatment Duration | Effect on Cell Cycle | Induction of Apoptosis | Reference |
| MDA-MB-231 | 1.0 | 48 hours | G2/M arrest | Slight increase in sub-G1 population | [4] |
| MCF-7 | 1.0 | 48 hours | G2/M arrest | Slight increase in sub-G1 population | [4] |
| APL cells | Not specified | Short-term | G2/M arrest | Caspase-mediated apoptosis | [5][6] |
| U-266 | 2-8 | 48 hours | Not specified | Dose-dependent induction | [8] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of several key signaling pathways. The following diagrams illustrate these pathways.
Caption: Signaling pathways affected by this compound.
Experimental Workflow: Telomerase Activity Assay (TRAP)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to measure telomerase activity.
Caption: Workflow for the TRAP assay.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Flow cytometry is a powerful tool to analyze apoptosis and cell cycle distribution following this compound treatment.
Caption: Workflow for apoptosis and cell cycle analysis.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, U-266, APL cells) are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and stored at -20°C. The stock solution is diluted to the desired final concentrations in the culture medium immediately before use. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates, T25 flasks) and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Cells are incubated for the desired time periods (e.g., 24, 48, 72 hours).
Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is based on the principles of the TRAP assay.[9][10][11]
-
Cell Lysate Preparation:
-
Harvest approximately 1 x 10^5 to 1 x 10^6 cells and wash with ice-cold PBS.
-
Lyse the cell pellet in 20-100 µL of ice-cold CHAPS lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the cell extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mixture containing TRAP buffer, dNTPs, TS primer, and the cell extract (containing 0.1-1 µg of protein).
-
Incubate at 25-30°C for 20-30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Add a PCR master mix containing Taq DNA polymerase and the reverse primer (ACX) to the extension reaction product.
-
Perform PCR with an initial denaturation step at 95°C, followed by 30-35 cycles of denaturation, annealing, and extension.
-
-
Detection of PCR Products:
-
Analyze the PCR products by electrophoresis on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic 6-base pair ladder of telomerase products.
-
Quantify the band intensities relative to an internal control to determine telomerase activity.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is a standard method for detecting apoptosis.[12][13][14]
-
Cell Preparation:
-
Treat cells with this compound as described in section 4.1.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 channel.
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the determination of the cell cycle distribution.
-
Cell Preparation:
-
Treat cells with this compound as described in section 4.1.
-
Harvest the cells and wash with PBS.
-
-
Fixation:
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured by the fluorescence intensity of PI.
-
The cell cycle distribution (G1, S, and G2/M phases) is determined by analyzing the DNA content histogram.
-
Western Blot Analysis
This technique is used to detect changes in the expression of specific proteins.
-
Protein Extraction:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, c-Myc, hTERT, pATM, γH2AX, p53, p21, Cyclin B1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Conclusion
This compound is a promising anti-cancer agent that effectively targets the telomerase enzyme, a hallmark of cancer. Its ability to induce cell cycle arrest, and apoptosis, and modulate key signaling pathways in a variety of tumor cell types underscores its therapeutic potential. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other telomerase inhibitors as novel cancer therapies. The detailed methodologies will aid in the design and execution of robust preclinical studies to further elucidate the mechanisms of action and evaluate the efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scienceopen.com [scienceopen.com]
- 9. telomer.com.tr [telomer.com.tr]
- 10. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. scispace.com [scispace.com]
An In-depth Technical Guide to the MST-312 Induced Apoptosis Pathway
Executive Summary: MST-312, a potent and chemically stable derivative of epigallocatechin gallate (EGCG) from green tea, has emerged as a significant anti-cancer agent.[1][2] Its primary mechanism involves the dual inhibition of telomerase and the NF-κB signaling pathway.[2][3] This dual action disrupts critical cellular processes, leading to G2/M cell cycle arrest and, most notably, the induction of caspase-mediated apoptosis in a variety of cancer cell lines while showing minimal apoptotic effects on normal cells.[3] This document provides a detailed exploration of the molecular pathways activated by this compound, summarizes key quantitative findings, outlines common experimental methodologies, and presents visual diagrams of the core signaling cascades.
Introduction to this compound
This compound is a synthetic telomerase inhibitor derived from the primary catechin in green tea, EGCG.[2] It was developed to improve upon the natural compound's stability and potency.[2][4] Telomerase is an enzyme expressed in the vast majority of cancer cells but is inactive in most normal somatic cells, making it an attractive target for cancer therapy.[3][5] this compound's ability to inhibit this enzyme, alongside other key cellular pathways, positions it as a promising therapeutic strategy for cancers such as acute promyelocytic leukemia (APL), multiple myeloma, and breast cancer.[1][3][6]
Core Mechanisms of Action
This compound exerts its anti-tumor effects through two primary, interconnected mechanisms: direct inhibition of telomerase and suppression of the NF-κB pathway.
Telomerase Inhibition and DNA Damage Response
This compound directly inhibits the catalytic activity of telomerase.[3] It is understood to interfere with the interaction between the telomerase RNA component and its catalytic subunit, hTERT.[7][4] This inhibition leads to telomere uncapping and dysfunction, which triggers an acute DNA damage response, even before significant telomere shortening occurs.[2][8] This response contributes to cell cycle arrest at the G2/M phase and sensitizes cancer cells to apoptosis.[2][6] At lower concentrations, this compound induces damage specifically at telomeric regions, while higher concentrations can cause more general DNA damage.[2][9]
Suppression of the NF-κB Pathway
A critical aspect of this compound's function is its ability to suppress the NF-κB signaling pathway.[3] Studies have shown that this compound inhibits the phosphorylation and subsequent degradation of IκBα, which is the primary inhibitor of NF-κB.[3] By preventing IκBα degradation, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate its target genes.[3] This is significant because NF-κB controls the expression of a wide array of genes crucial for cancer cell survival, including anti-apoptotic proteins, proliferative factors, and hTERT itself.[3][10]
The this compound Induced Apoptosis Pathway
The induction of apoptosis by this compound is a rapid, dose-dependent effect that results from the convergence of its dual mechanisms of action.[11][12]
Downregulation of Proliferative and Survival Genes
By inhibiting the NF-κB pathway, this compound effectively reduces the transcription of key genes regulated by this factor.[3] This includes a significant downregulation of:
-
Proliferative Genes: c-Myc and hTERT, which are critical for uncontrolled cell division.[3][5][12]
-
Anti-Apoptotic Genes: Bcl-2, survivin, and Mcl-1, which normally function to prevent programmed cell death.[3][5]
Modulation of Bcl-2 Family Proteins
The this compound-induced apoptotic signal is closely associated with a shift in the balance of Bcl-2 family proteins. Gene expression analysis consistently reveals a significant downregulation of the anti-apoptotic protein Bcl-2 and a simultaneous upregulation of the pro-apoptotic protein Bax.[5][12] This alteration of the Bax/Bcl-2 ratio is a critical checkpoint in the intrinsic apoptotic pathway, as it leads to mitochondrial outer membrane permeabilization.
Caspase Activation Cascade
The apoptotic process triggered by this compound is executed through a caspase-mediated manner.[3][7] The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the activation of effector caspases like caspase-3. These caspases are responsible for cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Visualization of Pathways and Workflows
To clarify the complex interactions, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow for its study.
Caption: The this compound induced apoptosis signaling pathway.
Caption: A typical experimental workflow for studying this compound.
Quantitative Data Summary
The pro-apoptotic efficacy of this compound has been quantified in several studies. The data below is illustrative of its dose-dependent effects. Note that comprehensive quantitative data is highly specific to the cell line, treatment duration, and experimental conditions.
| Cell Line | Agent(s) & Concentration | Treatment Duration | Apoptotic Cells (%) |
| Jurkat | This compound (0.5 µM) | 48 hours | 30.32%[13] |
| Jurkat | This compound (1.0 µM) | 48 hours | 52.35%[13] |
| Jurkat | This compound (2.0 µM) | 48 hours | 57.60%[13] |
| Jurkat | This compound (4.0 µM) | 48 hours | 68.82%[13] |
| Jurkat | Control (0 µM) | 48 hours | 4.6%[13] |
| PA-1 | This compound | Not Specified | 9.3%[2] |
| PA-1 | Quercetin | Not Specified | 12.3%[2] |
| PA-1 | This compound + Quercetin | Not Specified | 18.7%[2] |
Overview of Experimental Methodologies
The elucidation of the this compound pathway relies on a set of standard and specialized molecular biology techniques. While detailed, step-by-step protocols are specific to each laboratory, the core methodologies employed include:
-
Cell Viability and Cytotoxicity Assays: Techniques like Trypan Blue exclusion and MTT assays are used to measure the dose-dependent cytotoxic effects of this compound on cancer cell lines.[5][12]
-
Apoptosis Detection: Annexin-V/7-AAD or Annexin-V/PI staining followed by flow cytometry is the gold standard for quantifying the percentage of cells undergoing apoptosis.[5][12]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is employed to measure the changes in mRNA levels of key target genes, such as Bcl-2, Bax, c-Myc, and hTERT, following treatment.[5][12]
-
Telomerase Activity Assay: The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method used to directly measure the enzymatic activity of telomerase in cell lysates, confirming its inhibition by this compound.[3]
-
Western Blotting: This technique is used to analyze changes in the protein levels and activation states (e.g., phosphorylation of IκBα) of the key players in the signaling cascade.[3]
-
DNA Damage and Telomere Dysfunction Analysis: Immunofluorescence microscopy to detect Telomere Dysfunction-Induced Foci (TIFs) is used to visualize DNA damage specifically at telomeres.[8][9]
Conclusion
This compound represents a sophisticated anti-cancer agent that induces apoptosis through a multi-pronged attack on critical cancer survival pathways. By simultaneously inhibiting telomerase activity and suppressing the pro-survival NF-κB pathway, it creates a cellular environment that is inhospitable to cancer cell proliferation.[3] The resulting downregulation of anti-apoptotic and proliferative genes, coupled with the upregulation of pro-apoptotic factors, efficiently drives cancer cells into a caspase-mediated apoptotic cascade.[5][12] This dual-action mechanism underscores its potential as a robust therapeutic strategy and provides a strong rationale for its continued investigation in preclinical and clinical settings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Telomerase inhibitor this compound induces apoptosis of multiple myeloma cells and down-regulation of anti-apoptotic, proliferative and inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The telomerase inhibitor this compound synergistically enhances the apoptotic effect of doxorubicin in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting telomerase with this compound leads to downregulation of CCND1, MDM2, MYC, and HSP90AA1 and induce apoptosis in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of MST-312 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MST-312, a synthetic derivative of the green tea catechin epigallocatechin gallate (EGCG), is a potent telomerase inhibitor that has demonstrated significant anti-cancer properties.[1][2] By targeting the catalytic activity of telomerase, which is aberrantly activated in the vast majority of cancer cells, this compound induces telomere dysfunction and triggers cellular responses that culminate in the cessation of proliferation and cell death.[3][4] This technical guide provides an in-depth analysis of the effects of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Mechanism of Action: Telomerase Inhibition and Beyond
This compound primarily functions as a direct inhibitor of telomerase, the enzyme responsible for maintaining telomere length at the ends of chromosomes.[1][5] In cancer cells, where telomerase is highly active, this inhibition leads to two distinct outcomes depending on the duration of treatment:
-
Chronic Effects: Long-term exposure to low concentrations of this compound results in progressive telomere shortening with each cell division.[2][6] This eventually leads to replicative senescence, a state of irreversible growth arrest.
-
Acute Effects: Short-term treatment with higher concentrations of this compound can induce a more immediate cytotoxic effect.[2] This is thought to occur through the "uncapping" of telomeres, which exposes the chromosome ends and triggers a DNA damage response (DDR), even without significant telomere shortening.[2] This DDR activation is a key driver of the observed effects on cell cycle progression.
Beyond telomerase inhibition, this compound has also been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[4][7] This dual mechanism of action contributes to its potent anti-cancer activity.
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell lines.
Table 1: Cytotoxicity and Growth Inhibition of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Concentration | Effect | Reference |
| U937 | Monoblastoid Leukemia | GI50 | 1.7 µM | 50% growth inhibition | [8] |
| U-266 | Multiple Myeloma | Viability | 2-8 µM | Dose-dependent decrease | [5] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Viability | 1 µM | 40% reduction | [9] |
| MCF-7 | Luminal Breast Cancer | Viability | 1 µM | 25% reduction | [9] |
| H460 | Non-Small Cell Lung Cancer | Survival | Dose-dependent | Greater effect on ALDH+ cells | [8] |
| Jurkat | Acute Lymphoblastic Leukemia | Apoptosis (48h) | 0.5 µM | 30.32% | [10] |
| Jurkat | Acute Lymphoblastic Leukemia | Apoptosis (48h) | 1 µM | 52.35% | [10] |
| Jurkat | Acute Lymphoblastic Leukemia | Apoptosis (48h) | 2 µM | 57.60% | [10] |
| Jurkat | Acute Lymphoblastic Leukemia | Apoptosis (48h) | 4 µM | 68.82% | [10] |
Table 2: Effect of this compound on Telomerase Activity
| Cell Line | Cancer Type | Concentration | Treatment Duration | Reduction in Telomerase Activity | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.5 µM | 14 days | 24% | [9] |
| MCF-7 | Luminal Breast Cancer | 1 µM | 14 days | 77% | [9] |
| APL cells | Acute Promyelocytic Leukemia | Not specified | Short-term | Significant reduction | [7] |
Table 3: Cell Cycle Distribution in Breast Cancer Cells Treated with this compound (1.0 µM for 48 hours)
| Cell Line | Treatment | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) | Reference |
| MDA-MB-231 | Control | - | - | - | - | [11] |
| MDA-MB-231 | This compound | Slight Increase | - | - | Significant Increase | [11] |
| MCF-7 | Control | - | - | - | - | [11] |
| MCF-7 | This compound | Slight Increase | - | - | - | [11] |
Note: Specific percentages for cell cycle distribution were not provided in the source material, but the qualitative changes were described.
Key Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the primary mechanism of action of this compound, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound leading to cell cycle arrest and apoptosis.
Experimental Workflow for Cell Cycle Analysis
The following diagram outlines a typical experimental workflow to assess the effect of this compound on the cell cycle.
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Detailed Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, U937, Jurkat) are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO).[1] Working concentrations are made by diluting the stock solution in fresh culture medium immediately before use. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Treatment: Cells are seeded in culture plates or flasks and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO). The duration of treatment can range from 24 hours for acute effect studies to several weeks for chronic effect studies.[9]
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: After treatment, adherent cells are washed with phosphate-buffered saline (PBS) and harvested by trypsinization. Suspension cells are collected by centrifugation.
-
Fixation: The cell pellet is washed with cold PBS and resuspended in ice-cold 70% ethanol while vortexing gently. Cells are fixed overnight at -20°C.
-
Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content, while RNase A degrades RNA to prevent its staining.
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer. The PI fluorescence intensity is measured for a large population of single cells.
-
Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram of DNA content. This allows for the quantification of the percentage of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.
Telomerase Activity Assay (TRAP Assay)
-
Principle: The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive PCR-based method to detect telomerase activity.
-
Procedure:
-
A cell extract containing active telomerase is prepared.
-
The telomerase in the extract adds telomeric repeats to a synthetic DNA primer.
-
The extended products are then amplified by PCR.
-
The PCR products are visualized by gel electrophoresis. The presence of a characteristic DNA ladder indicates telomerase activity, and the intensity of the ladder is proportional to the enzyme's activity.
-
Western Blotting for Protein Expression
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against proteins of interest (e.g., p53, p21, Cyclin B1, γH2AX). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity can be quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound is a promising anti-cancer agent that effectively disrupts cell cycle progression in malignant cells through a multi-faceted mechanism. Its primary action as a telomerase inhibitor leads to DNA damage responses and cell cycle arrest, predominantly at the G2/M phase in many cancer types.[7][9][12] Furthermore, its ability to suppress the pro-survival NF-κB pathway enhances its apoptotic effects. The quantitative data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in oncology.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. scienceopen.com [scienceopen.com]
- 10. Targeting telomerase with this compound leads to downregulation of CCND1, MDM2, MYC, and HSP90AA1 and induce apoptosis in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
MST-312 and Telomere Shortening In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MST-312, a synthetic derivative of the green tea catechin epigallocatechin gallate (EGCG), has emerged as a potent telomerase inhibitor with significant implications for cancer therapy.[1][2] By directly targeting telomerase, the enzyme responsible for maintaining telomere length and enabling the replicative immortality of cancer cells, this compound induces progressive telomere shortening, leading to cell cycle arrest, senescence, and apoptosis.[3][4] This technical guide provides an in-depth overview of the in vitro effects of this compound on telomere dynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular pathways and workflows.
Mechanism of Action
This compound functions as a direct inhibitor of telomerase, the ribonucleoprotein that adds telomeric repeats to the ends of chromosomes.[3][5] Unlike many conventional chemotherapeutic agents, this compound's mechanism is not based on direct cytotoxicity but rather on the progressive erosion of telomeres, which are critical for chromosomal stability.[6] Continuous exposure to this compound in cancer cell lines has been shown to lead to a dose-dependent inhibition of telomerase activity.[7] This inhibition results in the gradual shortening of telomeres with each cell division, ultimately triggering a DNA damage response and cellular senescence or apoptosis.[4][8] Studies suggest that this compound can induce these effects at concentrations significantly lower than its parent compound, EGCG.[3][5]
Quantitative Data on In Vitro Efficacy
The following tables summarize the key quantitative findings from various in vitro studies on this compound.
Table 1: Effect of this compound on Telomerase Activity
| Cell Line | This compound Concentration | Duration of Treatment | Percent Reduction in Telomerase Activity | Reference |
| MDA-MB-231 (Breast Cancer) | 0.5 µM | 14 days | 24% | [9] |
| MCF-7 (Breast Cancer) | 1.0 µM | 14 days | Not specified, but reduction observed | [9] |
| MDA-MB-231 & MCF-7 | 1.0 µM | Not specified | ~40% | [8] |
| ONS76 (Medulloblastoma) | 1.0 µM | 48 hours | ~40% | [7] |
| U937 (Leukemia) | 1-2 µM | Continuous | Effective dose for telomere shortening | [3] |
Table 2: Effect of this compound on Cell Viability and Proliferation
| Cell Line | This compound Concentration | Duration of Treatment | Effect on Cell Viability/Proliferation | Reference |
| MDA-MB-231 (Breast Cancer) | 1.0 µM | 24 hours | 40% reduction in viability | [9] |
| MCF-7 (Breast Cancer) | 1.0 µM | 24 hours | 25% reduction in viability | [9] |
| MCF-10A (Normal Breast) | 1.0 µM | 24 hours | 13% reduction in viability | [9] |
| MDA-MB-231 (Breast Cancer) | 0.5 µM | Not specified | 70% decrease in colony formation | [9] |
| MCF-7 (Breast Cancer) | 1.0 µM | Not specified | 72% decrease in colony formation | [9] |
| U-266 (Multiple Myeloma) | 2-8 µM | 72 hours | Dose-dependent reduction in viability | [10] |
Key Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[11][12]
Principle: The assay involves two main steps:
-
Telomerase Extension: A cell lysate containing telomerase is incubated with a synthetic DNA primer (TS primer). If active telomerase is present, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.[13][14]
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (ACX).[13] The amplified products are visualized as a characteristic ladder of 6 base pair increments on a gel.[15]
Detailed Methodology:
-
Cell Lysis:
-
Telomerase Extension Reaction:
-
PCR Amplification:
-
Detection and Analysis:
Telomere Length Assessment
a) Terminal Restriction Fragment (TRF) Analysis by Southern Blotting:
Principle: TRF analysis is a classic method to measure the average telomere length in a population of cells.
Detailed Methodology:
-
Genomic DNA Isolation: Extract high-molecular-weight genomic DNA from treated and untreated cells.
-
Restriction Digestion: Digest the genomic DNA with a cocktail of restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeat sequences.
-
Gel Electrophoresis: Separate the digested DNA fragments on a large agarose gel by pulsed-field gel electrophoresis.
-
Southern Blotting: Transfer the DNA from the gel to a nylon membrane.
-
Hybridization: Hybridize the membrane with a labeled telomere-specific probe (e.g., a digoxigenin-labeled (TTAGGG)n probe).
-
Detection: Detect the probe signal to visualize the distribution of telomere lengths. The average telomere length is determined by analyzing the densitometric profile of the signal.
b) Quantitative Fluorescence In Situ Hybridization (Q-FISH):
Principle: Q-FISH allows for the measurement of telomere length on individual chromosomes.
Detailed Methodology:
-
Metaphase Spread Preparation: Prepare metaphase chromosome spreads from treated and untreated cells.
-
Hybridization: Hybridize the chromosome spreads with a fluorescently labeled peptide nucleic acid (PNA) probe specific for the telomeric repeat sequence.
-
Image Acquisition: Capture images of the metaphase spreads using a fluorescence microscope.
-
Image Analysis: Use specialized software to quantify the fluorescence intensity of the telomere signals, which is proportional to telomere length.
Cell Viability and Proliferation Assays
a) Trypan Blue Exclusion Assay:
Principle: This is a simple and direct method to determine the number of viable cells in a suspension. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Detailed Methodology:
-
Cell Suspension: Prepare a single-cell suspension from treated and untreated cultures.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells and the total number of viable cells per mL.
b) Crystal Violet Assay:
Principle: The crystal violet assay is used to assess cell proliferation and viability by staining the DNA and proteins of adherent cells.
Detailed Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound for the desired duration.
-
Fixation: Remove the culture medium and fix the cells with a solution such as 4% paraformaldehyde.
-
Staining: Stain the fixed cells with a 0.5% crystal violet solution.
-
Washing: Wash away the excess stain with water.
-
Solubilization: Solubilize the bound dye with a solvent like methanol or Sorenson's buffer.
-
Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (typically around 570 nm) using a plate reader. The absorbance is proportional to the number of adherent cells.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound induced telomere shortening and subsequent cellular fates.
TRAP Assay Experimental Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991. | Semantic Scholar [semanticscholar.org]
- 6. Long-term in vitro treatment with telomerase inhibitor this compound induces resistance by selecting long telomeres cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. karger.com [karger.com]
- 9. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Suppression of telomerase activity as an indicator of drug-induced cytotoxicity against cancer cells: in vitro studies with fresh human tumor samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. telomer.com.tr [telomer.com.tr]
The Off-Target Orchestra: A Technical Guide to the Non-Canonical Functions of MST-312
For Researchers, Scientists, and Drug Development Professionals
Abstract
MST-312, a synthetic derivative of epigallocatechin gallate (EGCG) from green tea, is primarily recognized for its potent inhibitory effects on telomerase, a key enzyme in cellular immortalization and a prominent target in oncology. However, a growing body of evidence reveals a repertoire of non-canonical, telomerase-independent functions that contribute significantly to its anti-neoplastic properties. This technical guide provides an in-depth exploration of these alternative mechanisms, offering a valuable resource for researchers and drug development professionals. Beyond its canonical role in telomere maintenance, this compound orchestrates a multi-pronged attack on cancer cells, inducing DNA damage, cell cycle arrest, and apoptosis, while also modulating critical signaling pathways such as NF-κB and inhibiting key enzymes like topoisomerase II. This guide will dissect these non-canonical functions, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating the intricate signaling pathways with clarifying diagrams.
Induction of DNA Damage and Activation of DNA Damage Response
This compound elicits a robust DNA damage response (DDR) in cancer cells, a function that is independent of its telomere-shortening effects. This acute response is a critical component of its immediate cytotoxic effects.
Key Quantitative Data
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Endpoint Assessed | Result | Reference |
| PA-1 (Ovarian Cancer) | 1 | 24 | γH2AX foci | Increased DNA damage | |
| A2780 (Ovarian Cancer) | 2 | 48 | γH2AX foci | Increased DNA damage | |
| OVCAR3 (Ovarian Cancer) | 2 | 48 | γH2AX foci | Increased DNA damage | |
| MDA-MB-231 (Breast Cancer) | 1 | 24 | γH2AX foci | Increased DNA damage | |
| MCF-7 (Breast Cancer) | 1 | 24 | γH2AX foci | Increased DNA damage | |
| MO59K (Glioblastoma) | 1 | 48 | Comet Assay (Tail Moment) | Significant increase in DNA damage | |
| KNS60 (Glioblastoma) | 1 | 48 | Comet Assay (Tail Moment) | Significant increase in DNA damage | |
| ONS76 (Medulloblastoma) | 1 | 48 | Comet Assay (Tail Moment) | Significant increase in DNA damage |
Experimental Protocols
1.2.1. Immunofluorescence for γH2AX Foci
-
Cell Culture and Treatment: Seed cells on coverslips in a 6-well plate and allow them to adhere overnight. Treat with the desired concentration of this compound for the specified duration.
-
Fixation and Permeabilization: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour. Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (e.g., Millipore, 1:500 dilution) overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash with PBST and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit, 1:1000) for 1 hour at room temperature in the dark. Counterstain with DAPI.
-
Imaging: Mount coverslips on slides and visualize using a fluorescence microscope. Quantify the number of γH2AX foci per cell.
1.2.2. Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
-
Cell Preparation: Harvest and resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding: Mix cell suspension with low-melting-point agarose and layer onto a pre-coated slide. Allow to solidify on ice.
-
Lysis: Immerse slides in lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh) for 1 hour at 4°C.
-
Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with fresh alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20 minutes to unwind DNA. Perform electrophoresis at 25V for 20 minutes.
-
Neutralization and Staining: Neutralize the slides with 0.4 M Tris, pH 7.5, and stain with a DNA-intercalating dye (e.g., SYBR Green I).
-
Analysis: Visualize comets using a fluorescence microscope and analyze the tail moment using appropriate software.
Signaling Pathway
Cell Cycle Arrest at G2/M Phase
A prominent non-canonical effect of this compound is the induction of cell cycle arrest, predominantly at the G2/M transition, thereby preventing mitotic entry and cell division.
Key Quantitative Data
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Cells in G2/M Phase (Fold Change vs. Control) | Reference |
| Acute Promyelocytic Leukemia (APL) cells | Varies (dose-dependent) | 48 | Significant increase | |
| MO59K (Glioblastoma) | 1 | 48 | Significant increase in G2/M and apoptotic population | |
| KNS60 (Glioblastoma) | 1 | 48 | Significant increase in G2/M and apoptotic population | |
| MDA-MB-231 (Breast Cancer) | 1 | 48 | Increased G2/M arrest | |
| MCF-7 (Breast Cancer) | 1 | 48 | Increased G2/M arrest |
Experimental Protocol
2.2.1. Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells, wash with PBS, and count.
-
Fixation: Resuspend approximately 1 x 10^6 cells in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation and Analysis: Incubate in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Interpretation: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases.
Logical Flow Diagram
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines, a process mediated through both intrinsic and extrinsic pathways.
Key Quantitative Data
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Apoptotic Cell Population (% of Total) | Reference |
| U-266 (Multiple Myeloma) | 2-8 | 48 | Dose-dependent increase | |
| Acute Promyelocytic Leukemia (APL) cells | Varies (dose-dependent) | 48 | Dose-dependent increase | |
| PA-1 (Ovarian Cancer) | 1 | 48 | Significant increase | |
| A2780 (Ovarian Cancer) | 2 | 48 | Significant increase |
Experimental Protocol
3.2.1. Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment and Collection: Treat cells with this compound. Collect both floating and adherent cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway
Inhibition of the NF-κB Pathway
This compound has been shown to suppress the activity of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, cell survival, and proliferation. This inhibition is achieved, at least in part, by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.
Experimental Protocol
4.1.1. Western Blot for Phospho-IκBα and Total IκBα
-
Cell Lysis: After treatment with this compound and/or an NF-κB activator (e.g., TNF-α), wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
4.1.2. NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with this compound for a specified duration, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Lysis and Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to determine the effect of this compound on NF-κB transcriptional activity.
Signaling Pathway
Inhibition of DNA Topoisomerase II
At higher concentrations, this compound exhibits inhibitory activity against DNA topoisomerase II, an enzyme essential for DNA replication and chromosome segregation. This dual-targeting capability enhances its anti-cancer efficacy.
Key Quantitative Data
| Parameter | Value |
| IC50 for Topoisomerase II Inhibition | ~5 µM |
Experimental Protocol
5.2.1. DNA Decatenation Assay
-
Reaction Setup: Prepare a reaction mixture containing kinetoplast DNA (kDNA), DNA topoisomerase II enzyme, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a known topoisomerase II inhibitor (e.g., etoposide) to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination and Electrophoresis: Stop the reaction by adding a stop buffer containing SDS and proteinase K. Run the samples on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA, which remains in the well or migrates as a high-molecular-weight band, while decatenated DNA (minicircles) migrates faster into the gel.
Experimental Workflow
Conclusion
The therapeutic potential of this compound extends far beyond its well-established role as a telomerase inhibitor. Its ability to engage multiple non-canonical pathways—inducing DNA damage, arresting the cell cycle, triggering apoptosis, suppressing pro-survival NF-κB signaling, and inhibiting topoisomerase II—positions it as a multifaceted anti-cancer agent. Understanding this intricate network of off-target effects is paramount for designing rational combination therapies and overcoming potential resistance mechanisms. This technical guide provides a foundational resource for the scientific community to further explore and exploit the full therapeutic promise of this compound in the fight against cancer.
Unraveling the Genotoxic Mechanisms of MST-312: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MST-312, a synthetic derivative of the green tea catechin epigallocatechin gallate (EGCG), is a potent small molecule inhibitor of telomerase. Telomerase is a reverse transcriptase that is crucial for maintaining telomere length and is reactivated in the vast majority of cancer cells, contributing to their immortal phenotype. By targeting this enzyme, this compound represents a promising strategy in oncology. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound induces DNA damage, a key event in its anti-cancer activity. We will delve into its dual mechanism of action, involving both telomere-dependent and -independent pathways, and provide a comprehensive overview of the experimental evidence and methodologies used to elucidate these processes.
Core Mechanisms of this compound-Induced DNA Damage
This compound's ability to induce DNA damage stems from two primary mechanisms: the inhibition of telomerase leading to telomere dysfunction, and a telomerase-independent pathway involving the inhibition of topoisomerase II. The predominant mechanism is often dose-dependent, with telomerase inhibition being more prominent at lower concentrations.
Telomerase Inhibition and Telomere Dysfunction
At the heart of this compound's action is its potent inhibitory effect on telomerase. By binding to telomerase, this compound prevents the addition of telomeric repeats to the ends of chromosomes. This leads to progressive telomere shortening with each cell division. Critically, dysfunctional telomeres, resulting from either shortening or the delocalization of the protective shelterin complex, are recognized by the cell's DNA damage machinery as double-strand breaks (DSBs). This elicits a robust DNA damage response (DDR), primarily orchestrated by the Ataxia Telangiectasia Mutated (ATM) kinase.
The activation of the ATM signaling cascade is a important event in the cellular response to this compound. ATM, upon recognizing DSBs at telomeres, phosphorylates a number of downstream targets, including the histone variant H2AX to form γH2AX, a well-established marker of DSBs. The accumulation of γH2AX at telomeres, forming what are known as Telomere Dysfunction-Induced Foci (TIFs), signals the site of damage and initiates downstream signaling events that can lead to cell cycle arrest, senescence, or apoptosis.
Telomerase-Independent DNA Damage: Inhibition of Topoisomerase II
At higher concentrations, this compound can induce widespread DNA damage through a telomerase-independent mechanism. Evidence suggests that this compound can act as a catalytic inhibitor of topoisomerase II. Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoils and knots, by creating transient double-strand breaks. By inhibiting this enzyme, this compound can lead to the accumulation of DNA strand breaks throughout the genome, not just at the telomeres. This generalized DNA damage also activates the ATM-dependent DNA damage response, leading to the formation of γH2AX foci at non-telomeric regions.
Quantitative Analysis of this compound-Induced DNA Damage
The genotoxic effects of this compound have been quantified using various cellular and molecular assays. The following tables summarize key quantitative data from studies investigating the impact of this compound on telomerase activity, cell viability, and DNA damage markers.
Table 1: Inhibition of Telomerase Activity by this compound
| Cell Line | This compound Concentration (µM) | Treatment Duration | Percent Inhibition of Telomerase Activity | Reference |
| U937 (Human monoblastoid leukemia) | 0.67 | In vitro (TRAP assay) | 50% (IC50) | [1] |
| ONS76 (Medulloblastoma) | 1.0 | 48 hours | ~40% | [2] |
| MDA-MB-231 (Breast Cancer) | 0.5 | 14 days | ~24% | [3][4] |
| MCF-7 (Breast Cancer) | 1.0 | 14 days | Not specified, but showed reduction | [3][4] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µM) | Treatment Duration | Percent Reduction in Cell Viability | Reference |
| U937 (Human monoblastoid leukemia) | 1.7 | Not specified | 50% (GI50) | [1] |
| MDA-MB-231 (Breast Cancer) | 1.0 | 24 hours | ~40% | [4] |
| MCF-7 (Breast Cancer) | 1.0 | 24 hours | ~25% | [4] |
| PA-1 (Ovarian Cancer) | 4.2 | 72 hours | 50% (IC50) | [5] |
| A2780 (Ovarian Cancer) | 3.9 | 72 hours | 50% (IC50) | [5] |
| OVCAR3 (Ovarian Cancer) | 7.1 | 72 hours | 50% (IC50) | [5] |
| HCT116 (Colon Cancer) | 5.9 | 72 hours | 50% (IC50) | [5] |
Table 3: Quantification of this compound-Induced DNA Double-Strand Breaks (γH2AX Foci)
| Cell Line | This compound Concentration (µM) | Treatment Duration | Observation | Reference |
| MCF-7 (Breast Cancer) | 1.0 | 48 hours | ~6% increase in γ-H2AX-positive cells | [3] |
| MDA-MB-231 (Breast Cancer) | 1.0 | 48 hours | ~30% increase in γ-H2AX-positive cells | [3] |
| MCF-7 (Breast Cancer) | 1.0 | 48 hours | ~5-fold increase in average number of γH2AX foci | [4] |
| MDA-MB-231 (Breast Cancer) | 1.0 | 48 hours | Insignificant increase in average number of γH2AX foci | [4] |
| PA-1 (Ovarian Cancer) | 1.0 | Not specified | 16.0% γ-H2AX foci positive cells | [5] |
| A2780 (Ovarian Cancer) | Not specified | Not specified | 32.4% γ-H2AX foci positive cells | [5] |
Table 4: Quantification of Telomere Dysfunction-Induced Foci (TIFs)
| Cell Line | This compound Concentration (µM) | Treatment Duration | Observation | Reference |
| MCF-7 (Breast Cancer) | 1.0 | 48 hours | Significant increase in the percentage of TIF-positive cells | [3] |
| MCF-7 (Breast Cancer) | 1.0 | 48 hours | 0.8-fold increase in the average number of TIFs per cell | [4] |
| MDA-MB-231 (Breast Cancer) | 1.0 | 48 hours | Not significant | [4] |
Table 5: Quantification of DNA Damage using Comet Assay
| Cell Line | This compound Concentration (µM) | Treatment Duration | Tail Moment (Arbitrary Units) | Reference |
| MRC-5 (Normal Lung Fibroblast) | 1.0 | 48 hours | Significant increase compared to control | [2] |
| ONS76 (Medulloblastoma) | 1.0 | 48 hours | Significant increase compared to control | [2] |
| KNS60 (Glioblastoma) | 1.0 | 48 hours | Significant increase compared to control | [2] |
| MO59K (Glioblastoma) | 1.0 | 48 hours | Significant increase compared to control | [2] |
| MDA-MB-231 (Breast Cancer) | 1.0 | 5 days | Significant increase compared to control | [6] |
| MCF-7 (Breast Cancer) | 1.0 | 7 days | Significant increase compared to control | [6] |
Table 6: Inhibition of Topoisomerase II by this compound
| Enzyme | This compound Concentration (µM) | Assay | Observation | Reference |
| Topoisomerase II | 2.0 | DNA decatenation assay | 50% inhibition (IC50) |
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in this compound-induced DNA damage, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: this compound DNA Damage Signaling Pathways.
Experimental Workflows
Caption: Key Experimental Workflows for DNA Damage Assessment.
Detailed Experimental Protocols
Comet Assay (Single Cell Gel Electrophoresis)
This assay measures DNA strand breaks in individual cells.
a. Cell Preparation:
-
Treat cells with desired concentrations of this compound for the specified duration.
-
Harvest cells and resuspend in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.
b. Slide Preparation and Lysis:
-
Mix cell suspension with low-melting-point agarose at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse slides in lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% sodium lauryl sarcosinate, with 1% Triton X-100 and 10% DMSO added fresh) at 4°C for at least 1 hour.
c. Electrophoresis and Staining:
-
Place slides in an electrophoresis tank filled with alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at ~1 V/cm for 20-30 minutes.
-
Neutralize the slides with 0.4 M Tris, pH 7.5.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
d. Visualization and Analysis:
-
Visualize comets using a fluorescence microscope.
-
Analyze images using specialized software to calculate the "tail moment," which is the product of the tail length and the fraction of DNA in the tail.
γH2AX Foci Immunofluorescence Assay
This method detects the formation of γH2AX foci, a marker for DNA double-strand breaks.
a. Cell Culture and Treatment:
-
Grow cells on coverslips and treat with this compound.
b. Immunostaining:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
c. Mounting and Imaging:
-
Mount coverslips onto slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence or confocal microscope.
d. Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software. A cell is often considered positive if it contains a certain threshold of foci (e.g., >5).
Telomere Dysfunction-Induced Foci (TIF) Analysis
This technique specifically identifies DNA damage at telomeres by combining immunofluorescence for a DDR protein with fluorescence in situ hybridization (FISH) for telomeric DNA.
a. Immunofluorescence for γH2AX:
-
Perform the γH2AX immunofluorescence protocol as described above up to the secondary antibody step.
b. Telomere FISH:
-
After the secondary antibody incubation, fix the cells again with 4% paraformaldehyde.
-
Dehydrate the cells through an ethanol series (70%, 90%, 100%).
-
Apply a hybridization mixture containing a fluorescently labeled telomere-specific peptide nucleic acid (PNA) probe.
-
Denature the DNA by heating the slides, then hybridize overnight.
-
Wash the slides to remove the unbound probe.
c. Imaging and Analysis:
-
Mount the coverslips with DAPI-containing mounting medium.
-
Acquire images using a confocal microscope.
-
Analyze the images for colocalization of the γH2AX signal (immunofluorescence) and the telomere signal (FISH). The presence of colocalized foci indicates a TIF.
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay measures the activity of telomerase in cell lysates.
a. Cell Lysate Preparation:
-
Lyse a known number of cells in a CHAPS-based lysis buffer.
-
Centrifuge to pellet debris and collect the supernatant containing the telomerase extract.
b. Telomerase Reaction and PCR Amplification:
-
Incubate the cell lysate with a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and a PCR buffer. Telomerase in the lysate will add telomeric repeats to the 3' end of the TS primer.
-
Amplify the telomerase extension products by PCR using the TS primer and a reverse primer.
c. Detection and Quantification:
-
Analyze the PCR products on a polyacrylamide gel. A characteristic ladder of bands indicates telomerase activity.
-
Quantify the telomerase activity relative to a control, often using a quantitative real-time PCR (qTRAP) approach for more precise measurement.
Conclusion
This compound induces DNA damage through a multifaceted approach, primarily by inhibiting telomerase, which leads to telomere dysfunction and the activation of the ATM-mediated DNA damage response. At higher concentrations, it can also induce widespread DNA damage by inhibiting topoisomerase II. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to understand and further investigate the genotoxic mechanisms of this compound and its potential as a targeted cancer therapeutic. The continued exploration of these pathways will be crucial for optimizing its clinical application and for the development of novel combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Unraveling the Dichotomy: A Technical Guide to the Acute and Chronic Effects of MST-312 Treatment
For Immediate Release
This technical guide provides an in-depth analysis of the acute and chronic effects of MST-312, a potent telomerase inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanisms of action, offering a comprehensive resource for advancing cancer research and therapeutic strategies. Through a detailed examination of experimental data, protocols, and signaling pathways, this guide elucidates the dual nature of this compound's anticancer activity, from its immediate, telomere-length-independent effects to its long-term impact on cellular senescence and apoptosis.
Executive Summary
This compound, a synthetic derivative of epigallocatechin gallate (EGCG), has emerged as a promising telomerase inhibitor with significant anti-tumor properties.[1][2] Its effects are bifurcated into acute and chronic responses, each with distinct molecular underpinnings. Acutely, this compound induces a DNA damage response and cell cycle arrest, independent of telomere shortening.[3] Chronically, its sustained administration leads to progressive telomere erosion, cellular senescence, and apoptosis.[4] This guide presents a comprehensive overview of these effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Acute Effects of this compound Treatment
Short-term exposure to this compound elicits rapid and potent anti-proliferative effects in cancer cells, which are not dependent on the gradual process of telomere shortening. These acute effects are primarily driven by the induction of a DNA damage response and cell cycle arrest.
Induction of DNA Damage Response
This compound treatment triggers an acute DNA damage response, primarily through the activation of the Ataxia Telangiectasia Mutated (ATM) signaling pathway.[5][6] This response is characterized by the phosphorylation of key downstream targets, including H2AX (to form γH2AX), which serves as a marker for DNA double-strand breaks.[5]
Cell Cycle Arrest
A hallmark of the acute response to this compound is the induction of cell cycle arrest, predominantly at the G2/M phase.[5][6][7] This arrest prevents damaged cells from proceeding through mitosis, thereby averting the propagation of genomic instability. In some cell lines, an increase in the sub-G1 population is also observed, indicative of apoptosis.[8]
Apoptosis
Acute treatment with this compound can directly induce apoptosis in various cancer cell lines. This programmed cell death is often mediated through the modulation of pro- and anti-apoptotic proteins and is independent of telomere length.[9][10]
Chronic Effects of this compound Treatment
Prolonged exposure to this compound at non-acutely toxic concentrations leads to a different set of cellular consequences, primarily centered around the progressive shortening of telomeres.
Telomere Shortening
As a direct inhibitor of telomerase, the chronic administration of this compound leads to the gradual erosion of telomeric DNA with each cell division.[4] This brings the cells closer to the Hayflick limit, the point at which they can no longer divide.
Cellular Senescence
Once telomeres reach a critically short length, cells enter a state of irreversible growth arrest known as cellular senescence.[4] This is a key mechanism by which this compound exerts its long-term anti-tumor effects.
Apoptosis
In addition to senescence, chronic this compound treatment can also lead to apoptosis as a consequence of extensive telomere shortening and the resulting genomic instability.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines.
Table 1: IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U937 | Histiocytic Lymphoma | 0.67 | [11] |
| H460 | Non-small Cell Lung Cancer | Not specified | [11] |
| H1299 | Non-small Cell Lung Cancer | Not specified | [11] |
| U-266 | Multiple Myeloma | Not specified | [2][9] |
| PA-1 | Ovarian Teratocarcinoma | Not specified | [12] |
| A2780 | Ovarian Carcinoma | Not specified | [12] |
| OVCAR3 | Ovarian Adenocarcinoma | Not specified | [12] |
| NALM-6 | B-cell Precursor Leukemia | Not specified | [13] |
| REH | B-cell Precursor Leukemia | Not specified | [13] |
Table 2: Acute Effects of this compound on Cell Viability, Apoptosis, and Cell Cycle
| Cell Line | Concentration (µM) | Duration (h) | Effect | Quantitative Value | Citation |
| U-266 | 2-8 | 48 | Apoptosis | Dose-dependent increase | [2] |
| U-266 | 2-8 | 72 | Reduced Cell Viability | Dose- and time-dependent | [2] |
| MDA-MB-231 | 1 | 24 | Reduced Cell Viability | 40% reduction | [5][14] |
| MCF-7 | 1 | 24 | Reduced Cell Viability | 25% reduction | [5][14] |
| MDA-MB-231 | 1 | 48 | G2/M Arrest | Significant increase | |
| NALM-6 & REH | Not specified | Not specified | Apoptosis | Dose-dependent |
Table 3: Chronic Effects of this compound on Telomerase Activity and Cell Growth
| Cell Line | Concentration (µM) | Duration (days) | Effect | Quantitative Value | Citation |
| U937 | 1-2 | Long-term | Telomere Shortening | Progressive | [4] |
| MDA-MB-231 | 0.5 | 14 | Reduced Telomerase Activity | 24% reduction | [5][15] |
| MCF-7 | 1 | 14 | Reduced Telomerase Activity | Not specified | [5][15] |
| MDA-MB-231 | 1 | 7 | Reduced Cell Proliferation | Drastic reduction | [8][16] |
| MCF-7 | 1 | 7 | Reduced Cell Proliferation | Decline observed | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method to measure telomerase activity.[2][6][17]
-
Cell Lysate Preparation: Harvest cells and resuspend in a lysis buffer (e.g., RIPA buffer) on ice.
-
Telomerase Extension: Incubate the cell lysate with a TS primer (a substrate for telomerase) and dNTPs. Telomerase present in the lysate will add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: Amplify the extended products using PCR with a forward primer (complementary to the TS primer) and a reverse primer (complementary to the telomeric repeats). An internal control is typically included to normalize for PCR efficiency.
-
Detection: Visualize the PCR products on a polyacrylamide gel. The presence of a characteristic DNA ladder indicates telomerase activity.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.[1][4][12]
-
Cell Fixation: Harvest cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
RNase Treatment: Treat the fixed cells with RNase A to degrade RNA, ensuring that the PI dye specifically binds to DNA.
-
PI Staining: Stain the cells with a solution containing propidium iodide, a fluorescent intercalating agent that binds to DNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blotting for DNA Damage Response Proteins
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors to extract total protein.[18][19]
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-γH2AX, anti-p-ATM), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent or fluorescent substrate and an imaging system.
Signaling Pathways and Molecular Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Caption: Acute effects of this compound on cellular pathways.
Caption: Chronic effects of this compound on telomere dynamics.
Caption: this compound mediated inhibition of the NF-κB pathway.
Conclusion
This compound demonstrates a dual mechanism of anti-cancer activity, distinguishing between acute and chronic effects. Its acute, telomere-length-independent actions, including the induction of DNA damage response and cell cycle arrest, offer a rapid therapeutic onset. In contrast, its chronic effects, driven by the progressive shortening of telomeres, lead to long-term tumor control through senescence and apoptosis. This comprehensive understanding of this compound's multifaceted activity, as detailed in this guide, is crucial for the strategic design of future pre-clinical and clinical investigations, ultimately paving the way for its potential application as a novel cancer therapeutic.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. Telomerase inhibitor this compound induces apoptosis of multiple myeloma cells and down-regulation of anti-apoptotic, proliferative and inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Staining with PI: Complex Hypotonic Solution | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. The telomerase inhibitor this compound synergistically enhances the apoptotic effect of doxorubicin in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
- 16. karger.com [karger.com]
- 17. telomer.com.tr [telomer.com.tr]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Impact of MST-312 on hTERT Gene Expression: A Technical Guide
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
MST-312, a synthetic derivative of the green tea catechin epigallocatechin gallate (EGCG), is a potent telomerase inhibitor under investigation for its anti-cancer properties.[1] Telomerase, a ribonucleoprotein enzyme, is responsible for maintaining telomere length, and its catalytic subunit, human Telomerase Reverse Transcriptase (hTERT), is a critical factor for immortalization in approximately 90% of cancer cells.[2][3] Consequently, inhibiting telomerase is a promising strategy in oncology. However, the precise mechanism by which this compound impacts the hTERT gene is multifaceted and appears to be highly dependent on the cancer cell type.
This technical guide synthesizes the current understanding of this compound's interaction with hTERT, presenting two distinct, cell-context-dependent mechanisms of action. In some cancer models, particularly breast cancer, this compound potently inhibits telomerase enzymatic activity without altering hTERT gene or protein expression.[2][4][5] In contrast, studies on hematopoietic cancers, such as multiple myeloma and acute lymphoblastic leukemia, demonstrate that this compound actively downregulates the transcription of the hTERT gene, an effect linked to the suppression of the key transcription factor, c-Myc.[6][7][8]
This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the signaling pathways governing these two divergent outcomes.
Section 1: Mechanism I - Inhibition of Telomerase Activity in Breast Cancer Cells
In breast cancer cell lines such as MDA-MB-231 and MCF-7, a primary mechanism of this compound is the direct inhibition of telomerase enzyme function rather than suppression of its core component's expression.[2] Studies consistently show a significant reduction in telomerase activity upon treatment, while hTERT protein and mRNA levels remain largely unchanged.[3] This suggests that this compound may interfere with the proper assembly of the telomerase ribonucleoprotein complex or directly inhibit its catalytic function.[2]
Quantitative Data: Telomerase Activity Inhibition
The following table summarizes the quantitative reduction in telomerase activity observed in breast cancer cell lines after long-term treatment with this compound, as measured by the Telomeric Repeat Amplification Protocol (TRAP) assay.
| Cell Line | Treatment Conditions (14 days) | % Reduction in Telomerase Activity (Compared to DMSO Control) |
| MDA-MB-231 | 0.5 µM this compound | 24% |
| MCF-7 | 1.0 µM this compound | 77% |
| MDA-MB-231 | Plumbagin + 0.5 µM this compound | 44% |
| MCF-7 | Plumbagin + 1.0 µM this compound | 84% |
Data sourced from studies on the synergistic effects of this compound and Plumbagin.[4][9]
Visualized Workflow: Telomerase Activity Assessment
The general workflow for assessing the impact of this compound on telomerase activity involves several key laboratory procedures.
Caption: General experimental workflow for assessing this compound's effects.
Section 2: Mechanism II - Transcriptional Repression of hTERT in Hematopoietic Cancers
In contrast to the findings in breast cancer cells, research on hematopoietic malignancies reveals a different mechanism. In multiple myeloma (U-266 cells) and T-cell acute lymphoblastic leukemia (Jurkat cells), this compound treatment leads to a significant downregulation of hTERT gene expression.[7][8] This transcriptional repression is accompanied by a corresponding decrease in the expression of the proto-oncogene c-Myc.[7]
The c-Myc and Sp1 transcription factors are known to cooperatively bind to the hTERT gene's core promoter region, driving its transcription.[10][11] The data strongly suggest that this compound's downregulatory effect on hTERT is mediated, at least in part, by its suppression of c-Myc expression.
Quantitative Data: Gene Expression Downregulation
The following table summarizes the observed effects of this compound on the expression of key proliferative and anti-apoptotic genes in hematopoietic cancer cell lines.
| Cell Line | Treatment Conditions | Target Gene | Observed Effect |
| U-266 (Multiple Myeloma) | Dose-dependent this compound | hTERT | Downregulation |
| c-Myc | Downregulation | ||
| Bcl-2 | Downregulation | ||
| Jurkat (T-cell ALL) | 0.5-4 µM this compound (48h) | MYC | Downregulation |
| CCND1 | Downregulation | ||
| MDM2 | Downregulation |
Data sourced from studies on multiple myeloma and acute lymphoblastic leukemia.[7][8] The percentages of apoptotic Jurkat cells increased in a dose-dependent manner, reaching 68.82% at 4 µM this compound compared to 4.6% in the control group.[8]
Visualized Signaling Pathway: hTERT Repression
The proposed pathway for this compound-induced hTERT repression involves the disruption of key transcriptional activators.
Caption: Proposed pathway of this compound-mediated hTERT repression.
Section 3: Detailed Experimental Protocols
This section provides generalized yet detailed methodologies for the key experiments cited in the analysis of this compound's effects.
Cell Culture and this compound Treatment
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231, MCF-7, U-266, Jurkat) are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Preparation: A stock solution of this compound is prepared by dissolving it in dimethyl sulfoxide (DMSO).
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing this compound at the desired final concentrations (typically ranging from 0.5 µM to 10 µM). A vehicle control group is treated with an equivalent concentration of DMSO.
-
Incubation: Cells are incubated for specified time periods, ranging from 24 hours for acute effect studies to 14 days or longer for chronic effect studies.[2]
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[12]
-
Cell Lysis: Approximately 1x10⁵ cells are collected and washed. The cell pellet is resuspended in an ice-cold lysis buffer (e.g., NP-40 lysis buffer) and incubated on ice for 30 minutes.[12] The lysate is then centrifuged at high speed (e.g., 16,000 x g) for 20 minutes at 4°C. The supernatant containing the protein extract is collected.
-
Telomerase Extension: A reaction mix is prepared containing TRAP buffer, dNTPs, a biotin- or fluorescently-labeled TS primer (a non-telomeric oligonucleotide), and Taq polymerase.[12][13] An aliquot of the cell lysate is added to this mix. The reaction is incubated at 25-30°C for 30-40 minutes, allowing any active telomerase in the lysate to add TTAGGG telomeric repeats to the 3' end of the TS primer.[12][14]
-
PCR Amplification: The reaction mixture is then subjected to PCR. The temperature is first raised to 95°C for 5-10 minutes to inactivate the telomerase.[1][12] Then, 25-40 cycles of PCR are performed to amplify the extended products using the TS primer and a reverse primer.[12]
-
Detection and Quantification: The amplified PCR products are resolved on a polyacrylamide gel. The resulting ladder of 6-base-pair increments indicates positive telomerase activity. The intensity of the ladder can be quantified relative to a control to determine the percentage of telomerase activity.[14] Real-time quantitative TRAP (RTQ-TRAP) can also be used for more precise quantification.[1]
Caption: Key steps of the Telomeric Repeat Amplification Protocol (TRAP).
Quantitative Real-Time PCR (RT-qPCR) for hTERT mRNA
This protocol quantifies the amount of hTERT mRNA in treated versus control cells.[15][16]
-
RNA Extraction: Total RNA is isolated from cultured cells using a commercial kit (e.g., RNeasy Kit) or a TRIzol-based method, according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
Reverse Transcription (cDNA Synthesis): A fixed amount of total RNA (e.g., 1 µg) is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[17]
-
Real-Time PCR: The qPCR reaction is prepared with a master mix (containing DNA polymerase, dNTPs, and buffer), specific primers for hTERT, and a fluorescent probe (e.g., TaqMan probe).[15] A housekeeping gene (e.g., GAPDH, β-actin) is also amplified in parallel for normalization. The reaction is run on a real-time PCR instrument.
-
Data Analysis: The instrument measures fluorescence at each cycle. The cycle threshold (Ct) value is determined for both hTERT and the housekeeping gene. The relative expression of hTERT mRNA is calculated using the ΔΔCt method, normalizing the expression in this compound-treated samples to the vehicle-treated control samples.
Western Blotting for hTERT Protein
This technique is used to detect and quantify the hTERT protein.[18][19]
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) from each sample are denatured in Laemmli buffer, then separated by size on an SDS-polyacrylamide gel.[20]
-
Membrane Transfer: The separated proteins are electrophoretically transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to hTERT (expected size ~127 kDa) overnight at 4°C with gentle agitation.[21] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.
-
Detection: The membrane is treated with an enhanced chemiluminescence (ECL) substrate, and the signal is captured using an imaging system or X-ray film. The intensity of the bands is quantified using densitometry software.
Conclusion
The telomerase inhibitor this compound demonstrates a complex and cell-type-specific impact on the hTERT gene. In breast cancer cells, its primary mode of action is the potent inhibition of telomerase's enzymatic function, with minimal effect on the expression of the hTERT catalytic subunit. Conversely, in hematopoietic cancer cells, this compound acts as a transcriptional repressor, downregulating hTERT expression, likely through the suppression of the c-Myc oncogene. This dual mechanism highlights the need for careful characterization of this compound's effects within specific cancer contexts. Understanding these distinct pathways is critical for drug development professionals aiming to leverage telomerase inhibition as a targeted cancer therapy and for researchers investigating the fundamental biology of telomere maintenance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Telomerase inhibitor this compound induces apoptosis of multiple myeloma cells and down-regulation of anti-apoptotic, proliferative and inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting telomerase with this compound leads to downregulation of CCND1, MDM2, MYC, and HSP90AA1 and induce apoptosis in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Sp1 cooperates with c-Myc to activate transcription of the human telomerase reverse transcriptase gene (hTERT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sp1 cooperates with c-Myc to activate transcription of the human telomerase reverse transcriptase gene (hTERT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. telomer.com.tr [telomer.com.tr]
- 14. TRAP (Telomeric Repeat Amplification Protocol) [bio-protocol.org]
- 15. Real-time determination of human telomerase reverse transcriptase mRNA in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitation of telomerase components and hTERT mRNA splicing patterns in immortal human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nsc.nagoya-cu.ac.jp [nsc.nagoya-cu.ac.jp]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Differential expression of telomerase reverse transcriptase (hTERT) in lung tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Significance of Immunological Detection of Human Telomerase Reverse Transcriptase: Re-Evaluation of Expression and Localization of Human Telomerase Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Telomerase Inhibitor MST-312: Origins, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MST-312, a synthetic derivative of the green tea catechin epigallocatechin gallate (EGCG), has emerged as a potent telomerase inhibitor with significant potential in oncology research. This technical guide provides a comprehensive overview of the origins, synthesis, and multifaceted mechanism of action of this compound. It is designed to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of its signaling pathways.
Origins and Discovery
This compound was developed as a more stable and potent alternative to EGCG for the inhibition of telomerase, a ribonucleoprotein reverse transcriptase that is crucial for the maintenance of telomere length in the majority of cancer cells.[1][2] Unlike most normal somatic cells, which have little to no telomerase activity, cancer cells often rely on this enzyme for immortalization. This makes telomerase an attractive target for cancer therapy. This compound was synthesized to enhance the telomerase-inhibiting properties of its natural precursor, EGCG, while improving its chemical stability.[1]
Chemical Synthesis of this compound
While a detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not readily found in the reviewed literature, a general synthetic route can be proposed based on the condensation reaction of 2,3-dihydroxybenzoic acid and 1,3-phenylenediamine. This reaction would likely involve the formation of an amide bond between the two precursor molecules.
Proposed General Synthesis:
A plausible method for the synthesis of N,N'-bis(2,3-dihydroxybenzoyl)-1,3-phenylenediamine (this compound) would involve the reaction of 2,3-dihydroxybenzoic acid with 1,3-phenylenediamine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or a similar reagent, to facilitate the formation of the amide linkages. The reaction would likely be carried out in an appropriate organic solvent.
Disclaimer: The following is a generalized protocol and has not been experimentally validated for the specific synthesis of this compound. Optimization of reaction conditions would be necessary.
Experimental Protocol (Proposed):
-
Reactant Preparation: Dissolve 2 equivalents of 2,3-dihydroxybenzoic acid in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).
-
Coupling Agent Addition: Add a coupling agent (e.g., DCC) to the solution to activate the carboxylic acid groups.
-
Amine Addition: Slowly add 1 equivalent of 1,3-phenylenediamine to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture would be filtered to remove any precipitated by-products. The filtrate would then be subjected to an appropriate work-up procedure, likely involving extraction and washing steps. The crude product would then be purified using techniques such as column chromatography or recrystallization to yield pure this compound.
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of this compound from various studies.
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| IC50 (Telomerase Inhibition) | - | 0.67 µM | [3] |
| IC50 (DNA Topoisomerase II Inhibition) | - | 2 µM | [3] |
| IC50 (Cell Viability) | PA-1 | 4.2 µM | [1] |
| A2780 | 3.9 µM | [1] | |
| OVCAR3 | 7.1 µM | [1] | |
| A2780cisR | 3.6 µM | [1] | |
| HCT116 | 5.9 µM | [1] | |
| U-266 | 2-8 µM (dose-dependent) | [4] | |
| GI50 (Growth Inhibition) | U937 | 1.7 µM | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects through a multi-pronged mechanism centered on the inhibition of telomerase, which leads to telomere dysfunction and the activation of DNA damage response pathways.
Telomerase Inhibition and Telomere Shortening
The primary mechanism of this compound is the direct inhibition of telomerase activity.[1][2] This inhibition prevents the addition of telomeric repeats to the ends of chromosomes. With each cell division, the telomeres progressively shorten, eventually leading to a state of replicative senescence or apoptosis in cancer cells.[1]
Experimental Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a standard method to measure telomerase activity.
-
Cell Lysate Preparation: Prepare cell extracts from control and this compound-treated cells.
-
Telomerase Extension: Incubate the cell lysates with a synthetic DNA primer (TS primer). If telomerase is active, it will add telomeric repeats to the 3' end of the primer.
-
PCR Amplification: Amplify the extended products using PCR with a forward primer (TS) and a reverse primer specific to the telomeric repeats.
-
Detection: Analyze the PCR products by gel electrophoresis. A ladder of bands indicates telomerase activity, and the intensity of the ladder reflects the level of activity. A reduction in the ladder intensity in this compound-treated samples compared to controls indicates telomerase inhibition.
Induction of DNA Damage Response
Inhibition of telomerase by this compound leads to the uncapping of telomeres, which are then recognized by the cell as DNA double-strand breaks (DSBs).[1][5] This triggers the activation of the DNA damage response (DDR) pathway, primarily through the ATM (Ataxia Telangiectasia Mutated) kinase.[2][5]
Caption: this compound induced DNA Damage Response Pathway.
Experimental Protocol: Immunofluorescence for γH2AX Foci
The phosphorylation of the histone variant H2AX to form γH2AX is an early marker of DSBs.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on slides and visualize the cells using a fluorescence microscope. The appearance of distinct nuclear foci (γH2AX foci) indicates the presence of DSBs.
Cell Cycle Arrest and Apoptosis
The activation of the DDR by this compound ultimately leads to cell cycle arrest, primarily at the G2/M checkpoint, and the induction of apoptosis (programmed cell death).[2] This prevents the proliferation of cancer cells with damaged DNA.
Caption: Downstream Cellular Effects of this compound.
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis
Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.
-
Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in this compound-treated samples is indicative of G2/M arrest.
Conclusion
This compound is a promising telomerase inhibitor with a well-defined mechanism of action that leads to telomere dysfunction, DNA damage response, cell cycle arrest, and apoptosis in cancer cells. Its enhanced stability and potency compared to its natural precursor, EGCG, make it a valuable tool for cancer research and a potential candidate for further therapeutic development. This guide provides a foundational understanding of this compound, offering researchers the necessary information to explore its potential in their own studies.
References
- 1. US20150232856A1 - Telomerase inhibitors for use in therapy - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Chemical & Engineering News: Latest News - Total Synthesis Of Telomerase Agent [pubsapp.acs.org]
- 5. [PDF] Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991. | Semantic Scholar [semanticscholar.org]
MST-312: A Technical Guide to a Potent Epigallocatechin Gallate (EGCG) Derivative for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigallocatechin gallate (EGCG), the most abundant catechin in green tea, has garnered significant attention for its potential anti-cancer properties. However, its clinical utility is often hampered by poor chemical stability and low bioavailability. To overcome these limitations, synthetic derivatives have been developed, among which MST-312 has emerged as a promising and more potent analogue.[1][2] this compound is a chemically modified derivative of EGCG that exhibits enhanced stability and a lower effective dose for inducing telomere shortening compared to its parent compound.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, experimental data, and detailed protocols for its investigation.
Core Mechanism of Action: Telomerase Inhibition
The primary mechanism through which this compound exerts its anti-cancer effects is the inhibition of telomerase.[4] Telomerase is a ribonucleoprotein enzyme that adds telomeric repeats to the ends of chromosomes, thereby maintaining telomere length and enabling the limitless replication of cancer cells.[5] By inhibiting telomerase, this compound leads to progressive telomere shortening in cancer cells, ultimately triggering cellular senescence or apoptosis.[3] The effective dose of this compound for inducing telomere shortening has been reported to be 1-2 µM, which is 15- to 20-fold lower than that of EGCG.[3]
Cellular Effects and Signaling Pathways
This compound induces a range of cellular effects, primarily centered around the induction of DNA damage responses and the modulation of key signaling pathways involved in cell survival and proliferation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is mediated through the regulation of pro- and anti-apoptotic proteins. Specifically, this compound treatment has been shown to up-regulate the expression of the pro-apoptotic protein Bax and down-regulate the anti-apoptotic protein Bcl-2.[4]
Cell Cycle Arrest
Treatment with this compound can lead to cell cycle arrest, particularly at the G2/M phase, in cancer cells.[5] This prevents the cells from progressing through mitosis and further proliferation.
Modulation of Signaling Pathways
This compound has been demonstrated to influence critical signaling pathways that are often dysregulated in cancer:
-
ATM Pathway: Short-term treatment with this compound can activate the Ataxia Telangiectasia Mutated (ATM) pathway, a key signaling cascade that responds to DNA double-strand breaks.[6][7] This activation is part of the acute DNA damage response triggered by telomere dysfunction.
-
NF-κB Pathway: this compound has been shown to suppress the activity of the Nuclear Factor-kappa B (NF-κB) pathway.[5] This is significant as NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation. The inhibition of NF-κB activity is achieved, in part, by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[5]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various studies.
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| U-266 | Multiple Myeloma | Cell Viability | Dose- and time-dependent decrease (2-8 µM, 0-72h) | [4] |
| U-251 | Glioma | IC50 (48h) | 13.88 µM | [8] |
| U-251 | Glioma | IC50 (72h) | 6.56 µM | [8] |
| MDA-MB-231 | Breast Cancer | Reduction in Cell Viability (1 µM) | 40% | [9] |
| MCF-7 | Breast Cancer | Reduction in Cell Viability (1 µM) | 25% | [9] |
| MDA-MB-231 | Breast Cancer | Reduction in Colony Formation (1 µM) | 70% | [7] |
| MCF-7 | Breast Cancer | Reduction in Colony Formation (1 µM) | 72% | [7] |
Table 2: Effect of this compound on Gene and Protein Expression
| Cell Line | Treatment | Target | Effect | Reference |
| U-266 | 2 µM, 48h | Bax | Up-regulation | [4] |
| U-266 | 2 µM, 48h | Bcl-2 | Down-regulation | [4] |
| U-266 | 2 µM, 48h | c-Myc | Suppression | [4] |
| U-266 | 2 µM, 48h | hTERT | Suppression | [4] |
| APL cells | Short-term exposure | hTERT | Down-regulation | [5] |
| APL cells | Short-term exposure | c-Myc | Down-regulation | [5] |
| APL cells | Short-term exposure | Bcl-2 | Down-regulation | [5] |
| NALM-6 & REH | Combination with Doxorubicin | Bax | Marked increase | [10] |
| NALM-6 & REH | Combination with Doxorubicin | Bcl-2 | Significant reduction | [10] |
| NALM-6 & REH | Combination with Doxorubicin | c-Myc | Significant reduction | [10] |
| NALM-6 & REH | Combination with Doxorubicin | hTERT | Significant reduction | [10] |
| MDA-MB-231 | 14 days, 0.5 µM | Telomerase Activity | 24% reduction | [11] |
| MCF-7 | 14 days, 1 µM | POT1, TRF1, TRF2 | Decreased expression | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate 1,000-100,000 cells per well in a 96-well plate and incubate overnight.[12]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 2-8 µM) for desired time periods (e.g., 24, 48, 72 hours).[4][8] Include a vehicle control (DMSO).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubation: Incubate the plate for 30 minutes to 4 hours at 37°C, until purple formazan crystals are visible.[12]
-
Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[12][13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
Telomerase Activity (TRAP) Assay
The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method to measure telomerase activity.
-
Cell Lysis: Prepare cell lysates from control and this compound-treated cells using an appropriate lysis buffer (e.g., NP-40 based).[11]
-
Telomerase Extension: Incubate the cell lysate with a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and buffer. Telomerase present in the lysate will add telomeric repeats to the TS primer.
-
PCR Amplification: Amplify the extension products using PCR with forward and reverse primers. A fluorescently labeled primer can be used for non-radioactive detection.
-
Detection: Separate the PCR products on a polyacrylamide gel and visualize the characteristic ladder of telomerase products. Quantification can be performed using densitometry.
Note: Commercially available kits such as the TRAPeze® XL Telomerase Detection Kit (Millipore) can be used, following the manufacturer's instructions.[7]
Western Blot Analysis for Apoptosis and Signaling Proteins
Western blotting is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: Lyse control and this compound-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, p-ATM, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.[14]
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the mRNA expression levels of target genes.
-
RNA Extraction: Isolate total RNA from control and this compound-treated cells using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes (e.g., Bax, Bcl-2, c-Myc, hTERT) and a housekeeping gene (e.g., GAPDH, TBP).[2][15]
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[15]
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its characterization.
References
- 1. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Synthesis, Stability, and Antidiabetic Activity Evaluation of (-)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. MYC drives overexpression of telomerase RNA (hTR/TERC) in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Stability, and Antidiabetic Activity Evaluation of (−)-Epigallocatechin Gallate (EGCG) Palmitate Derived from Natural Tea Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of a 3,4,5-trimethoxybenzoyl ester analogue of epigallocatechin-3-gallate (EGCG): a potential route to the natural product green tea catechin, EGCG - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Stability and Potency of MST-312: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MST-312, also known as Telomerase Inhibitor IX, is a synthetic, cell-permeable small molecule that has garnered significant interest in the field of oncology.[1][2] It is a chemically modified derivative of epigallocatechin gallate (EGCG), the most abundant catechin in green tea, designed to overcome the chemical instability and improve the potency of its natural precursor.[3][4] This technical guide provides a comprehensive overview of the chemical stability and biological potency of this compound, along with detailed experimental protocols and visual representations of its mechanism of action.
Chemical Stability
A key advantage of this compound over its parent compound, EGCG, is its enhanced chemical stability.[1][3][4] While quantitative kinetic data such as half-life under various pH and temperature conditions are not extensively detailed in publicly available literature, this compound is consistently reported to exhibit high chemical stability, which contributes to its improved efficacy and lower effective dosage in cellular and preclinical models.[1]
Storage and Handling:
For long-term storage, this compound powder should be kept at -20°C. In solvent, stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[5]
Biological Potency and Efficacy
This compound is a potent inhibitor of telomerase, the enzyme responsible for maintaining telomere length in the majority of cancer cells. Its inhibitory activity has been demonstrated across a variety of cancer cell lines.
Table 1: Telomerase Inhibition by this compound
| Assay Type | Cell Line/Source | IC50 | Reference |
| TRAP Assay | U937 (human monocytic leukemia) | 0.67 µM | [5] |
| DNA Decatenation Assay | (in vitro) | 2 µM (for Topoisomerase II) | [6] |
Table 2: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Potency (µM) | Treatment Duration | Reference |
| U937 | Human Monocytic Leukemia | Growth Inhibition | GI50 | 1-2 | Continuous | [7] |
| PA-1 | Ovarian Cancer | Alamar Blue | IC50 | ~1.5 | 72h | [3] |
| A2780 | Ovarian Cancer | Alamar Blue | IC50 | ~3.5 | 72h | [3] |
| OVCAR3 | Ovarian Cancer | Alamar Blue | IC50 | ~2.5 | 72h | [3] |
| PLC5 | Hepatocellular Carcinoma | Alamar Blue | IC50 | ~2 | 72h | [8] |
| HepG2 | Hepatocellular Carcinoma | Alamar Blue | IC50 | ~3 | 72h | [8] |
| MDA-MB-231 | Breast Cancer | Crystal Violet | % Viability Reduction | 40% at 1 µM | 24h | [9][10] |
| MCF-7 | Breast Cancer | Crystal Violet | % Viability Reduction | 25% at 1 µM | 24h | [9][10] |
| U-266 | Multiple Myeloma | Cell Viability | Dose-dependent decrease | 2-8 | 72h | [5] |
| APL Cells | Acute Promyelocytic Leukemia | Cytotoxicity | Dose-dependent | Not specified | Short-term | [2] |
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of telomerase and the subsequent induction of cellular senescence and apoptosis.
Telomerase Inhibition and Telomere Dysfunction
This compound directly inhibits telomerase activity, leading to the progressive shortening of telomeres with continuous exposure.[7] This telomere erosion is a critical step in its long-term efficacy. In the shorter term, this compound can induce a state of telomere dysfunction, where the telomeres are no longer properly capped and protected, even before significant shortening occurs. This uncapping triggers a DNA damage response.[4][9]
DNA Damage Response and Cell Cycle Arrest
The uncapped telomeres are recognized by the cell as DNA double-strand breaks (DSBs), leading to the activation of DNA damage response pathways.[4][9] This response is characterized by the phosphorylation of H2AX (γH2AX) and the activation of kinases such as ATM. The induction of DNA damage signaling ultimately leads to cell cycle arrest, predominantly at the G2/M phase, preventing the cells from proceeding through mitosis with damaged chromosomes.[2][10]
Inhibition of the NF-κB Pathway
In addition to its effects on telomeres, this compound has been shown to suppress the activity of the transcription factor NF-κB.[2] NF-κB is a key regulator of genes involved in inflammation, cell survival, and proliferation. By inhibiting the phosphorylation and subsequent degradation of IκBα, an inhibitor of NF-κB, this compound prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes, which include anti-apoptotic proteins and cell cycle regulators.[2]
Induction of Apoptosis
The culmination of telomere dysfunction, DNA damage, and cell cycle arrest, coupled with the inhibition of pro-survival pathways like NF-κB, leads to the induction of apoptosis (programmed cell death) in cancer cells.[2][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Bioinformatics Analysis Identifies the Telomerase Inhibitor this compound for Treating High-STMN1-Expressing Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
- 10. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Optimal Concentration of MST-312 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
MST-312 is a potent, synthetic derivative of epigallocatechin gallate (EGCG), a major catechin found in green tea. It functions as a telomerase inhibitor, demonstrating significant anti-cancer effects in a variety of in vitro models.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in laboratory settings, with a focus on determining the optimal concentration for various experimental designs. The provided information summarizes effective concentrations, details experimental methodologies, and visualizes the key signaling pathway and experimental workflow.
Introduction
Telomerase is a ribonucleoprotein that adds telomeric repeats to the ends of chromosomes, playing a crucial role in cellular immortality and the development of cancer.[2][4] Its activity is elevated in the vast majority of human cancers, making it an attractive target for therapeutic intervention.[5] this compound is a more stable and potent telomerase inhibitor than its natural precursor, EGCG.[1][6] It induces growth arrest and apoptosis in tumor cells by inhibiting telomerase activity, which leads to telomere dysfunction, activation of the DNA damage response (DDR), and cell cycle arrest.[1][7][8] These application notes serve as a comprehensive guide for researchers aiming to investigate the in vitro effects of this compound.
Data Presentation: Effective Concentrations of this compound
The optimal concentration of this compound is cell-line dependent and varies based on the duration of the experiment (short-term vs. long-term). Below is a summary of effective concentrations reported in various studies.
Table 1: Summary of this compound Concentrations for In Vitro Studies
| Cell Line | Assay Type | Duration | Concentration Range | Observed Effect | Reference |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 24 hours | 0 - 5 µM | Dose-dependent toxicity, but not significant at this time point. | [7][8] |
| MDA-MB-231 (Breast Cancer) | Cell Viability | 48 hours | 1 µM | ~40% reduction in cell viability. | [7][8] |
| MDA-MB-231 (Breast Cancer) | Colony Formation | 48 hours treatment, 14 days recovery | 1 µM | 70% decrease in the number of colonies. | [7][8] |
| MDA-MB-231 (Breast Cancer) | Telomerase Activity (TRAP Assay) | 14 days | 0.5 µM | Significant reduction in telomerase activity. | [7][8] |
| MCF-7 (Breast Cancer) | Cell Viability | 24 hours | 0 - 5 µM | Dose-dependent toxicity, but not significant at this time point. | [7][8] |
| MCF-7 (Breast Cancer) | Cell Viability | 48 hours | 1 µM | ~25% reduction in cell viability. | [7][8] |
| MCF-7 (Breast Cancer) | Colony Formation | 48 hours treatment, 14 days recovery | 1 µM | 72% decrease in the number of colonies. | [7][8] |
| MCF-7 (Breast Cancer) | Telomerase Activity (TRAP Assay) | 14 days | 1 µM | 77% reduction in telomerase activity. | [8] |
| U937 (Leukemia) | Telomere Shortening | Continuous | 1 - 2 µM | Progressive telomere shortening and growth reduction. | [2] |
| U-251 (Glioma) | Cell Viability (MTT Assay) | 48 hours | IC50: 13.88 µM | Dose-dependent decrease in cell viability. | [9] |
| U-251 (Glioma) | Cell Viability (MTT Assay) | 72 hours | IC50: 6.56 µM | Dose-dependent decrease in cell viability. | [9] |
| Ovarian Cancer Cell Lines (PA-1, A2780, OVCAR3) | Cell Viability (Alamar Blue Assay) | 72 hours | Varies (IC50 values calculated) | Synergistic effects with quercetin. | [10] |
| U-266 (Multiple Myeloma) | Cell Viability | 0 - 72 hours | 2 - 8 µM | Dose- and time-dependent reduction in viability. | [11] |
| NCI-H522 | DNA Decatenation Assay | Not Applicable | IC50: 2 µM | Inhibition of DNA topoisomerase II. | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Crystal Violet)
This protocol is adapted from studies on breast cancer cell lines.[7][8]
Materials:
-
This compound (stock solution in DMSO)
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Crystal Violet solution (0.5% in 25% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0, 0.5, 1, 2.5, 5 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Staining:
-
Carefully remove the medium.
-
Gently wash the cells with PBS.
-
Add 50 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Remove the Crystal Violet solution and wash the wells with water until the water runs clear.
-
Air dry the plate.
-
-
Quantification:
-
Add 100 µL of 10% acetic acid to each well to solubilize the stain.
-
Shake the plate gently for 5 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Telomerase Activity Assay (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to measure telomerase activity.[4][5][13][14] This protocol provides a general outline.
Materials:
-
Cell lysate from this compound treated and control cells
-
TRAP assay kit (containing lysis buffer, TRAP reaction buffer, dNTPs, TS primer, ACX primer, Taq polymerase)
-
PCR tubes or plate
-
Thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) system or real-time PCR instrument
-
DNA loading dye
-
DNA visualization method (e.g., SYBR Green, fluorescently labeled primer)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells treated with this compound and control cells.
-
Prepare cell extracts using an appropriate lysis buffer (e.g., CHAPS or NP-40 based) at a concentration of 500–1,250 cells/µL.[13]
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.
-
-
TRAP Reaction:
-
In a PCR tube, combine the cell extract with the TRAP reaction mix.
-
The first step is the telomerase-mediated extension of the TS primer, which typically occurs at room temperature for 20-30 minutes.
-
-
PCR Amplification:
-
The reaction products are then amplified by PCR using the TS and ACX primers. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.
-
-
Detection of Products:
-
Gel-based detection: Analyze the PCR products on a polyacrylamide gel. Telomerase activity is indicated by a characteristic ladder of 6-base pair increments.[15]
-
Real-time PCR detection: Use a real-time PCR instrument to quantify the amplification of telomerase products, often using a fluorescent probe or dye.[13][14]
-
-
Data Analysis: Quantify the telomerase activity relative to a control or internal standard. For gel-based methods, this can be done by densitometry. For real-time PCR, the Ct values are used for quantification.
Visualizations
Signaling Pathway of this compound
This compound primarily inhibits telomerase, leading to telomere dysfunction. This triggers a DNA damage response cascade, prominently involving the activation of the ATM (Ataxia-Telangiectasia Mutated) pathway, which in turn phosphorylates H2AX (forming γH2AX), a marker for DNA double-strand breaks. This signaling ultimately leads to cell cycle arrest, primarily at the G2/M phase, and apoptosis.[7][8]
Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Testing of this compound
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cancer cell line.
References
- 1. researchgate.net [researchgate.net]
- 2. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Telomeric repeat amplification protocol: measuring the activity of the telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. telomer.com.tr [telomer.com.tr]
- 14. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for TRAP Assay with MST-312
For Researchers, Scientists, and Drug Development Professionals
Introduction
MST-312 is a potent, chemically modified derivative of epigallocatechin gallate (EGCG) from green tea that functions as a telomerase inhibitor.[1][2] Telomerase is a ribonucleoprotein enzyme that adds telomeric repeat sequences to the ends of chromosomes, playing a crucial role in cellular immortalization and being expressed in the vast majority of cancer cells.[3] Its inhibition is a promising strategy in cancer therapy. The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive, PCR-based method for detecting and quantifying telomerase activity.[4][5] These application notes provide a detailed protocol for performing a TRAP assay to evaluate the inhibitory effect of this compound on telomerase activity in cancer cell lines.
Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing this compound in TRAP assays across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration | Reference |
| PA-1 | Ovarian Cancer | 4.2 | 72 hours | [1] |
| A2780 | Ovarian Cancer | 3.9 | 72 hours | [1] |
| OVCAR3 | Ovarian Cancer | 7.1 | 72 hours | [1] |
| A2780cisR | Ovarian Cancer | 3.6 | 72 hours | [1] |
| HCT116 | Colon Cancer | 5.9 | 72 hours | [1] |
| U937 | Leukemia | 0.67 | Not Specified |
Table 2: Telomerase Activity Inhibition by this compound
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration | % Telomerase Activity Reduction | Reference |
| MDA-MB-231 | Breast Cancer | 0.5 | 14 days | 24% | [6] |
| MCF-7 | Breast Cancer | 1.0 | 14 days | 77% | [7][6] |
| PA-1 | Ovarian Cancer | 1.0 | 24 hours | Significant reduction | |
| APL Cells | Leukemia | Not Specified | Short-term | Significant reduction | [8] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, MDA-MB-231, PA-1) in a 6-well plate at a density of 6 x 10^5 cells per well.
-
Incubation: Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.5 µM, 1 µM, 5 µM, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Treatment: After 24 hours of initial cell culture, replace the medium with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24 hours, 48 hours, or longer for chronic studies).
Protocol 2: Cell Lysis and Protein Extraction
-
Cell Harvesting: Following treatment, aspirate the culture medium and wash the cells with ice-cold PBS.
-
Trypsinization: Add trypsin-EDTA to detach the cells from the plate.
-
Cell Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the cells at 3,000 x g for 5 minutes at 4°C.
-
Supernatant Removal: Carefully aspirate and discard the supernatant.
-
Lysis: Resuspend the cell pellet in 20-200 µL of ice-cold CHAPS lysis buffer (from a commercial TRAP assay kit or prepared in-house). The volume depends on the cell number.
-
Incubation on Ice: Incubate the lysate on ice for 30 minutes to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the extracts using a standard protein assay (e.g., Bradford or BCA assay). This is crucial for normalizing the amount of extract used in the TRAP assay.
Protocol 3: TRAP (Telomeric Repeat Amplification Protocol) Assay
This protocol is based on the principles of the TRAPeze® XL Telomerase Detection Kit and can be adapted for other similar kits or lab-developed assays.
-
Reaction Mix Preparation: On ice, prepare a TRAP reaction master mix for the required number of samples. For each reaction, combine the TRAP buffer, dNTPs, TS primer, ACX primer, and Taq polymerase as specified by the kit manufacturer or a published protocol.[4]
-
Sample Addition: Add a standardized amount of protein extract (e.g., 1 µg) to each reaction tube containing the master mix.
-
Controls:
-
Positive Control: Use a cell extract known to have high telomerase activity.
-
Negative Control (Heat Inactivation): Heat-inactivate a portion of a positive control extract at 85°C for 10 minutes before adding it to the reaction mix. This will destroy telomerase activity and should not produce a ladder of TRAP products.
-
Lysis Buffer Control: Use lysis buffer instead of cell extract to check for contamination.
-
-
Telomerase Extension: Incubate the reaction tubes at 30°C for 30 minutes. During this step, active telomerase in the sample will add telomeric repeats to the TS primer.
-
PCR Amplification: Perform PCR amplification of the extended products. A typical cycling protocol is:
-
Initial Denaturation: 95°C for 2 minutes.
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 59°C for 30 seconds.
-
Extension: 72°C for 1 minute.
-
-
Final Extension: 72°C for 10 minutes.
-
-
Detection of TRAP Products:
-
Gel Electrophoresis: Mix the PCR products with loading dye and run them on a 10-12% non-denaturing polyacrylamide gel in 0.5X TBE buffer.
-
Staining and Visualization: Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the DNA fragments under a gel documentation system. A characteristic ladder of products with 6 base pair increments indicates telomerase activity.
-
Quantitative Analysis (qTRAP): For a quantitative real-time PCR-based TRAP (qTRAP) assay, use a fluorescently labeled primer or a DNA-binding dye like SYBR Green in the PCR step and analyze the results on a real-time PCR instrument.[9][10] The relative telomerase activity can be calculated based on the Ct values.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the TRAP assay with this compound.
Caption: Proposed signaling pathway of this compound in telomerase inhibition.
References
- 1. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Telomerase Enzyme Activity by TRAP Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. telomer.com.tr [telomer.com.tr]
Application Notes and Protocols: MST-312 Treatment in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of MST-312, a potent telomerase inhibitor, in a mouse xenograft model for preclinical cancer research.
Introduction
This compound is a synthetic derivative of epigallocatechin gallate (EGCG), a natural compound found in green tea. It is a potent and specific inhibitor of telomerase, the enzyme responsible for maintaining telomere length, which is reactivated in the vast majority of cancer cells, allowing for their immortalization.[1][2][3] By inhibiting telomerase, this compound induces telomere shortening, leading to cell cycle arrest, senescence, and apoptosis in cancer cells.[1][3] Furthermore, this compound has been shown to suppress the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[3] This dual mechanism of action makes this compound a promising candidate for cancer therapy.
Preclinical evaluation of anti-cancer agents heavily relies on in vivo models, with the mouse xenograft model being a cornerstone for assessing efficacy and toxicity. This document outlines the essential protocols for utilizing this compound in a subcutaneous mouse xenograft model, presenting key data and visualizing the underlying molecular pathways.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in mouse xenograft models from various studies.
Table 1: Tumor Growth Inhibition by this compound in a Human Breast Cancer Xenograft Model
| Treatment Group | Administration Route | Dosage | Observation Period (Days) | Relative Tumor Volume (vs. Vehicle) | Effect on Body Weight |
| Vehicle | Intratumoral | - | 21 | ~8.0 | No significant change |
| This compound | Intratumoral | 10 mg/kg | 21 | ~2.5 | No significant change |
| Vehicle | Intravenous | - | 21 | ~8.0 | No significant change |
| This compound | Intravenous | 20 mg/kg | 21 | ~4.0 | No significant change |
| Vehicle | Oral | - | 21 | ~8.0 | No significant change |
| This compound | Oral | 40 mg/kg | 21 | ~5.0 | No significant change |
Data adapted from a study using HBC-4 human breast cancer cells subcutaneously injected into nude mice.[4]
Table 2: Tumor Growth Inhibition by this compound in a Human Lung Cancer Xenograft Model
| Cancer Cell Line | Mouse Model | Treatment | Dosage | Tumor Size Reduction |
| H460 (NSCLC) | Xenograft | This compound | 40 mg/kg | 70% |
Signaling Pathways
The anti-tumor activity of this compound is attributed to its inhibitory effects on telomerase and the NF-κB signaling pathway.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a subcutaneous tumor model in immunodeficient mice using cancer cell lines.[5][6][7]
Materials:
-
Cancer cell line of interest (e.g., HBC-4, H460)
-
Immunodeficient mice (e.g., athymic nude mice, NOD-SCID mice), 4-6 weeks old[6]
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)[6]
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 80-90% confluency in the logarithmic growth phase.[6]
-
Cell Harvesting: a. Wash cells with sterile PBS. b. Detach cells using Trypsin-EDTA. c. Neutralize trypsin with complete medium and collect cells in a sterile conical tube. d. Centrifuge the cell suspension at 300 x g for 5 minutes. e. Discard the supernatant and resuspend the cell pellet in sterile, serum-free medium or PBS. f. Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).
-
Preparation of Cell Inoculum: a. Centrifuge the required number of cells and resuspend the pellet in cold, sterile PBS or serum-free medium to a final concentration of 1x10⁷ to 5x10⁷ cells/mL.[6] b. (Optional) If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice.[6]
-
Animal Inoculation: a. Anesthetize the mouse using an appropriate method. b. Disinfect the injection site on the flank of the mouse with 70% ethanol. c. Gently pinch the skin to create a tent and subcutaneously inject 100-200 µL of the cell suspension.[6] d. Monitor the mice for recovery from anesthesia.
-
Tumor Growth Monitoring: a. Allow tumors to establish and grow. Palpable tumors should appear within 1-4 weeks. b. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[8] c. Measure tumor dimensions (length and width) with calipers 2-3 times per week. d. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[6] e. Monitor the body weight of the mice as an indicator of general health.
Protocol 2: Preparation and Administration of this compound
This protocol details the preparation of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes and syringes
Procedure for Intravenous/Intraperitoneal Injection:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
Vehicle Preparation: a. In a sterile tube, add 100 µL of the this compound DMSO stock solution. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. This results in a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Administer the prepared this compound solution to the mice via the desired route (e.g., intravenous, intraperitoneal) at the specified dosage. The final concentration in the example above would be 3.75 mg/mL.
Procedure for Oral Administration:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO.
-
Vehicle Preparation: A common vehicle for oral gavage is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) in water. The specific formulation may need to be optimized based on the required dosage and solubility.
-
Administration: Administer the this compound suspension orally to the mice using a gavage needle.
Conclusion
This compound demonstrates significant anti-tumor activity in mouse xenograft models through the dual inhibition of telomerase and the NF-κB pathway. The provided protocols offer a framework for conducting in vivo studies to further evaluate the therapeutic potential of this promising compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for preclinical drug development.
References
- 1. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Animal modeling-nude mouse tumor model-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 8. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
Combination Therapy of MST-312 with Quercetin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of MST-312, a potent telomerase inhibitor, and quercetin, a natural flavonoid, presents a promising synergistic strategy in cancer therapy. This document provides detailed application notes and experimental protocols for investigating the efficacy and mechanism of action of this combination therapy in cancer cell lines. The synergistic effect of these two compounds allows for potentially lower therapeutic dosages, thereby reducing toxicity while enhancing anti-cancer activity.[1][2][3][4]
This compound is a synthetic derivative of epigallocatechin gallate (EGCG) and a known inhibitor of telomerase, an enzyme crucial for the immortal phenotype of cancer cells.[1][5] Quercetin, found in various fruits and vegetables, is recognized for its ability to modulate multiple signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR pathway.[6][7][8][9][10] The combined action of this compound and quercetin leads to enhanced DNA damage and apoptosis in cancer cells, while exhibiting minimal effects on normal cells.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and quercetin, alone and in combination, on cancer cell viability and telomerase activity.
Table 1: Cell Viability (IC50) of this compound and Quercetin in Ovarian Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) after 72h |
| PA-1 | This compound | 1.5 |
| Quercetin | 20 | |
| A2780 | This compound | 3.5 |
| Quercetin | 60 |
Data derived from studies on ovarian cancer cell lines.
Table 2: Synergistic Effect of this compound and Quercetin Combination
| Cell Line | Combination Concentrations (µM) | Combination Index (CI) | Effect |
| PA-1 | This compound (0.5-2) + Quercetin (5-15) | 0.2 - 0.7 | Synergistic |
| A2780 | This compound (2-4) + Quercetin (15-55) | < 1 | Synergistic |
Combination Index (CI) < 1 indicates a synergistic effect.
Table 3: Effect of this compound and Quercetin on Telomerase Activity
| Treatment | Fold Reduction in Telomerase Activity |
| Vehicle Control | 1 |
| This compound | ~10 |
| Quercetin | ~100 |
| This compound + Quercetin Combination | ~1000 |
Data reflects the significant enhancement of telomerase inhibition by the combination treatment.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for studying the combination therapy.
Caption: Proposed signaling pathway of this compound and Quercetin combination therapy.
Caption: General experimental workflow for evaluating the combination therapy.
Experimental Protocols
Cell Viability Assay (Alamar Blue/Resazurin Assay)
This protocol is for determining the cytotoxic effects of this compound and quercetin on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
Quercetin (stock solution in DMSO)
-
Alamar Blue (Resazurin) reagent
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound and quercetin in complete medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by the combination therapy.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, quercetin, and their combination for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of the combination therapy on cell cycle distribution.
Materials:
-
Treated and control cells
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting
This protocol is for analyzing the expression of key proteins involved in the signaling pathways affected by the combination therapy (e.g., p53, p21, γ-H2AX, Akt, mTOR, c-Myc).
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein expression levels.
References
- 1. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage. | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quercetin inhibits breast cancer cell proliferation and survival by targeting Akt/mTOR/PTEN signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of mTOR signaling by quercetin in cancer treatment and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Synergistic Apoptotic Effects of MST-312 and Plumbagin in Breast Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Breast cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. One promising approach involves combination therapy, which can enhance treatment efficacy and overcome drug resistance. This document details the synergistic effects of a combination therapy involving MST-312, a telomerase inhibitor, and plumbagin, a natural naphthoquinone. The combination of these two agents has been shown to induce significant apoptosis and cell cycle arrest in breast cancer cells, offering a potential new avenue for treatment.[1][2][3][4]
This compound, a synthetic derivative of tea catechin, functions by inhibiting telomerase activity, an enzyme reactivated in approximately 90% of cancer cells to enable replicative immortality.[1][3] Plumbagin, derived from the roots of Plumbago zeylanica, exhibits anti-cancer properties by inducing DNA damage and cell cycle arrest.[3][5] The combined action of this compound and plumbagin creates a synthetic lethal environment for breast cancer cells, leading to enhanced cell death.[1][2][3][4] These effects have been observed in both triple-negative (MDA-MB-231) and luminal A (MCF-7) breast cancer cell lines.[1][3]
Data Presentation
The synergistic effects of this compound and plumbagin have been quantified through various cellular and molecular assays. The following tables summarize key findings from studies on MDA-MB-231 and MCF-7 breast cancer cell lines.
Table 1: Synergistic Effect on Cell Viability and Apoptosis
| Cell Line | Treatment | Duration | Effect | Reference |
| MDA-MB-231 | This compound (0.5 µM) + Plumbagin (2/3 IC50) | 14 days | Significant increase in sub-G1 population (apoptosis) | [1][6] |
| MCF-7 | This compound (1 µM) + Plumbagin (2/3 IC50) | 14 days | Significant increase in sub-G1 population (apoptosis) | [1][6] |
| MDA-MB-231 | This compound + Plumbagin | 48 hours & 14 days | Synergistic reduction in cell viability | [1][3] |
| MCF-7 | This compound + Plumbagin | 14 days | More effective in long-term regimen | [1][3] |
Table 2: Effect on Telomerase Activity
| Cell Line | Treatment | Duration | Reduction in Telomerase Activity (%) | Reference |
| MDA-MB-231 | Plumbagin | 14 days | 21 | [2] |
| MDA-MB-231 | This compound (0.5 µM) | 14 days | 24 | [2] |
| MDA-MB-231 | This compound + Plumbagin | 14 days | 44 | [2] |
| MCF-7 | This compound (1 µM) + Plumbagin | 14 days | Greater reduction than in MDA-MB-231 | [1][7] |
Signaling Pathways and Experimental Workflow
The synergistic action of this compound and plumbagin impacts key cellular signaling pathways, leading to apoptosis. The experimental workflow to investigate these effects typically involves a series of in vitro assays.
Caption: Signaling pathway of this compound and plumbagin synergy.
Caption: General experimental workflow for synergy analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
MDA-MB-231 (triple-negative breast cancer)
-
MCF-7 (luminal A, ER-positive breast cancer)
-
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere overnight.
-
Prepare stock solutions of this compound and plumbagin in dimethyl sulfoxide (DMSO).
-
Treat cells with the desired concentrations of this compound (e.g., 0.5 µM for MDA-MB-231, 1 µM for MCF-7), plumbagin (e.g., 2/3 of the predetermined IC50 value), or a combination of both.[1][6]
-
Include a vehicle control group treated with an equivalent amount of DMSO.
-
Incubate the cells for the specified duration (e.g., 48 hours for short-term, 14 days for long-term studies).[1][3]
-
Cell Viability Assay (Crystal Violet Assay)
-
Procedure:
-
After the treatment period, remove the culture medium.
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 15 minutes.
-
Wash the cells again with PBS.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 10% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Flow Cytometry for Sub-G1 Analysis)
-
Principle: This assay quantifies the fraction of cells with fragmented DNA, a hallmark of apoptosis, which appears as a sub-G1 peak in a DNA content histogram.
-
Procedure:
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in the sub-G1 phase of the cell cycle using appropriate software. An increase in the sub-G1 population indicates an increase in apoptosis.[1][6]
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
-
Principle: The TRAP assay is a PCR-based method to detect telomerase activity.[8][9] Telomerase in the cell extract adds telomeric repeats to a substrate oligonucleotide, which are then amplified by PCR.
-
Procedure:
-
Cell Lysis: Lyse a known number of cells in a CHAPS lysis buffer.[10]
-
Telomerase Extension: Incubate the cell lysate with a reaction mixture containing a TS primer, dNTPs, and buffer at 25°C to allow for the addition of telomeric repeats by telomerase.[10]
-
PCR Amplification: Amplify the extension products using PCR with a forward (TS) and a reverse primer.[11] Include a heat inactivation step before PCR to deactivate telomerase.
-
Detection: Visualize the PCR products on a polyacrylamide gel or use a real-time quantitative PCR (qRT-PCR) based method for quantification.[8]
-
-
Data Analysis: Quantify the telomerase activity relative to a control sample. A reduction in the intensity or quantity of the PCR product indicates inhibition of telomerase activity.[2]
Western Blot Analysis
-
Principle: This technique is used to detect and quantify specific proteins involved in cell cycle regulation and apoptosis.
-
Procedure:
-
Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, p21, Cyclin B1, cleaved PARP, cleaved Caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[12] Changes in the expression levels of these proteins can elucidate the molecular mechanisms of apoptosis and cell cycle arrest. For instance, a reduction in Cyclin B1 is indicative of G2/M arrest.[6]
References
- 1. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin [ouci.dntb.gov.ua]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. telomer.com.tr [telomer.com.tr]
- 9. Assays for Detection of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for MST-312 in Ovarian Cancer Research
Introduction
MST-312 is a potent, chemically stable derivative of epigallocatechin gallate (EGCG), the main catechin found in green tea.[1] It functions as a telomerase inhibitor, a mechanism that has garnered significant interest in oncology research due to the reliance of many cancer cells on telomerase for immortalization.[1][2][3] In the context of ovarian cancer, a malignancy with high mortality rates often associated with late-stage diagnosis and chemoresistance, targeting telomerase presents a promising therapeutic strategy.[4] this compound has demonstrated anti-proliferative effects in various cancer cells, including ovarian cancer, by inhibiting telomerase activity, inducing DNA damage, and promoting apoptosis.[1][5]
Mechanism of Action
This compound exerts its anticancer effects primarily through the inhibition of telomerase.[3] Telomerase is a reverse transcriptase that maintains telomere length in cancer cells, allowing them to bypass the normal processes of cellular senescence and apoptosis.[6] By inhibiting this enzyme, this compound leads to progressive telomere shortening with each cell division.[3] This erosion of telomeres is recognized by the cell as DNA damage, triggering a DNA damage response (DDR) that can lead to cell cycle arrest and programmed cell death (apoptosis).[1][7]
Beyond its direct effect on telomeres, this compound has been shown to modulate key signaling pathways. One notable pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in ovarian cancer and plays a crucial role in cell survival, growth, and proliferation.[8][9] Inhibition of telomerase by this compound can lead to the downregulation of pro-survival signals, further contributing to its apoptotic effects. Additionally, this compound has been reported to inhibit the NF-κB pathway.[1]
Recent studies have also highlighted a synergistic effect when this compound is combined with other agents, such as the natural flavonoid quercetin.[1][5] This combination has been shown to significantly enhance cancer cell death and upregulate DNA damage, suggesting a multi-faceted approach to treatment.[1][5]
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound in various ovarian cancer cell lines.
Table 1: IC50 Values of this compound in Ovarian Cancer Cell Lines
| Cell Line | Histotype | This compound IC50 (µM) after 72h | Reference |
| PA-1 | Teratocarcinoma | 4.2 | [1] |
| A2780 | Endometrioid Carcinoma | 3.9 | [1] |
| OVCAR3 | Adenocarcinoma | 7.1 | [1] |
| A2780cisR | Cisplatin-Resistant | 3.6 | [1] |
Table 2: Effect of this compound on Telomerase Activity in Breast Cancer Cells (as a proxy for cancer cells)
| Cell Line | Treatment | Reduction in Telomerase Activity (%) | Reference |
| MDA-MB-231 | This compound (0.5 µM) | 24 | [7][10] |
| MCF-7 | This compound (1 µM) | 77 | [7][10] |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (Alamar Blue)
This protocol is used to determine the cytotoxic effects of this compound on ovarian cancer cells and to calculate the IC50 value.
Materials:
-
Ovarian cancer cell lines (e.g., PA-1, A2780, OVCAR3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Alamar Blue reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed ovarian cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 µM to 50 µM.[1] Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[1]
-
After incubation, add Alamar Blue reagent (typically 10% of the well volume) to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Telomerase Repeat Amplification Protocol (TRAP) Assay
This assay measures the activity of telomerase in cell lysates.
Materials:
-
Ovarian cancer cells
-
This compound
-
Cell lysis buffer (e.g., NP40-based)
-
TRAP assay kit (commercially available)
-
PCR thermocycler
-
Polyacrylamide gel electrophoresis (PAGE) equipment or ELISA-based detection system
Procedure:
-
Treat ovarian cancer cells with the desired concentrations of this compound for a specified period (e.g., 24-48 hours).
-
Harvest the cells and count them.
-
Prepare cell lysates by incubating the cell pellet in lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Perform the TRAP assay according to the manufacturer's instructions. This typically involves:
-
An extension step where telomerase in the lysate adds telomeric repeats to a substrate oligonucleotide.
-
A PCR amplification step to amplify the extended products.
-
-
Analyze the PCR products by PAGE to visualize the characteristic 6-base pair ladder or by an ELISA-based method for quantification.
-
Quantify the telomerase activity relative to a control sample.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt.
Materials:
-
Ovarian cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Proposed signaling pathway of this compound in ovarian cancer cells.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Selection of Highly Metastatic Human Ovarian Cancer Sublines Reveals Role for AMIGO2 in Intra-Peritoneal Metastatic Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Telomerase Inhibition in Cancer Therapeutics: Molecular-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
- 8. Role of the PI3K/AKT/mTOR signaling pathway in ovarian cancer: Biological and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MST-312 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MST-312 is a potent, chemically modified derivative of epigallocatechin gallate (EGCG), the primary catechin found in green tea.[1][2] It functions as a telomerase inhibitor, a therapeutic strategy that has garnered significant attention in cancer research due to the high expression of telomerase in the vast majority of cancer cells, including multiple myeloma, and its general inactivity in most normal somatic cells.[3][4] These notes provide a comprehensive overview of the application of this compound in multiple myeloma cell lines, summarizing key findings and providing detailed protocols for experimental validation.
Recent studies have demonstrated that this compound exerts a short-term, dose-dependent cytotoxic and apoptotic effect on multiple myeloma cells.[3] This anti-cancer activity is associated with the modulation of key regulatory genes involved in apoptosis, proliferation, and inflammation.[3] Specifically, this compound has been shown to upregulate the pro-apoptotic gene Bax, while downregulating the anti-apoptotic gene Bcl-2, the proliferative genes c-Myc and hTERT, and the inflammatory genes IL-6 and TNF-α.[3] These findings position this compound as a promising candidate for further investigation and development in the context of multiple myeloma therapy.[3][5]
Data Presentation
Table 1: Cytotoxicity of this compound on U-266 Multiple Myeloma Cell Line
| Concentration (µM) | Treatment Time (hours) | Cell Viability Reduction (%) | Metabolic Activity Reduction (%) |
| 2 | 48 | Not specified | ~25 |
| 4 | 48 | Not specified | ~46 |
| 8 | 48 | >50 | ~62 |
Data compiled from Ameri et al., 2017.[4]
Table 2: Apoptotic Effect of this compound on U-266 Multiple Myeloma Cell Line
| Concentration (µM) | Treatment Time (hours) | Apoptosis Induction |
| 2 | 48 | Dose-dependent increase |
| 4 | 48 | Dose-dependent increase |
| 8 | 48 | Dose-dependent increase |
Qualitative data based on findings from Ameri et al., 2019.[3]
Signaling Pathways and Experimental Workflow
Caption: Mechanism of this compound in multiple myeloma cells.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Line: The human multiple myeloma cell line U-266 is a suitable model for these studies.[3]
-
Culture Medium: Culture U-266 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).
-
Treatment: Seed the U-266 cells in appropriate culture plates and allow them to adhere or stabilize overnight. The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 2, 4, 8 µM) or a vehicle control (medium with the same concentration of DMSO). Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).[1]
Cell Viability Assays
Trypan Blue Exclusion Assay
-
Harvest the treated and control cells.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
MTT Assay
-
Seed cells in a 96-well plate and treat with this compound as described above.
-
At the end of the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/7-AAD Staining by Flow Cytometry)
-
Harvest the treated and control cells by centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a binding buffer provided with the Annexin V apoptosis detection kit.
-
Add Annexin V-FITC (or another fluorochrome) and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, 7-AAD-negative cells are in early apoptosis.
-
Annexin V-positive, 7-AAD-positive cells are in late apoptosis or necrosis.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Following treatment with this compound, harvest the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative real-time PCR using a real-time PCR system, cDNA as the template, gene-specific primers for the target genes (Bax, Bcl-2, c-Myc, hTERT, IL-6, TNF-α), and a suitable housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes in the this compound treated groups compared to the control group. The 2-ΔΔCt method is a common approach for this analysis.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Telomerase inhibitor this compound induces apoptosis of multiple myeloma cells and down-regulation of anti-apoptotic, proliferative and inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of telomerase inhibition effect on apoptosis of myeloma cell line U266 - Journal of Iranian Blood Transfusion - فصلنامه پژوهشی خون [bloodjournal.ir]
- 5. cellmolbiol.org [cellmolbiol.org]
Application Notes and Protocols for Studying Telomerase Activity in Glioblastoma with MST-312
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a median survival of less than two years. A key factor in the uncontrolled proliferation of glioblastoma cells is the reactivation of telomerase, an enzyme that maintains telomere length, thus enabling cellular immortality.[1] The telomerase reverse transcriptase (TERT) promoter is frequently mutated in glioblastoma, leading to increased telomerase activity. This makes telomerase an attractive therapeutic target. MST-312, a synthetic derivative of epigallocatechin gallate (EGCG) from green tea, is a potent telomerase inhibitor.[2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study telomerase activity and its downstream effects in glioblastoma cell lines.
Mechanism of Action of this compound in Glioblastoma
This compound acts as a competitive and reversible inhibitor of telomerase.[1][3] In glioblastoma cells, this compound has been shown to reduce telomerase activity by approximately 50% at a concentration of 1.0 μM.[4][5] Notably, short-term treatment with this compound does not typically alter the mRNA or protein levels of the catalytic subunit of telomerase, hTERT, suggesting that it directly interferes with the enzyme's function rather than its expression.[4][5] The inhibitory effect is reversible, with telomerase activity recovering to near-basal levels within 72 hours of drug withdrawal.[3][4] Beyond telomerase inhibition, this compound has been observed to induce DNA double-strand breaks (DSBs), trigger a DNA damage response, and cause cell cycle arrest, primarily at the G2/M phase, ultimately leading to apoptosis in glioblastoma cells.[5][6]
Data Presentation
The following tables summarize the quantitative effects of this compound on glioblastoma cells as reported in the literature.
Table 1: Effect of this compound on Telomerase Activity in Glioblastoma Cell Lines
| Cell Line | This compound Concentration (μM) | Treatment Duration (hours) | Reduction in Telomerase Activity (%) | Reference |
| MO59K | 1.0 | 48 | ~50 | [4][5] |
| KNS60 | 1.0 | 48 | ~50 | [4][5] |
Table 2: Cellular Effects of this compound on Glioblastoma Cell Lines
| Cell Line | This compound Concentration (μM) | Effect | Observations | Reference |
| MO59K | 1.0 | Cell Cycle Arrest | Significant increase in G2/M and apoptotic cell population. | [7] |
| KNS60 | 1.0 | Cell Cycle Arrest | Significant increase in G2/M and apoptotic cell population. | [7] |
| MO59K, KNS60 | 1.0 | DNA Damage | Induction of double-strand breaks (DSBs). | [5] |
Mandatory Visualizations
Here are the diagrams for the described signaling pathways and experimental workflows.
Caption: Signaling Pathway of this compound in Glioblastoma.
Caption: Experimental Workflow for Studying this compound.
Experimental Protocols
Here are detailed protocols for key experiments to assess the effect of this compound on glioblastoma cells.
Cell Culture and this compound Treatment
-
Cell Lines: Human glioblastoma cell lines MO59K and KNS60 are commonly used.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 0.5 µM, 1.0 µM, 5.0 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or culture flasks) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO). Incubate for the specified duration (e.g., 48 hours).
Telomeric Repeat Amplification Protocol (TRAP) Assay
This assay measures the activity of telomerase.
-
Cell Lysis: After treatment, harvest approximately 1 x 10^6 cells. Wash with ice-cold PBS and lyse the cells in a suitable lysis buffer (e.g., NP-40 lysis buffer).
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the Bradford or BCA assay.
-
TRAP Reaction:
-
Prepare a reaction mixture containing TRAP buffer, dNTPs, a forward primer (TS), a reverse primer (ACX), and Taq polymerase.
-
Add a standardized amount of protein extract (e.g., 1 µg) to the reaction mixture.
-
Incubate at room temperature for 30 minutes to allow telomerase to add telomeric repeats to the TS primer.
-
-
PCR Amplification: Amplify the extension products using PCR. A typical cycling protocol is 95°C for 3 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 55°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 5 minutes.
-
Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize by staining with a fluorescent dye (e.g., SYBR Green). The presence of a characteristic 6-bp ladder indicates telomerase activity.
-
Quantification: Quantify the band intensities using densitometry software. Express telomerase activity relative to an internal control or a positive control cell line.
Western Blot for hTERT
This protocol is to determine the protein expression of the catalytic subunit of telomerase.
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against hTERT overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the hTERT signal to the loading control.
MTT Assay for Cell Viability
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol with 4 mM HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment with this compound, collect both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant using appropriate flow cytometry software.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting and Fixation: After this compound treatment, harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of cell cycle arrest at this phase.
References
- 1. researchgate.net [researchgate.net]
- 2. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements in Telomerase-Targeted Therapies for Glioblastoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for MST-312 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the telomerase inhibitor MST-312, detailing its mechanism of action and offering distinct protocols for short-term and long-term treatment regimens in a research setting. The included data and methodologies are synthesized from multiple studies to guide the effective application of this compound in cancer cell line investigations.
Introduction
This compound is a potent, chemically modified derivative of epigallocatechin gallate (EGCG), the primary catechin found in green tea.[1] It functions as a telomerase inhibitor, a mechanism that holds significant promise in oncology research due to the reactivation of telomerase in approximately 90% of cancer cells, which facilitates immortalization and uncontrolled proliferation.[2] this compound has demonstrated greater chemical stability and a lower effective dose for inducing telomere shortening compared to its parent compound, EGCG.[1][3] Beyond its canonical role in telomere maintenance, this compound has been shown to induce DNA damage, modulate key signaling pathways, and promote apoptosis in cancer cells, often independent of significant telomere erosion in short-term applications.[1][4]
Mechanism of Action
This compound primarily exerts its anti-cancer effects by inhibiting the catalytic activity of telomerase.[3][5] This inhibition leads to the progressive shortening of telomeres during successive cell divisions, ultimately triggering cellular senescence or apoptosis. Additionally, this compound has been reported to engage other cellular pathways. Short-term exposure can activate the ATM/pH2AX DNA damage response pathway.[2][6] Furthermore, it has been shown to suppress the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.[1][7] This multifaceted activity makes this compound a valuable tool for investigating cancer cell biology and a potential candidate for therapeutic development.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment across different cancer cell lines and treatment durations as reported in various studies.
Table 1: Short-Term Effects of this compound on Cell Viability and IC50 Values
| Cell Line | Treatment Duration | This compound Concentration | Effect on Cell Viability | IC50 | Reference |
| MDA-MB-231 | 24 hours | 1 µM | 40% reduction | Not specified | [2][6] |
| MCF-7 | 24 hours | 1 µM | 25% reduction | Not specified | [2][6] |
| Ovarian Cancer (PA-1) | 72 hours | Varied | Dose-dependent cytotoxicity | ~2 µM | [1] |
| Ovarian Cancer (A2780) | 72 hours | Varied | Dose-dependent cytotoxicity | ~4 µM | [1] |
| Ovarian Cancer (OVCAR3) | 72 hours | Varied | Dose-dependent cytotoxicity | ~3.5 µM | [1] |
| U-251 Glioma | 72 hours | Varied | Dose-dependent cytotoxicity | 6.56 µM | [8] |
Table 2: Long-Term Effects of this compound on Telomere Length and Telomerase Activity
| Cell Line | Treatment Duration | This compound Concentration | Effect on Telomere Length | Effect on Telomerase Activity | Reference |
| MDA-MB-231 | 14 days | 0.5 µM | 438 bp reduction | 24% reduction | [2] |
| MCF-7 | 14 days | 1 µM | 1164 bp reduction | 77% reduction | [2] |
| MDA-MB-231 | 140 days | Not specified | Initial shortening followed by selection of long-telomere clones | Not specified | [6][9] |
Experimental Protocols
Short-Term Treatment Protocol (24 - 72 hours)
This protocol is designed to investigate the immediate cytotoxic and cell cycle effects of this compound, largely independent of telomere shortening.
Objective: To assess the short-term effects of this compound on cell viability, apoptosis, and cell cycle progression.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well and 6-well plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
Propidium Iodide (PI) staining solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For cell viability: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
For cell cycle and apoptosis analysis: Seed cells in a 6-well plate at a density that allows for 70-80% confluency at the time of harvest.
-
-
This compound Treatment:
-
After 24 hours of incubation to allow for cell attachment, treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a DMSO-treated vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (Crystal Violet Assay):
-
Gently wash the cells in the 96-well plate with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and stain with 100 µL of 0.5% Crystal Violet solution for 20 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the stain with 100 µL of 10% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
-
-
Cell Cycle Analysis (Propidium Iodide Staining):
-
Harvest the cells from the 6-well plate by trypsinization.
-
Wash the cells with cold PBS and fix in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
-
Apoptosis Assay (Annexin V-FITC Staining):
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Long-Term Treatment Protocol (≥ 14 days)
This protocol is designed to investigate the effects of chronic this compound exposure, primarily focusing on telomere shortening and the emergence of resistance mechanisms.
Objective: To assess the long-term impact of this compound on telomere length, telomerase activity, and potential resistance.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Culture flasks
-
Genomic DNA isolation kit
-
Telomeric Repeat Amplification Protocol (TRAP) Assay Kit
-
Southern blot or qPCR reagents for telomere length analysis
Procedure:
-
Continuous Cell Culture with this compound:
-
Culture cells in the continuous presence of a sub-lethal concentration of this compound (e.g., 0.5 µM or 1 µM). The concentration should be sufficient to inhibit telomerase without causing immediate widespread cell death.
-
Passage the cells as they reach confluency, always maintaining the this compound in the culture medium.
-
Maintain a parallel culture with a vehicle (DMSO) control.
-
-
Sample Collection:
-
At regular intervals (e.g., every 7 or 14 days), harvest a subset of cells for analysis.
-
-
Telomere Length Analysis (Telomere Restriction Fragment - TRF - Southern Blot):
-
Isolate high-molecular-weight genomic DNA.
-
Digest the DNA with restriction enzymes that do not cut within the telomeric repeats (e.g., HinfI and RsaI).
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Transfer the DNA to a nylon membrane.
-
Hybridize the membrane with a digoxigenin (DIG)-labeled telomeric probe.
-
Detect the probe signal and analyze the mean TRF length.
-
-
Telomerase Activity Assay (TRAP Assay):
-
Prepare cell lysates from the treated and control cells.
-
Perform the TRAP assay according to the manufacturer's instructions. This typically involves two steps:
-
Telomerase-mediated extension of a substrate oligonucleotide.
-
PCR amplification of the extended products.
-
-
Analyze the PCR products by gel electrophoresis. The presence of a characteristic 6-base pair ladder indicates telomerase activity.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathways.
Caption: Experimental Workflows.
References
- 1. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Long-term in vitro treatment with telomerase inhibitor this compound induces resistance by selecting long telomeres cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing MST-312 Stock Solutions in DMSO: An Application Note and Protocol
Introduction
MST-312, also known as Telomerase Inhibitor IX, is a potent, chemically modified derivative of epigallocatechin gallate (EGCG), a major catechin found in green tea.[1][2][3] It is a valuable tool in cancer research due to its ability to inhibit telomerase, an enzyme crucial for the survival of most cancer cells.[1][2][3][4][5] this compound has demonstrated greater stability and potency in inducing growth arrest in cancer cells compared to its natural precursor, EGCG.[3] Its mechanism of action involves the induction of telomeric DNA damage, activation of DNA damage response pathways, and inhibition of the NF-κB pathway, ultimately leading to apoptosis or cell cycle arrest.[3][6][7] This application note provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as a solvent, intended for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the tables below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆N₂O₆ | [1] |
| Molecular Weight | 380.35 g/mol | [1][2] |
| CAS Number | 368449-04-1 | [1][4] |
| Appearance | Powder | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 76 - 125 mg/mL (199.81 - 328.64 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Sonication may be required to fully dissolve the compound. | [1][2][8] |
| Ethanol | 19 mg/mL | [1] | |
| Water | Insoluble | [1][3] |
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | Up to 3 years | [1][2] |
| Stock Solution in DMSO | -80°C | 6 months to 1 year | [1][2][8] |
| Stock Solution in DMSO | -20°C | 1 month | [1][2][8] |
Signaling Pathway of this compound
This compound primarily targets the telomerase enzyme, which is highly active in the majority of cancer cells and is essential for maintaining telomere length and enabling replicative immortality. Inhibition of telomerase leads to telomere shortening and dysfunction, which in turn activates DNA damage response pathways, culminating in cell cycle arrest or apoptosis.
Caption: Mechanism of action of this compound.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the workflow for preparing a concentrated stock solution of this compound in DMSO.
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Protocol for a 20 mM Stock Solution
This protocol provides instructions for preparing a 20 mM stock solution of this compound, a concentration commonly used in research.[3]
-
Pre-experiment Calculations:
-
The molecular weight of this compound is 380.35 g/mol .
-
To prepare a 20 mM (0.020 mol/L) solution, you will need:
-
Mass (mg) = 20 mmol/L * 380.35 g/mol * Volume (L)
-
For 1 mL (0.001 L) of stock solution: Mass = 20 * 380.35 * 0.001 = 7.61 mg
-
-
-
Preparation:
-
Wear appropriate PPE.
-
Carefully weigh out 7.61 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Close the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. If particles remain, sonicate the tube for 5-10 minutes in a water bath sonicator until the solution is clear.[2]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[1][2][8]
-
Application in Cell Culture Experiments
This compound is frequently used in cancer cell line studies with typical working concentrations ranging from 1 µM to 8 µM.[2][6]
Protocol for Preparing a Working Solution:
-
Thaw a single aliquot of the 20 mM this compound stock solution at room temperature.
-
Dilute the stock solution in cell culture medium to the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 5 µM:
-
Volume of stock = (Final Concentration * Final Volume) / Stock Concentration
-
Volume of stock = (5 µM * 1 mL) / 20,000 µM = 0.00025 mL = 0.25 µL
-
It is often more practical to perform a serial dilution. For instance, first dilute the 20 mM stock 1:100 in media to get a 200 µM intermediate solution, then add 25 µL of this intermediate solution to 975 µL of media to achieve a final concentration of 5 µM.
-
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Safety and Handling Precautions
-
This compound is intended for research use only.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
By following these guidelines and protocols, researchers can ensure the accurate and effective use of this compound in their experimental setups.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
- 8. medchemexpress.com [medchemexpress.com]
In Vivo Administration of MST-312: Application Notes and Protocols for Preclinical Research
For Immediate Release
This document provides detailed application notes and protocols for the in vivo administration of MST-312, a potent telomerase inhibitor, intended for researchers, scientists, and drug development professionals. The following information, compiled from preclinical studies, outlines established methods for intravenous, intratumoral, and oral delivery of this compound in mouse models, particularly in the context of cancer xenograft studies.
Summary of In Vivo Administration Routes and Dosages
This compound has been successfully administered in vivo through various routes, with dosages and vehicles tailored to the specific experimental design. The table below summarizes the quantitative data from a key study utilizing a human breast cancer (HBC-4) xenograft model in nude mice.[1]
| Administration Route | Animal Model | Dosage | Vehicle | Frequency & Duration | Key Outcome |
| Intratumoral (I.T.) | Nude mice with HBC-4 xenografts | 20 mg/kg | Not explicitly stated; likely a buffered saline solution with a solubilizing agent. | Every 3-4 days for 4 weeks | Retardation of tumor growth |
| Intravenous (I.V.) | Nude mice with HBC-4 xenografts | 20 mg/kg | Not explicitly stated; likely a formulation suitable for injection such as DMSO, PEG300, and Tween-80 in saline. | Every 3-4 days for 4 weeks | Retardation of tumor growth |
| Oral (P.O.) | Nude mice with HBC-4 xenografts | 400 mg/kg | 0.5% Carboxymethyl cellulose sodium (CMC-Na) solution | Daily for 82 days | Retardation of tumor growth |
Experimental Protocols
The following protocols are based on established methodologies for the in vivo administration of this compound. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Intravenous (I.V.) Administration Protocol
This protocol is designed for the systemic delivery of this compound via tail vein injection in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G)
-
Animal restrainer
Protocol:
-
Preparation of this compound Formulation (prepare fresh daily):
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
To a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube (e.g., to a final concentration of 40% v/v).
-
Add Tween-80 to the tube (e.g., to a final concentration of 5% v/v).
-
Vortex the mixture until the this compound is completely dissolved.
-
Add sterile saline to achieve the final desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse with an injection volume of 200 µL).
-
Vortex the final solution thoroughly.
-
-
Animal Preparation:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a suitable restrainer.
-
-
Administration:
-
Load the syringe with the prepared this compound formulation.
-
Carefully inject the solution into the lateral tail vein.
-
Monitor the animal for any immediate adverse reactions.
-
-
Dosing Schedule:
-
Administer the injection every 3-4 days for the duration of the study (e.g., 4 weeks).[1]
-
Intratumoral (I.T.) Administration Protocol
This protocol is for the direct injection of this compound into a subcutaneously established tumor.
Materials:
-
This compound
-
Vehicle (as described for I.V. administration or a suitable alternative)
-
Syringes (0.5 mL or 1 mL) with fine gauge needles (e.g., 28-30G)
-
Calipers for tumor measurement
Protocol:
-
Preparation of this compound Formulation:
-
Prepare the this compound solution as described in the I.V. protocol to the desired concentration (e.g., 2 mg/mL).
-
-
Animal and Tumor Preparation:
-
Gently restrain the animal.
-
Measure the tumor volume using calipers.
-
-
Administration:
-
Insert the needle into the center of the tumor.
-
Slowly inject the this compound solution. The injection volume will depend on the tumor size.
-
Withdraw the needle slowly.
-
-
Dosing Schedule:
-
Administer the injection every 3-4 days for the duration of the study (e.g., 4 weeks).[1]
-
Oral (P.O.) Administration Protocol
This protocol is for the administration of this compound via oral gavage.
Materials:
-
This compound
-
0.5% Carboxymethyl cellulose sodium (CMC-Na) solution
-
Sterile water
-
Mortar and pestle or homogenizer
-
Oral gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes (1 mL)
Protocol:
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound.
-
Prepare a 0.5% CMC-Na solution in sterile water.
-
Create a homogenous suspension of this compound in the 0.5% CMC-Na solution. This can be achieved by grinding with a mortar and pestle or using a homogenizer. The final concentration should be calculated based on the desired dosage and a standard gavage volume (e.g., 10 mL/kg). For a 400 mg/kg dose, the concentration would be 40 mg/mL.
-
-
Animal Preparation:
-
Gently restrain the animal.
-
-
Administration:
-
Attach the gavage needle to the syringe and draw up the prepared this compound suspension.
-
Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
-
Monitor the animal to ensure proper delivery and to check for any signs of distress.
-
-
Dosing Schedule:
-
Administer the oral gavage daily for the duration of the study (e.g., up to 82 days).[1]
-
Visualized Workflows and Pathways
To aid in the conceptualization of the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Disclaimer: These protocols are intended for guidance and should be performed by qualified personnel in accordance with all applicable regulations and institutional policies. The specific concentrations, volumes, and frequencies may need to be optimized for different cell lines, animal models, and experimental objectives.
References
Measuring Apoptosis Following MST-312 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MST-312 is a potent, synthetically modified derivative of epigallocatechin gallate (EGCG), the primary catechin in green tea. It functions as a telomerase inhibitor, a mechanism that has shown significant promise in cancer therapy due to the high expression of telomerase in the majority of cancer cells compared to normal somatic cells.[1] Inhibition of telomerase activity by this compound in tumor cells leads to growth arrest and the induction of apoptosis.[2] This is often accompanied by the induction of telomeric DNA damage and the activation of a DNA damage response.[2] Furthermore, this compound has been shown to suppress the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[1] The dual inhibition of telomerase and the NF-κB pathway presents a novel strategy for cancer treatment.[1]
These application notes provide detailed protocols for quantifying apoptosis induced by this compound treatment using established cellular and molecular biology techniques. The included methodologies for Annexin V staining, caspase-3 activity assays, and TUNEL assays are essential tools for researchers investigating the apoptotic effects of this compound.
Mechanism of Action: this compound Induced Apoptosis
This compound primarily induces apoptosis through two interconnected pathways: telomerase inhibition and suppression of the NF-κB pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on apoptosis and cell viability in various cancer cell lines.
Table 1: Dose-Dependent Induction of Apoptosis by this compound in Jurkat Cells
| This compound Concentration (µM) | % Apoptotic Cells (48h) |
| 0 (Control) | 4.6% |
| 0.5 | 30.32% |
| 1 | 52.35% |
| 2 | 57.60% |
| 4 | 68.82% |
Data sourced from a study on Jurkat (acute lymphoblastic leukemia) cells.[3]
Table 2: Apoptosis Induction by this compound in PA-1 Cells
| Treatment | % Apoptotic Cells |
| Control (DMSO) | Not specified |
| This compound (1 µM) | 9.3% |
| Quercetin (10 µM) | 12.3% |
| This compound (1 µM) + Quercetin (10 µM) | 18.7% |
Data from a study on PA-1 (ovarian cancer) cells. The percentage of apoptotic cells was determined by combining early and late apoptotic populations.[2]
Table 3: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| PA-1 | Ovarian Cancer | 4.2 |
| A2780 | Ovarian Cancer | 3.9 |
| OVCAR3 | Ovarian Cancer | 7.1 |
| A2780cisR | Ovarian Cancer | 3.6 |
| HCT116 | Colon Cancer | 5.9 |
IC50 values were determined after 72 hours of treatment.[2]
Experimental Protocols
Detailed methodologies for key experiments to measure apoptosis after this compound treatment are provided below.
Annexin V Staining for Flow Cytometry
This protocol detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Caption: Experimental workflow for Annexin V staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with the desired concentrations of this compound for the indicated times. Include a vehicle-treated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
Materials:
-
Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
-
Cell Lysis Buffer
-
Assay Buffer
-
Dithiothreitol (DTT)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Plate cells in a 96-well plate and treat with this compound.
-
After treatment, lyse the cells by adding Cell Lysis Buffer and incubating on ice.
-
Prepare the reaction mixture by adding the caspase-3 substrate and DTT to the Assay Buffer.
-
Add the reaction mixture to each well containing cell lysate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
Data Analysis:
-
Quantify the fluorescence intensity, which is proportional to the caspase-3 activity.
-
Normalize the results to the protein concentration of the cell lysates.
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Caption: Experimental workflow for the TUNEL assay.
Materials:
-
TUNEL Assay Kit
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope
Procedure:
-
Culture and treat cells with this compound on coverslips or chamber slides.
-
Fix the cells with a fixation solution.
-
Wash the cells with PBS.
-
Permeabilize the cells to allow entry of the labeling reagents.
-
Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTPs, in a humidified chamber at 37°C.
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope.
Data Analysis:
-
Count the number of TUNEL-positive cells (displaying nuclear fluorescence) and express it as a percentage of the total number of cells (DAPI-stained nuclei).
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate and quantify apoptosis induced by this compound. By employing these standardized methods, scientists can effectively evaluate the apoptotic potential of this promising anti-cancer agent and further elucidate its mechanism of action in various cancer models. Consistent and reproducible data generation is critical for advancing the development of novel cancer therapeutics like this compound.
References
- 1. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting telomerase with this compound leads to downregulation of CCND1, MDM2, MYC, and HSP90AA1 and induce apoptosis in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MST-312 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the cytotoxicity of MST-312, a potent telomerase inhibitor, using common cell viability and apoptosis assays. The included data and methodologies are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound in various cancer cell lines.
Introduction to this compound
This compound is a synthetic derivative of epigallocatechin gallate (EGCG), the main catechin found in green tea.[1][2][3] It is a potent inhibitor of telomerase, an enzyme responsible for maintaining telomere length, which is reactivated in approximately 90% of cancer cells, allowing for immortalization.[4] By inhibiting telomerase, this compound can induce telomere shortening, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][4][5] Short-term treatment with this compound has been shown to cause acute cytotoxic effects independent of telomere shortening, primarily through the induction of a DNA damage response.[1][6]
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated in numerous cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the percentage reduction in cell viability observed in various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Assay Used |
| PA-1 | Ovarian Teratocarcinoma | 72 | 4.2 | Alamar Blue |
| A2780 | Ovarian Adenocarcinoma | 72 | 3.9 | Alamar Blue |
| OVCAR3 | Ovarian Adenocarcinoma | 72 | 7.1 | Alamar Blue |
| A2780cisR | Cisplatin-Resistant Ovarian Adenocarcinoma | 72 | 3.6 | Alamar Blue |
| HCT116 | Colon Cancer | 72 | 5.9 | Alamar Blue |
| Jurkat | Acute Lymphoblastic Leukemia | 48 | Not specified, but apoptosis was dose-dependent up to 4 µM | MTT |
Data sourced from multiple studies.[1][7]
Table 2: Reduction in Cell Viability Following this compound Treatment
| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration | % Reduction in Viability | Assay Used |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 | 24h pre-incubation, followed by 48h co-treatment with Plumbagin | 40% (this compound alone), 67% (combination) | Crystal Violet |
| MCF-7 | Luminal A Breast Cancer | 1 | 24h pre-incubation, followed by 48h co-treatment with Plumbagin | 25% (this compound alone), ~50% (combination) | Crystal Violet |
| MCF-10A | Non-tumorigenic Breast Epithelial | 1 | 24h pre-incubation, followed by 48h co-treatment with Plumbagin | 13% (this compound alone), ~50% (combination) | Crystal Violet |
| U-266 | Multiple Myeloma | 2-8 | 48-72 | Dose and time-dependent decrease | Not specified |
Data sourced from multiple studies.[3][4][8]
Experimental Protocols
Detailed methodologies for key assays to determine the cytotoxic and apoptotic effects of this compound are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance.
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.[9][10]
Materials:
-
This compound treated and control cell suspensions
-
Trypan Blue solution (0.4%)[9]
-
Hemocytometer or automated cell counter
-
Microscope
Protocol:
-
Harvest cells after treatment with this compound and a vehicle control.
-
Centrifuge the cell suspension at 100 x g for 5 minutes and resuspend the pellet in 1 mL of serum-free medium or PBS.[10][11]
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 ratio).[9]
-
Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this may lead to an increase in stained (non-viable) cells.[10][11]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100[9]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane (Annexin V staining) and loss of membrane integrity (PI staining).[12]
Materials:
-
This compound treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Induce apoptosis in cells by treating with various concentrations of this compound for the desired time. Include a vehicle-treated negative control.
-
Harvest both adherent and floating cells and wash them once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Add 5 µL of PI staining solution immediately before analysis.[14]
-
Analyze the samples by flow cytometry within one hour.
-
Interpret the results as follows:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
This compound Signaling Pathway
Caption: Signaling pathway of this compound induced cytotoxicity.
References
- 1. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellmolbiol.org [cellmolbiol.org]
- 7. Targeting telomerase with this compound leads to downregulation of CCND1, MDM2, MYC, and HSP90AA1 and induce apoptosis in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
- 9. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Unraveling the Molecular Impact of MST-312 on Cellular Proteins via Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to MST-312
This compound is a potent, chemically modified derivative of epigallocatechin gallate (EGCG), a natural compound found in green tea.[1][2][3] It functions as a telomerase inhibitor, a mechanism that holds significant promise in the field of oncology.[1][2][3] Telomerase is an enzyme crucial for maintaining telomere length at the ends of chromosomes, thereby enabling the unlimited proliferation characteristic of cancer cells. By inhibiting telomerase, this compound can induce telomere shortening, leading to cell cycle arrest and apoptosis in cancer cells, making it a valuable tool for cancer research and a potential therapeutic agent.[2][4][5]
Mechanism of Action and Cellular Effects
This compound primarily exerts its anti-cancer effects by inhibiting the catalytic activity of telomerase.[2][4] This inhibition leads to a cascade of cellular events, including:
-
Telomere Dysfunction: Short-term exposure to this compound can induce acute telomere dysfunction, independent of significant telomere shortening. This is thought to occur through the displacement of the telomerase complex from the telomeres, exposing them to DNA damage response pathways.[5]
-
DNA Damage Response (DDR): The uncapped telomeres are recognized as double-strand breaks, activating the DDR pathway. This is often evidenced by the increased phosphorylation of key proteins such as ATM and H2AX (forming γH2AX).[4][6]
-
Cell Cycle Arrest: Activation of the DDR pathway typically leads to cell cycle arrest, often at the G2/M phase, preventing the cells from dividing with damaged DNA.[4][5]
-
Apoptosis: Prolonged telomere dysfunction and DNA damage can trigger programmed cell death, or apoptosis. This is characterized by the activation of caspases and cleavage of substrates like PARP.[3][7]
-
Alterations in Protein Expression: this compound treatment leads to changes in the expression levels of a variety of proteins involved in the aforementioned processes. Western blot analysis is a critical technique for elucidating these molecular changes.
Application of Western Blot in this compound Research
Western blot analysis is an indispensable technique for studying the effects of this compound on cellular protein expression. It allows for the sensitive and specific detection and quantification of target proteins in cell lysates. Key applications include:
-
Confirming the Mechanism of Action: Detecting changes in the expression of telomere-associated proteins can help confirm the on-target effects of this compound.
-
Elucidating Signaling Pathways: By examining the expression and phosphorylation status of proteins in pathways like the DNA damage response and apoptosis, researchers can map the signaling cascades triggered by this compound.
-
Identifying Biomarkers: Western blotting can help identify proteins whose expression levels correlate with sensitivity or resistance to this compound, potentially serving as biomarkers for patient stratification in future clinical applications.
-
Evaluating Drug Combinations: This technique is crucial for assessing the synergistic or antagonistic effects of combining this compound with other therapeutic agents by observing the combined impact on protein expression.[2][4]
Quantitative Data Summary
The following table summarizes the observed changes in protein expression in various cancer cell lines following treatment with this compound, as determined by Western blot analysis in the cited literature.
| Protein | Cell Line | Treatment Conditions | Observed Change in Expression | Reference |
| Telomere-Associated Proteins | ||||
| POT1 | MCF-7 | 14 days with 1 µM this compound | Decreased | [4][8][9] |
| TRF1 | MCF-7 | 14 days with 1 µM this compound | Decreased | [4][8][9] |
| TRF2 | MCF-7 | 14 days with 1 µM this compound | Decreased | [4][8][9] |
| TRF2 | MDA-MB-231 | 48 hours with this compound | Downregulated | [10] |
| hTERT | U-266 | 48 hours with 2 µM this compound | Suppressed | |
| hTERT | Brain Tumor Cells | 48 hours with 1.0 µM this compound | No significant change | [11] |
| hTERT | Breast Cancer Cells | 48 hours with 1.0 µM this compound | Minimal changes | [10] |
| DNA Damage Response Proteins | ||||
| PARP | MCF-7 | 24h pre-incubation with 1µM this compound + 48h Plumbagin | Increased | [4][6] |
| pATM | MCF-7, MDA-MB-231 | 48 hours with this compound | Slight up-regulation | [6] |
| pDNA-PKcs | MCF-7 | 24h pre-incubation with 1µM this compound + 48h Plumbagin | Increased | [4][6] |
| γH2AX | Breast Cancer Cells | 48 hours with this compound | Increased | [10] |
| Apoptosis-Related Proteins | ||||
| Bax | U-266 | 48 hours with 2 µM this compound | Up-regulated | [3] |
| Bcl-2 | U-266 | 48 hours with 2 µM this compound | Down-regulated | [3] |
| Cleaved PARP1 | PLC5, HepG2 | 72 hours with this compound | Increased | [7] |
| Cleaved Caspase 3 | PLC5, HepG2 (STMN1 overexpressing) | This compound treatment | Increased | [7] |
| Cell Cycle Regulatory Proteins | ||||
| p53 | MCF-7, MDA-MB-231 | 14 days with this compound + Plumbagin | Varied by cell line | [9] |
| p21 | MCF-7, MDA-MB-231 | 14 days with this compound + Plumbagin | Varied by cell line | [9] |
| p21 | MDA-MB-231 | This compound treatment | Significantly reduced | [10] |
| Cyclin B | MDA-MB-231 | This compound treatment | Reduced | [10][12] |
| Other Proteins | ||||
| STMN1 | PLC5, HepG2 | 24 hours with this compound | Inhibited | [7] |
| BUB1B | PLC5, HepG2 | 24 hours with this compound | Inhibited | [7] |
| MCM5 | PLC5, HepG2 | 24 hours with this compound | Inhibited | [7] |
| c-Myc | U-266 | 48 hours with 2 µM this compound | Suppressed | [3] |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, MDA-MB-231, PLC5, HepG2, U-266) in appropriate culture dishes or flasks and grow to the desired confluency (typically 70-80%).
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired period as determined by the experimental design (e.g., 24, 48, or 72 hours).
II. Protein Extraction (Cell Lysis)
-
Cell Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining media.
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to the culture dish.[13]
-
Cell Scraping: Use a cell scraper to gently scrape the adherent cells off the surface of the dish in the presence of the lysis buffer. For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[14]
-
Incubation and Sonication: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis. If necessary, sonicate the lysate on ice to shear genomic DNA and increase protein solubilization.[14][15]
-
Centrifugation: Clarify the lysate by centrifuging at high speed (e.g., 12,000-16,000 x g) for 15-20 minutes at 4°C to pellet the cell debris.[14]
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) or Bradford assay, to ensure equal loading of proteins for the Western blot.[14]
III. Western Blot Protocol
-
Sample Preparation: Mix an appropriate amount of protein lysate with an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) into the wells of a polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody, diluted in blocking buffer, for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described above to remove the unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system or X-ray film.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin, GAPDH) to ensure accurate comparison between samples.
Visualizations
Caption: Experimental workflow for Western blot analysis of this compound treated cells.
Caption: Signaling pathways affected by this compound treatment in cancer cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmolbiol.org [cellmolbiol.org]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Telomerase inhibition by this compound sensitises breast cancer cells to anti-cancer properties of Plumbagin | bioRxiv [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
MST-312 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of MST-312. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimentation with this telomerase inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent, chemically modified derivative of epigallocatechin gallate (EGCG), a natural compound found in green tea.[1] Its primary mechanism of action is the inhibition of telomerase, an enzyme crucial for maintaining telomere length and promoting cellular immortality in cancer cells.[1][2] By inhibiting telomerase, this compound can lead to telomere shortening, induction of DNA damage responses, and ultimately, cancer cell growth inhibition and apoptosis.[3][4]
2. In which solvents is this compound soluble?
This compound exhibits varying solubility in different solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), moderately soluble in ethanol, and generally considered insoluble in water.[1] For cell culture experiments, it is crucial to first dissolve this compound in a suitable organic solvent like DMSO before further dilution in aqueous media.
3. How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in fresh, anhydrous DMSO.[1] A stock solution of 10 mM to 20 mM in DMSO is commonly used in research settings.[5][6][7] To ensure complete dissolution, gentle warming or sonication may be applied.[8]
4. What is the recommended storage protocol for this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C for long-term stability, where it can be kept for up to 3 years.[1][9]
-
Stock Solutions: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year or at -20°C for up to 1 month.[1][8]
5. I'm observing precipitation when I dilute my this compound stock solution in cell culture media. What should I do?
Precipitation is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to a large volume of aqueous media. Instead, perform a stepwise dilution, first into a smaller volume of media and then to the final desired concentration.
-
Pre-warming Media: Gently pre-warm the cell culture media to 37°C before adding the this compound solution.
-
Vortexing: Immediately after adding the drug to the media, vortex the solution gently to ensure rapid and uniform distribution.
-
Fresh Preparations: Prepare the final working solution fresh for each experiment to avoid potential degradation or precipitation over time.[1]
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 76 mg/mL[1] | ~199.8 mM | Use fresh, moisture-free DMSO for best results.[1] |
| 125 mg/mL[9] | ~328.6 mM | May require sonication to fully dissolve.[9] | |
| 30 mg/mL[10] | ~78.9 mM | ||
| Ethanol | 19 mg/mL[1] | ~50.0 mM | |
| 0.2 mg/mL[10] | ~0.5 mM | ||
| Water | Insoluble[1] | - | |
| DMSO:PBS (pH 7.2) (1:40) | 0.025 mg/mL[10] | ~0.066 mM |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 380.35 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need 3.80 mg of this compound.
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution.[8]
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][8]
Preparation of a Working Solution for In Vitro Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
Add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.
-
Immediately mix the solution by gentle pipetting or vortexing to ensure homogeneity and prevent precipitation.
-
Use the freshly prepared working solution for your experiment.
Preparation of a Formulation for In Vivo Animal Studies
For in vivo studies, specific formulations are required to ensure bioavailability and minimize toxicity. Below are examples of commonly used formulations. It is crucial to prepare these solutions fresh before each use.[1]
Formulation 1: PEG300, Tween 80, and ddH₂O
-
Start with a clarified DMSO stock solution of this compound (e.g., 38 mg/mL).
-
In a sterile tube, add 50 µL of the DMSO stock solution to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile double-distilled water (ddH₂O) to bring the final volume to 1 mL. Mix thoroughly.[1]
Formulation 2: Corn Oil
-
Prepare a clear DMSO stock solution of this compound (e.g., 7 mg/mL).
-
In a sterile tube, add 50 µL of the DMSO stock solution to 950 µL of corn oil.
-
Mix the solution thoroughly until it is evenly dispersed.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Telomerase Inhibition
This compound directly inhibits the catalytic activity of telomerase, which is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes. This inhibition leads to progressive telomere shortening with each cell division.
Caption: this compound directly inhibits the telomerase enzyme complex.
Downstream Effects of Telomerase Inhibition by this compound
The inhibition of telomerase by this compound triggers a cascade of cellular events, primarily through the activation of the DNA damage response (DDR) pathway and modulation of the NF-κB signaling pathway.
Caption: this compound's effects on key cellular pathways.
Experimental Workflow for Assessing this compound Efficacy
A typical workflow to evaluate the effects of this compound on cancer cells involves several key experimental stages.
Caption: Standard workflow for in vitro evaluation of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Small molecule telomerase inhibitors are also potent inhibitors of telomeric C-strand synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
Potential off-target effects of MST-312 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MST-312.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of telomerase, an enzyme responsible for maintaining telomere length at the ends of chromosomes.[1][2] By inhibiting telomerase, this compound leads to progressive telomere shortening in cancer cells, which can trigger cellular senescence or apoptosis (programmed cell death).[3][4][5] It is a chemically modified derivative of epigallocatechin gallate (EGCG), a component of green tea, and exhibits greater stability and potency.[1][3][4]
Q2: Are there known off-target effects of this compound?
Yes, research has identified off-target effects of this compound that are independent of its telomerase inhibitory activity. The most well-characterized off-target effect is the inhibition of DNA topoisomerase II.[6] Additionally, some studies suggest that this compound may influence microtubule dynamics, although the direct mechanism is still under investigation.
Q3: At what concentrations are off-target effects observed?
Off-target effects of this compound, particularly the inhibition of DNA topoisomerase II, have been observed at concentrations as low as 2 µM.[6] This is noteworthy as it is within the concentration range often used to study its effects on telomerase. It is crucial to consider these concentration-dependent effects when designing and interpreting experiments.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
Distinguishing between on-target (telomerase inhibition-mediated) and off-target effects is critical for accurate data interpretation. Here are a few strategies:
-
Time-course experiments: Effects due to telomere shortening are typically observed after long-term exposure to this compound, while off-target effects can manifest more acutely.[4]
-
Use of control compounds: Employing a structurally related but inactive compound or a different class of telomerase inhibitor can help dissect the specific effects of this compound.
-
Rescue experiments: Overexpression of hTERT (the catalytic subunit of telomerase) may rescue the on-target effects of this compound but not its off-target effects.
-
Direct enzymatic assays: Directly measuring telomerase and topoisomerase II activity in the presence of this compound can confirm target engagement.
Troubleshooting Guides
Problem 1: Unexpectedly rapid cytotoxicity observed after this compound treatment.
-
Possible Cause: The observed cytotoxicity may be due to the off-target inhibition of DNA topoisomerase II rather than the slower process of telomere shortening.[4][6]
-
Troubleshooting Steps:
-
Verify Concentration: Ensure the concentration of this compound used is appropriate for your cell line and experimental goals. Consider performing a dose-response curve to identify the IC50 for cytotoxicity.
-
Assess Topoisomerase II Activity: Perform a DNA decatenation assay to directly measure the effect of your this compound concentration on topoisomerase II activity.
-
Analyze DNA Damage Markers: Use western blotting to check for markers of DNA double-strand breaks (e.g., γH2AX, p-ATM) at early time points.[7] A rapid increase in these markers may indicate topoisomerase II inhibition.
-
Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle profile. Topoisomerase II inhibitors often cause a G2/M arrest.[7]
-
Problem 2: Discrepancies between results from different cell lines.
-
Possible Cause: Cell lines can exhibit varying sensitivities to both the on-target and off-target effects of this compound. This can be due to differences in telomerase activity, expression levels of topoisomerase II, or the status of DNA damage response pathways.
-
Troubleshooting Steps:
-
Characterize Cell Lines: If not already known, determine the basal telomerase activity and topoisomerase II expression levels in your cell lines.
-
Titrate this compound for Each Cell Line: Perform independent dose-response curves for each cell line to determine their respective sensitivities to this compound.
-
Normalize Data: When comparing results across cell lines, consider normalizing the data to the respective untreated controls for each line to account for baseline differences.
-
Problem 3: Alterations in cell morphology and cytoskeletal organization.
-
Possible Cause: While not definitively proven to be a direct target, this compound has been shown to affect the expression of stathmin 1 (STMN1), a protein that destabilizes microtubules.[8] This could indirectly lead to changes in microtubule dynamics and cell morphology.
-
Troubleshooting Steps:
-
Immunofluorescence Staining: Visualize the microtubule network using immunofluorescence with an anti-tubulin antibody. Compare the morphology of microtubules in treated versus untreated cells.
-
Western Blot for STMN1: Analyze the protein expression levels of STMN1 after this compound treatment to see if it is altered in your cell system.
-
Tubulin Polymerization Assay: To investigate a potential direct effect, perform an in vitro tubulin polymerization assay in the presence of this compound.
-
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound
| Target | Assay | Cell Line / System | Reported IC50 | Reference |
| Telomerase | TRAP Assay | In vitro | ~0.7 µM | [6] |
| DNA Topoisomerase II | DNA Decatenation Assay | In vitro | ~2 µM | [6] |
| Cell Viability | MTT/Alamar Blue Assay | PA-1 (Ovarian Cancer) | ~1.5 µM (72h) | [4] |
| Cell Viability | MTT/Alamar Blue Assay | A2780 (Ovarian Cancer) | ~3 µM (72h) | [4] |
| Cell Viability | MTT/Alamar Blue Assay | OVCAR3 (Ovarian Cancer) | ~2.5 µM (72h) | [4] |
| Cell Viability | Crystal Violet Assay | MDA-MB-231 (Breast Cancer) | ~1 µM (48h) | |
| Cell Viability | Crystal Violet Assay | MCF-7 (Breast Cancer) | ~1 µM (48h) |
Key Experimental Protocols
Telomerase Activity Assay (TRAP Assay)
This protocol is a common method to measure telomerase activity.
1. Cell Lysate Preparation:
- Harvest cells and wash with PBS.
- Resuspend the cell pellet in a suitable lysis buffer (e.g., CHAPS lysis buffer).
- Incubate on ice for 30 minutes.
- Centrifuge at 12,000 x g for 20 minutes at 4°C.
- Collect the supernatant containing the protein extract. Determine protein concentration using a standard method (e.g., Bradford assay).
2. TRAP Reaction:
- Prepare a reaction mixture containing TRAP buffer, dNTPs, TS primer, and Taq polymerase.
- Add a standardized amount of cell lysate (e.g., 1 µg of protein) to the reaction mixture.
- Incubate at 30°C for 30 minutes to allow for telomerase-mediated extension of the TS primer.
- Perform PCR amplification using a reverse primer (e.g., ACX primer). A typical cycling protocol is: 95°C for 2 minutes, followed by 30-35 cycles of 95°C for 30 seconds, 50-60°C for 30 seconds, and 72°C for 1 minute, with a final extension at 72°C for 5 minutes.
3. Detection of TRAP Products:
- Analyze the PCR products on a polyacrylamide gel.
- Telomerase activity is indicated by a characteristic ladder of bands with 6 base pair increments.
- Include a positive control (e.g., lysate from a telomerase-positive cell line) and a negative control (e.g., heat-inactivated lysate or lysis buffer alone).
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
2. Compound Treatment:
- Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
- Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
- Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
- Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement:
- Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Immunofluorescence for Microtubule Visualization
This protocol allows for the visualization of the microtubule network within cells.
1. Cell Culture and Treatment:
- Grow cells on sterile glass coverslips in a petri dish.
- Treat the cells with this compound or a vehicle control for the desired time.
2. Fixation and Permeabilization:
- Gently wash the cells with pre-warmed PBS.
- Fix the cells with a suitable fixative, such as 4% paraformaldehyde in PBS for 10 minutes at room temperature. Alternatively, for better microtubule preservation, use ice-cold methanol for 5-10 minutes at -20°C.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to allow antibody penetration.
3. Blocking and Antibody Incubation:
- Wash the cells three times with PBS.
- Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
- Incubate the cells with a primary antibody against α-tubulin or β-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
- Wash the cells three times with PBS.
- Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.
4. Mounting and Imaging:
- Wash the cells three times with PBS.
- Mount the coverslips onto microscope slides using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI.
- Visualize the microtubule network using a fluorescence microscope.
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Experimental workflow for troubleshooting unexpected this compound effects.
References
- 1. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 4. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Mechanisms of Resistance to MST-312 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the telomerase inhibitor, MST-312. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to long-term this compound treatment in cancer cells?
The primary mechanism of acquired resistance to chronic this compound exposure is the selection of a subpopulation of cancer cells that possess long telomeres.[1][2] During long-term treatment, while this compound effectively inhibits telomerase and induces telomere shortening in the bulk of the cancer cell population, cells with initially longer telomeres can withstand a greater degree of telomere erosion before reaching a critical length that triggers cell cycle arrest or apoptosis. This leads to the gradual outgrowth of a resistant population with elongated telomeres.[1][2]
Q2: Have any other resistance mechanisms been investigated and ruled out?
Yes, in a study using the human MDA-MB-231 breast cancer cell line, two other potential resistance mechanisms were investigated and excluded:
-
MRP-1 Expression: Increased expression of the Multidrug Resistance Protein 1 (MRP-1), an ABC transporter, was not observed in this compound resistant cells.[1]
-
Alternative Lengthening of Telomeres (ALT): The ALT pathway, a recombination-based mechanism for telomere maintenance that is independent of telomerase, was also found not to be activated in cells that developed resistance to this compound.[1][2]
Q3: Does this compound treatment affect the DNA Damage Response (DDR) pathway?
Yes, this compound has been shown to induce a DNA damage response. It can lead to the formation of telomere dysfunction-induced foci (TIFs), indicating that the uncapped telomeres are recognized as DNA double-strand breaks.[3] Furthermore, studies have shown that this compound treatment can be associated with the reduced expression of key DNA damage-related genes, such as ATM and RAD50.[3][4]
Q4: Can the efficacy of this compound be enhanced by combination with other drugs?
Yes, combining this compound with other anti-cancer agents has shown synergistic effects. For instance, co-treatment with PARP-1 inhibitors has been demonstrated to enhance the growth reduction of breast cancer cells compared to single-agent treatment.[4] This suggests that targeting both telomerase and DNA repair pathways simultaneously could be a promising therapeutic strategy to overcome resistance and improve treatment outcomes. Another study showed that combining this compound with plumbagin, a phytochemical, leads to greater genome instability, cell cycle arrest, and cell death in breast cancer cells.[5][6]
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound in long-term cell culture experiments.
-
Possible Cause: Selection of a subpopulation of cells with longer telomeres.[1][2]
-
Troubleshooting Steps:
-
Telomere Length Analysis: Perform a Telomere Restriction Fragment (TRF) analysis to compare the average telomere length of the resistant cell population to the parental, sensitive cell line. An increase in the average telomere length in the resistant line would support this mechanism.
-
Clonal Analysis: If possible, perform single-cell cloning of the resistant population and analyze the telomere length of individual clones to assess heterogeneity.
-
Combination Therapy: Consider co-treating the resistant cells with a DNA damage-inducing agent or a PARP inhibitor to see if sensitivity can be restored.[4][5]
-
Problem 2: High variability in cell viability assay results with this compound.
-
Possible Cause 1: Inconsistent drug concentration or activity.
-
Troubleshooting Steps:
-
Fresh Drug Preparation: Prepare fresh stock solutions of this compound in DMSO for each experiment and store them at -80°C for long-term use or -20°C for short-term use.[7] Avoid repeated freeze-thaw cycles.
-
Vehicle Control: Always include a vehicle-only (DMSO) control to account for any solvent effects.
-
-
Possible Cause 2: Cell seeding density and confluency.
-
Troubleshooting Steps:
-
Consistent Seeding: Ensure a consistent number of cells are seeded in each well.
-
Optimal Confluency: Do not allow cells to become over-confluent before or during the assay, as this can affect proliferation rates and drug response.
-
-
Possible Cause 3: Assay-specific issues.
-
Troubleshooting Steps:
-
MTT/XTT Assay: Be aware that this compound, as a polyphenolic compound, might interfere with the formazan-based readout. Consider using a different viability assay like crystal violet or a cell counter-based method.
-
Crystal Violet Assay: Ensure complete washing to remove excess stain and complete solubilization of the stain for accurate absorbance readings.[8][9]
-
Problem 3: Inconsistent or no inhibition of telomerase activity in the TRAP assay.
-
Possible Cause 1: Poor quality cell lysate.
-
Troubleshooting Steps:
-
RNase Contamination: Use RNase-free reagents and barrier tips throughout the lysate preparation and assay procedure.
-
Lysis Buffer: Use a validated lysis buffer and ensure complete cell lysis to release the telomerase enzyme.
-
-
Possible Cause 2: Inactive this compound.
-
Troubleshooting Steps:
-
Drug Integrity: Confirm the integrity and concentration of your this compound stock.
-
-
Possible Cause 3: Assay conditions.
-
Troubleshooting Steps:
-
Positive Control: Include a positive control (e.g., lysate from a known telomerase-positive cell line without this compound treatment) to ensure the assay is working correctly.
-
Heat Inactivation: Include a heat-inactivated lysate control to confirm that the observed signal is due to enzymatic activity.
-
Quantitative Data Summary
Table 1: Effect of Long-Term this compound Treatment on Telomere Length
| Cell Line | Treatment Duration | This compound Concentration | Change in Average Telomere Length | Reference |
| MDA-MB-231 | 140 days | Not Specified | Selection of clones with longer telomeres | [1] |
Table 2: IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| U-251 MG (Glioma) | MTT | 48 hours | 13.88 | [10] |
| U-251 MG (Glioma) | MTT | 72 hours | 6.56 | [10] |
| PA-1 (Ovarian) | Alamar Blue | 72 hours | ~5 | [11] |
| A2780 (Ovarian) | Alamar Blue | 72 hours | ~2.5 | [11] |
| OVCAR3 (Ovarian) | Alamar Blue | 72 hours | ~2.5 | [11] |
Experimental Protocols
Telomere Restriction Fragment (TRF) Length Analysis
This protocol is a "gold standard" for measuring telomere length.[12]
-
Genomic DNA Extraction: Isolate high molecular weight genomic DNA from control and this compound-treated cells.
-
DNA Digestion: Digest 1-5 µg of genomic DNA with a mixture of frequently cutting restriction enzymes (e.g., HinfI and RsaI) that do not cut within the telomeric repeats.[13][14]
-
Gel Electrophoresis: Separate the digested DNA on a 0.7% agarose gel by pulsed-field or conventional gel electrophoresis for 16-20 hours.[13][15]
-
Southern Blotting: Transfer the DNA from the gel to a nylon membrane.
-
Hybridization: Hybridize the membrane with a digoxigenin (DIG) or radioactively labeled telomeric probe (e.g., (TTAGGG)n).
-
Detection: Detect the hybridized probe using a chemiluminescent or autoradiographic method.
-
Analysis: Determine the mean TRF length by comparing the signal distribution to a DNA ladder of known molecular weights.[12][13]
Telomerase Repeat Amplification Protocol (TRAP) Assay
This is a highly sensitive PCR-based assay to measure telomerase activity.
-
Cell Lysate Preparation: Prepare cell extracts from control and this compound-treated cells using a suitable lysis buffer (e.g., CHAPS-based). Ensure to work in an RNase-free environment.
-
Telomerase Extension: Incubate the cell lysate with a synthetic telomerase substrate (TS) primer. Telomerase in the lysate will add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: Amplify the extended products using a forward (TS) and a reverse primer. A fluorescently labeled primer can be used for non-radioactive detection.
-
Detection: Separate the PCR products on a polyacrylamide gel and visualize the characteristic 6-base pair ladder. Alternatively, quantitative real-time PCR (qTRAP) can be used for quantification.
-
Controls: Include a heat-inactivated sample and a lysis buffer-only control to ensure the specificity of the reaction.
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).[8][9]
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Stain the cells with 0.5% crystal violet solution for 10-20 minutes.
-
-
Washing: Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilization: Solubilize the stain by adding a solubilizing agent (e.g., 10% acetic acid or methanol).
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated cells to the vehicle control to determine the percentage of cell viability.
Visualizations
Caption: Selection of long-telomere clones as the primary mechanism of resistance to this compound.
Caption: Workflow for Telomere Restriction Fragment (TRF) length analysis.
Caption: Signaling pathway showing the effect of this compound on the DNA Damage Response.
References
- 1. Long-term in vitro treatment with telomerase inhibitor this compound induces resistance by selecting long telomeres cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. This compound Alters Telomere Dynamics, Gene Expression Profiles and Growth in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin [ouci.dntb.gov.ua]
- 6. biorxiv.org [biorxiv.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths | Masaryk University [muni.cz]
- 13. Telomere Restriction Fragment (TRF) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trn.tulane.edu [trn.tulane.edu]
- 15. Terminal Restriction Fragments (TRF) Method to Analyze Telomere Lengths [bio-protocol.org]
Technical Support Center: MST-312 Treatment and Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the telomerase inhibitor, MST-312.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, synthetic derivative of epigallocatechin gallate (EGCG), the main catechin found in green tea. Its primary mechanism of action is the inhibition of telomerase, a ribonucleoprotein enzyme responsible for maintaining telomere length at the ends of chromosomes.[1][2] In most cancer cells, telomerase is reactivated, allowing for unlimited proliferation.[3] this compound inhibits telomerase activity, leading to progressive telomere shortening with each cell division. This shortening eventually triggers cellular senescence or apoptosis (programmed cell death), thereby inhibiting cancer cell growth.[4][5]
Q2: What are the expected short-term effects of this compound on cancer cells?
A2: In the short term, this compound treatment is expected to induce a dose-dependent decrease in cancer cell viability.[2] This is often accompanied by cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[6][7] Researchers may also observe a downregulation of genes associated with proliferation and survival, such as c-Myc and the telomerase catalytic subunit, hTERT.[8]
Q3: How does resistance to long-term this compound treatment develop?
A3: Studies on human breast cancer cells (MDA-MB-231) have shown that long-term, chronic exposure to this compound can lead to the development of resistance.[4][5] The primary mechanism for this acquired resistance is not the activation of alternative telomere lengthening (ALT) pathways, but rather the selection of pre-existing cancer cell clones that have intrinsically longer telomeres.[4][5] These cells can withstand a longer period of telomere erosion before reaching a critical length that would trigger cell death. Another study has suggested that chronic exposure may also lead to the overexpression of telomerase as an adaptive response.[9]
Q4: I am not observing the expected cytotoxic effects of this compound. What could be the issue?
A4: Please refer to the Troubleshooting Guide below for potential reasons and solutions, under the section "Issue: Suboptimal or No Observed Cytotoxicity."
Q5: How can I confirm that this compound is inhibiting telomerase in my experiment?
A5: The most direct method to confirm telomerase inhibition is by performing a Telomeric Repeat Amplification Protocol (TRAP) assay. This assay directly measures the activity of the telomerase enzyme in cell lysates. A successful inhibition will show a significant reduction in the characteristic DNA ladder pattern compared to untreated control cells. Refer to the Experimental Protocols section for a detailed TRAP assay protocol.
Troubleshooting Guides
Issue: Suboptimal or No Observed Cytotoxicity
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration | The half-maximal inhibitory concentration (IC50) of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell model. For example, the IC50 for U-251 glioma cells at 72 hours is approximately 6.56 µM.[10] |
| Drug Instability | This compound, like many small molecules, can be sensitive to storage conditions. Ensure the compound is stored correctly, typically at -20°C or -80°C, and protected from light. Prepare fresh working solutions from a stock solution for each experiment.[11] |
| Cell Line Insensitivity | While many cancer cells are sensitive, some may have intrinsic resistance. This could be due to very long telomeres or other cellular factors. Consider testing a different, well-characterized sensitive cell line as a positive control. |
| Insufficient Treatment Duration | The cytotoxic effects of telomerase inhibition are linked to telomere shortening, which occurs over multiple cell divisions. For some cell lines, a longer treatment duration (e.g., several days to weeks) may be necessary to observe significant effects on cell viability.[2] |
Issue: Difficulty in Generating a Resistant Cell Line
| Potential Cause | Recommended Solution |
| Drug Concentration Too High | Starting with a lethal concentration of this compound will eliminate the entire cell population, preventing the selection of resistant clones. Begin with a sub-toxic concentration (e.g., around the IC20) and gradually increase the dose over a prolonged period (several weeks to months). |
| Treatment Period Too Short | Resistance to telomerase inhibitors develops over an extended period of chronic exposure. A study on MDA-MB-231 cells involved treatment for 140 days to establish resistance.[4] Be prepared for a long-term cell culture experiment. |
| Cell Culture Contamination | Long-term cultures are susceptible to contamination, which can affect cell health and experimental outcomes. Maintain stringent aseptic techniques and regularly check for any signs of contamination. |
Data Presentation
Table 1: Effect of Long-Term this compound Treatment on Cell Viability in MDA-MB-231 Cells
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Cell Viability Reduction (vs. Control) | Reference |
| MDA-MB-231 | 48 hours | 1.0 | 18% | [2] |
| MDA-MB-231 | 7 days | 1.0 | 83% | [2] |
| MDA-MB-231 (Resistant) | 140 days | Maintained in 1.0 | Showed resistance to high concentrations | [4] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol is adapted from general methods for creating drug-resistant cell lines and specific long-term this compound treatment studies.[4]
-
Determine Initial Concentration: Perform a dose-response curve (e.g., using a Crystal Violet Assay) to determine the IC20 (the concentration that inhibits 20% of cell growth) of this compound for your parental cell line.
-
Initiate Chronic Treatment: Culture the parental cells in medium containing the IC20 of this compound.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the culture vessel. Passage the cells as they reach 70-80% confluency, always maintaining them in the this compound-containing medium.
-
Gradual Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration, increase the this compound concentration by a small factor (e.g., 1.5x).
-
Repeat and Select: Repeat the process of adaptation and dose escalation over a long period (e.g., 18-20 weeks).[4] The cells that survive and proliferate at higher concentrations are the selected resistant population.
-
Confirm Resistance: Perform a cell viability assay to compare the IC50 values of the resistant cell line to the original parental cell line. A significant increase in the IC50 value confirms the acquisition of resistance.
Protocol 2: Telomeric Repeat Amplification Protocol (TRAP) Assay
This protocol is for determining telomerase activity in cell extracts.
-
Cell Lysis:
-
Harvest ~100,000 cells and centrifuge.
-
Resuspend the cell pellet in 40 µL of ice-cold NP-40 lysis buffer.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
TRAP Reaction:
-
Prepare a master mix containing TRAP buffer, dNTPs, TS primer, ACX primer, and Taq polymerase.
-
In a PCR tube, add 1 µL of cell extract to 49 µL of the master mix.
-
Include a negative control (lysis buffer only) and a heat-inactivated sample (85°C for 10 min) to ensure the signal is from telomerase activity.
-
-
PCR Amplification:
-
Incubate at 25-30°C for 30-40 minutes for telomerase extension.
-
Inactivate telomerase at 95°C for 5 minutes.
-
Perform 25-30 cycles of PCR: 95°C for 30s, 52°C for 30s, and 72°C for 45s.
-
-
Detection:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a DNA-intercalating dye (e.g., SYBR Green) and visualize. A characteristic 6-base pair ladder indicates positive telomerase activity.
-
Protocol 3: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol detects cellular senescence, a potential outcome of long-term this compound treatment.[2][10]
-
Cell Seeding: Seed cells in a 6-well plate and treat as required.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix with 2% formaldehyde / 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Staining:
-
Prepare the SA-β-gal staining solution (0.1% X-gal, 5 mM potassium ferrocyanide, 5 mM potassium ferriccyanide, 150 mM NaCl, 2 mM MgCl2 in 40 mM citric acid/sodium phosphate buffer, pH 6.0).
-
Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-16 hours, protected from light.
-
-
Visualization:
-
Wash the cells with PBS.
-
Observe under a microscope for the development of a blue color in senescent cells.
-
Protocol 4: Crystal Violet Cell Viability Assay
This is a simple method to quantify cell viability and determine IC50 values.[6]
-
Cell Seeding and Treatment: Seed 1-2 x 10^4 cells per well in a 96-well plate. Allow cells to adhere overnight, then treat with a range of this compound concentrations for the desired duration (e.g., 72 hours).
-
Fixation and Staining:
-
Gently wash the cells with PBS.
-
Add 50 µL of 0.5% crystal violet solution (in 20% methanol) to each well and incubate for 20 minutes at room temperature.
-
-
Washing:
-
Gently wash the plate with tap water until the excess dye is removed.
-
Invert the plate on a paper towel to dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of methanol to each well to solubilize the bound dye.
-
Incubate for 20 minutes on a shaker.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable, adherent cells.
-
Visualizations
Caption: Mechanism of action for the telomerase inhibitor this compound.
Caption: Development of resistance to this compound via clonal selection.
Caption: Workflow for generating and characterizing this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term in vitro treatment with telomerase inhibitor this compound induces resistance by selecting long telomeres cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Alters Telomere Dynamics, Gene Expression Profiles and Growth in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies Targeting Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting telomerase-expressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
MST-312 Cytotoxicity in Normal Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the cytotoxicity of the telomerase inhibitor MST-312 on normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound on normal, non-cancerous cells?
A1: this compound generally exhibits significantly lower cytotoxicity in normal cells compared to cancer cells. For instance, in normal human peripheral blood mononuclear cells (PBMCs), this compound showed no apoptotic effect[1][2][3]. In normal ovarian surface epithelial (OSE) cells, this compound was non-cytotoxic at concentrations up to 5µM and even demonstrated a cytoprotective effect at lower doses[1][4]. However, a dose-dependent toxicity has been observed in the non-tumorigenic breast epithelial cell line MCF-10A[5][6].
Q2: What is the primary mechanism of action of this compound at different concentrations?
A2: this compound has a dual mechanism of action that is concentration-dependent. At lower concentrations (around 1-2 µM), it primarily functions as a telomerase inhibitor, leading to telomere shortening with long-term exposure[7]. At higher concentrations (IC50 of 2 µM for the enzyme), it also inhibits DNA topoisomerase II, which can induce more acute cytotoxic effects through the generation of general DNA damage[4][5][8].
Q3: Can this compound be cytoprotective to normal cells?
A3: Interestingly, a cytoprotective effect of this compound has been observed in normal ovarian surface epithelial (OSE) cells at low concentrations[1][4]. The precise mechanism for this observation is still under investigation, but it highlights the differential effects of this compound on normal versus cancerous cells.
Q4: How does the effect of this compound on normal cells compare to its effect on cancer cells?
A4: this compound is significantly more potent against cancer cells. For example, the IC50 values for various ovarian cancer cell lines range from 3.6 µM to 7.1 µM[4]. In contrast, at 1 µM, this compound only reduced the viability of the normal breast cell line MCF-10A by 13%[6]. This differential sensitivity is a key advantage for its potential therapeutic use.
Data Summary: Cytotoxicity of this compound on Normal Cells
| Cell Line | Cell Type | Species | Observed Effect | Concentration | Citation |
| Ovarian Surface Epithelial (OSE) | Epithelial | Human | Non-cytotoxic / Cytoprotective | Up to 5 µM / Lower dosages | [1][4] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Mixed | Human | No apoptotic effect | Not specified | [1][2][3] |
| MCF-10A | Breast Epithelial (Non-tumorigenic) | Human | 13% reduction in cell viability | 1 µM | [6] |
Experimental Protocols
General Protocol for Assessing this compound Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound in a normal, adherent cell line. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell line.
-
Cell Seeding:
-
Culture the desired normal cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the dose-response curve.
-
Include appropriate controls: untreated cells (vehicle control) and medium-only wells (background control).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the background absorbance (medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value, if applicable.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors during compound addition or reagent handling.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant cytotoxicity observed at expected concentrations | - The specific normal cell line is highly resistant to this compound.- Insufficient incubation time for the cytotoxic effects to manifest, especially if relying on telomerase inhibition.- The compound has degraded. | - Confirm the resistance by testing a very high concentration.- Extend the incubation period (e.g., up to 7 days for effects related to telomere shortening).- Use a freshly prepared stock solution of this compound. |
| Unexpectedly high cytotoxicity at low concentrations | - The experiment is primarily observing the effects of topoisomerase II inhibition rather than telomerase inhibition.- The cell line is particularly sensitive to the vehicle (e.g., DMSO). | - Lower the concentration range to focus on the effects of telomerase inhibition (< 2 µM).- Run a vehicle control with varying concentrations of the solvent to determine its toxicity profile. |
| Cytoprotective effect observed | - This has been reported for certain normal cell types like OSE cells at low this compound concentrations. | - This may be a genuine biological effect. Consider further experiments to investigate the underlying mechanism. |
Signaling Pathways and Mechanisms
Dual Mechanism of this compound Action
This compound's effect on a cell is highly dependent on the concentration used, as it targets two different cellular components.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound on normal cells.
Potential Signaling Pathways Affected by this compound
While the effects on normal cells are less characterized than in cancer cells, this compound is known to modulate key DNA damage and inflammatory pathways. The ATM pathway is activated in response to DNA damage, which can be induced by higher concentrations of this compound that inhibit topoisomerase II. The NF-κB pathway, which is involved in inflammation and cell survival, is suppressed by this compound in some cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Results in MST-312 Experiments
Welcome to the technical support center for MST-312, a potent telomerase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Telomerase Inhibitor IX, is a chemically modified derivative of epigallocatechin gallate (EGCG), the main catechin found in green tea.[1] Its primary mechanism of action is the inhibition of telomerase, an enzyme crucial for maintaining telomere length at the ends of chromosomes.[2][3][4] By inhibiting telomerase, this compound can lead to telomere shortening, induction of DNA damage responses, cell cycle arrest, and apoptosis in cancer cells.[1][5]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound has low water solubility but is soluble in organic solvents like DMSO and DMF.[2][4] It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO.[2] For long-term storage, stock solutions should be kept at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. Reported concentrations range from 0.5 µM to 10 µM for short-term treatments (24-72 hours) and can be lower for long-term studies.[1][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: Is the effect of this compound reversible?
A4: Yes, the inhibitory effect of this compound on telomerase is reported to be reversible.[1][6] This means that upon removal of the compound, telomerase activity may be restored. This is an important consideration for experimental design, particularly in washout experiments.
Troubleshooting Guide for Inconsistent Results
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
High variability between replicate wells or experiments is a common issue.
| Possible Cause | Recommended Solution |
| Incomplete Solubilization of this compound | Ensure the this compound stock solution is fully dissolved before diluting into culture medium. Visually inspect for any precipitates. Briefly vortex the stock solution before use. |
| Precipitation of this compound in Culture Medium | Due to its low aqueous solubility, high concentrations of this compound can precipitate in serum-containing medium. Prepare working solutions fresh for each experiment and add them to the culture medium with gentle mixing. Consider reducing the serum concentration during treatment if compatible with your cell line. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension between seeding replicates to prevent settling. Allow the plate to sit at room temperature for 15-20 minutes on a level surface before placing it in the incubator to promote even cell distribution.[7] |
| Edge Effects | To minimize evaporation from wells on the plate periphery, fill the outer wells with sterile PBS or medium without cells. |
| Inconsistent Treatment Duration | Adhere strictly to the planned incubation times for this compound treatment. Use a multichannel pipette for simultaneous addition of the compound to replicate wells. |
Issue 2: Weaker Than Expected or No Biological Effect
Observing a diminished or absent effect of this compound can be perplexing.
| Possible Cause | Recommended Solution |
| Sub-optimal Compound Concentration | Perform a thorough dose-response experiment with a wide range of this compound concentrations to determine the IC50 for your specific cell line. IC50 values can vary significantly between cell types. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance to telomerase inhibitors.[1] This can be due to alternative lengthening of telomeres (ALT) pathways or other mechanisms.[8][9] Consider testing for ALT activity if you suspect resistance. |
| Incorrect Assay Endpoint for Treatment Duration | The effects of telomerase inhibition can be acute or chronic.[1] Short-term treatments (e.g., 72 hours) may induce apoptosis and cell cycle arrest due to telomere uncapping and DNA damage responses.[1][5] Long-term treatments with lower concentrations are required to observe effects related to progressive telomere shortening.[1] |
| Degraded this compound | Ensure proper storage of the this compound stock solution. If the stock is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh solution. |
| High Cell Seeding Density | An excessively high cell density can mask the cytotoxic effects of the compound. Optimize the seeding density so that cells are in the logarithmic growth phase throughout the experiment. |
Issue 3: Discrepancies in Telomerase Activity (TRAP Assay) Results
The Telomeric Repeat Amplification Protocol (TRAP) assay is a common method to measure telomerase activity.
| Possible Cause | Recommended Solution |
| Reversible Inhibition | As this compound is a reversible inhibitor, it can be washed away during the cell lysis and protein extraction steps of the TRAP assay, leading to an underestimation of its inhibitory effect.[1] Consider modifying the protocol to minimize dilution or washing steps before cell lysis. |
| Protein Lysate Quality | Ensure that the protein extraction is performed efficiently and that the lysates are stored properly to prevent degradation of the telomerase enzyme. |
| PCR Inhibition | High concentrations of this compound carried over into the TRAP reaction could potentially inhibit the PCR step. Include appropriate controls to test for PCR inhibition. |
Experimental Protocols
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).[5][10] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Staining:
-
Remove the culture medium.
-
Gently wash the cells with PBS.
-
Fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the cells with deionized water.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes.
-
Wash the plate thoroughly with deionized water until the water runs clear.
-
Air dry the plate completely.
-
-
Quantification:
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Read the absorbance at 570-590 nm using a microplate reader.
-
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability.
Telomerase Activity Assay (TRAP Assay)
This protocol is a general guideline and should be adapted based on the specific TRAP assay kit being used (e.g., TRAPeze® XL Telomerase Detection Kit).[5][10]
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Lysis:
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a CHAPS lysis buffer provided with the kit.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
TRAP Reaction:
-
Set up the TRAP reaction by mixing an equal amount of protein extract (e.g., 1 µg) with the TRAP reaction mix containing a TS primer, dNTPs, and Taq polymerase.
-
Incubate at room temperature for telomerase extension.
-
Perform PCR amplification of the telomeric repeats.
-
-
Detection: Analyze the PCR products using gel electrophoresis or a fluorescence-based plate reader.[5][10]
Visualizing Experimental Workflows and Pathways
Troubleshooting Logic for Inconsistent this compound Results
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Simplified Signaling Pathway of this compound Action
Caption: Simplified signaling pathway illustrating the mechanism of action of this compound.
References
- 1. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of human telomerase in immortal human cells leads to progressive telomere shortening and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blocking Telomerase Kills Cancer Cells but Provokes Resistance, Progression | MD Anderson Cancer Center [mdanderson.org]
- 10. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
Technical Support Center: Optimizing MST-312 Dosage for Minimal Toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of MST-312 while minimizing toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent telomerase inhibitor. It is a chemically modified derivative of epigallocatechin gallate (EGCG), a component of green tea, but with higher stability and potency.[1][2] Its primary long-term effect is the inhibition of telomerase, leading to progressive telomere shortening in cancer cells, which can eventually trigger cellular senescence or apoptosis.[3] In the short term, this compound can also induce acute cytotoxic effects independent of telomere length, including DNA damage and cell cycle arrest.[1][4]
Q2: How does the toxicity of this compound differ between cancer cells and normal cells?
A2: Preclinical studies have shown that this compound exhibits selective cytotoxicity, being more potent against cancer cells than normal cells. For instance, it has a cytoprotective effect on normal ovarian surface epithelial (OSE) cells at lower dosages, while being inhibitory at higher concentrations.[2][5] Similarly, studies on breast cancer cell lines have shown that normal breast epithelial cells (MCF-10A) are less sensitive to this compound compared to their cancerous counterparts.[4] However, it is crucial to determine the optimal dose for each specific cell line to minimize off-target effects.
Q3: What are the typical effective concentrations of this compound in vitro?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. For long-term studies focusing on telomere shortening, concentrations as low as 1-2 µM have been shown to be effective.[3] For short-term cytotoxicity, the IC50 (the concentration that inhibits 50% of cell growth) can range from approximately 3.6 µM to 7.1 µM in various cancer cell lines.[1] It is recommended to perform a dose-response curve for each new cell line to determine the optimal concentration for the desired experimental outcome.
Q4: Can cells develop resistance to this compound?
A4: Yes, long-term continuous exposure to this compound can lead to the development of resistance in cancer cells. One observed mechanism of resistance is the selection of cells that have longer telomeres.[6] This highlights the importance of considering treatment duration and potential combination therapies in experimental design.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values of this compound in various human cell lines to illustrate its differential effect on cancerous versus normal cells.
| Cell Line | Cell Type | IC50 / GI50 (µM) | Duration of Treatment | Reference |
| PA-1 | Ovarian Cancer | 4.2 | 72 hours | [1] |
| A2780 | Ovarian Cancer | 3.9 | 72 hours | [1] |
| OVCAR3 | Ovarian Cancer | 7.1 | 72 hours | [1] |
| A2780cisR | Cisplatin-Resistant Ovarian Cancer | 3.6 | 72 hours | [1] |
| HCT116 | Colon Cancer | 5.9 | 72 hours | [1] |
| JFCR39 Panel (average) | Various Cancers | 4.7 | 48 hours | [7] |
| U-251 | Glioblastoma | 13.88 | 48 hours | [8] |
| U-251 | Glioblastoma | 6.56 | 72 hours | [8] |
| OSE | Normal Ovarian Surface Epithelial | Inhibitory at higher doses, cytoprotective at lower doses | 72 hours | [2][5] |
| MCF-10A | Normal Breast Epithelial | Less sensitive than breast cancer cell lines | 24 hours | [4] |
Experimental Protocols and Troubleshooting Guides
This section provides detailed methodologies for key experiments to assess the toxicity and efficacy of this compound, along with troubleshooting guides to address common issues.
Cell Viability and Cytotoxicity Assays
a) MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High background absorbance | Contamination of media or reagents. This compound precipitation at high concentrations. | Use sterile technique. Ensure complete dissolution of this compound in the stock solution and dilute fresh for each experiment. Run a blank with this compound in media without cells to check for direct reduction of MTT. |
| Low signal or inconsistent results | Suboptimal cell seeding density. Uneven formazan crystal dissolution. | Perform a cell titration experiment to determine the optimal seeding density. Ensure complete dissolution of formazan crystals by gentle pipetting or shaking before reading. |
| This compound appears to increase viability at low doses | This compound may have cytoprotective effects on some normal cell lines at low concentrations.[2][5] | This may be a real biological effect. Confirm with other viability assays like crystal violet. |
b) Crystal Violet Assay
This assay stains the DNA of adherent cells, providing a measure of cell biomass.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Fixation: After treatment, gently wash the cells with PBS and then fix them with 4% paraformaldehyde or ice-cold methanol for 15-20 minutes.
-
Staining: Remove the fixative and add 0.5% crystal violet solution to each well for 20-30 minutes at room temperature.
-
Washing: Gently wash the plate with water to remove excess stain.
-
Solubilization: Air-dry the plate and then add a solubilizing agent (e.g., 10% acetic acid or 1% SDS) to each well.
-
Absorbance Reading: Measure the absorbance at 590 nm.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Uneven staining | Incomplete removal of media or PBS before fixation. Uneven cell monolayer. | Ensure complete aspiration of liquids before adding the next solution. Check cell seeding technique to ensure a uniform monolayer. |
| High background | Insufficient washing. | Increase the number of washing steps after staining to thoroughly remove unbound dye. |
| Cell detachment | Harsh washing steps. High levels of this compound-induced cell death. | Be gentle during the washing steps. If high toxicity is expected, consider reducing the treatment duration or drug concentration. |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High percentage of necrotic cells (Annexin V+/PI+) in control | Harsh cell handling during harvesting. | Use a gentle trypsinization method and minimize centrifugation speed and time. |
| Weak Annexin V signal | Insufficient calcium in the binding buffer. Loss of apoptotic cells during washing. | Ensure the binding buffer contains the correct concentration of CaCl2. Be careful during washing steps to not lose the cell pellet. |
| This compound-treated cells show a G2/M arrest phenotype | This compound is known to induce G2/M cell cycle arrest.[4][9] | This is an expected outcome and can be further investigated with a cell cycle analysis assay. |
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Broad G1 and G2/M peaks | Cell clumps. Inconsistent staining. | Ensure a single-cell suspension before fixation. Use a consistent staining time for all samples. |
| High coefficient of variation (CV) for the G1 peak | Debris in the sample. Inappropriate flow rate. | Filter the stained cells through a nylon mesh before analysis. Use a low to medium flow rate for data acquisition. |
| Significant sub-G1 peak | This compound is inducing apoptosis.[10] | This indicates apoptotic cells with fragmented DNA and is a valid result. Quantify the sub-G1 population as an indicator of apoptosis. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term in vitro treatment with telomerase inhibitor this compound induces resistance by selecting long telomeres cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scienceopen.com [scienceopen.com]
- 10. Targeting telomerase with this compound leads to downregulation of CCND1, MDM2, MYC, and HSP90AA1 and induce apoptosis in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Kinase Inhibition by MST-312
Notice: Due to the limited availability of public data on the specific off-target kinase inhibition profile of MST-312, this technical support center provides general guidance and theoretical frameworks based on its primary mechanism of action. Detailed quantitative data on off-target kinase interactions are not currently available in the public domain.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of telomerase, a reverse transcriptase that adds telomeric repeats to the ends of chromosomes.[1][2][3][4][5][6] By inhibiting telomerase, this compound leads to progressive telomere shortening, which in turn induces cellular senescence or apoptosis in cancer cells that rely on telomerase for immortalization.[1][2][4]
Q2: Are there any known off-target effects of this compound?
Q3: I am observing unexpected phenotypic changes in my cell line upon treatment with this compound that don't seem to be related to telomerase inhibition. What could be the cause?
Unforeseen cellular responses could potentially be due to off-target activities of this compound. Without specific kinase inhibition data, it is challenging to pinpoint the exact off-target. However, researchers can investigate this by:
-
Performing a phosphoproteomics study: Compare the phosphorylation landscape of treated versus untreated cells to identify altered signaling pathways.
-
Utilizing kinase inhibitor panels: Test this compound against a commercial kinase inhibitor panel to identify potential off-target kinases.
-
Consulting inhibitor databases: Although specific data for this compound is lacking, databases of kinase inhibitor selectivity can provide insights into the potential for off-target effects based on chemical structure similarity.
Q4: How can I be sure that the effects I'm seeing are due to telomerase inhibition and not off-target effects?
To dissect on-target from off-target effects, consider the following experimental controls:
-
Use a structurally distinct telomerase inhibitor: Comparing the effects of this compound with another telomerase inhibitor that has a different chemical scaffold can help determine if the observed phenotype is specific to telomerase inhibition.
-
Rescue experiments: If possible, overexpressing the target (hTERT) could potentially rescue the on-target effects of this compound.
-
Time-course experiments: Effects due to telomere shortening are typically observed after multiple cell divisions, while off-target effects may manifest more acutely.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values across different cell lines | Cell-line dependent off-target effects; Differences in drug metabolism or efflux pump expression. | 1. Verify the expression of telomerase in your cell lines. 2. Assess the expression of common drug resistance transporters (e.g., P-glycoprotein). 3. Consider performing a kinome-wide screen to identify potential off-target liabilities in your specific cell model. |
| Acute cytotoxicity observed at high concentrations | Potential off-target kinase inhibition or general cellular toxicity. | 1. Perform a dose-response curve and use the lowest effective concentration. 2. Conduct a cell cycle analysis to determine if the acute toxicity is associated with a specific cell cycle arrest. 3. Evaluate markers of apoptosis and necrosis at early time points. |
| Observed phenotype is not consistent with known telomerase inhibition biology | A significant off-target effect may be dominating the cellular response. | 1. Review the literature for non-canonical roles of telomerase in your cell type. 2. As mentioned in the FAQs, perform phosphoproteomic analysis to identify dysregulated signaling pathways. 3. Consider the possibility that this compound may be acting on a novel, uncharacterized target in your system. |
Experimental Protocols
Protocol 1: General Kinase Activity Assay (Luminescent)
This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific kinase of interest.
Materials:
-
Recombinant kinase of interest
-
Kinase substrate (peptide or protein)
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Luminescent kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Kinase Reaction Mixture: In each well of the assay plate, add the kinase, substrate, and assay buffer.
-
Add Inhibitor: Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells.
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Western Blotting for Phosphorylated Kinase Targets
This protocol can be used to assess the effect of this compound on the phosphorylation status of a specific kinase or its downstream substrate in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the kinase of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with the primary antibodies (phospho-specific and total protein) followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.
Visualizations
As no specific off-target kinase has been identified for this compound, a hypothetical workflow for identifying such targets is presented below.
Caption: A logical workflow for the identification and validation of potential off-target kinases of this compound.
Below is a conceptual signaling pathway diagram illustrating how an off-target kinase inhibitor might affect a generic pathway.
Caption: A generic signaling cascade illustrating how this compound could hypothetically inhibit an off-target kinase (Kinase A).
References
- 1. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Profiling Inhibitor Database | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
MST-312 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage of MST-312. It includes troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent telomerase inhibitor and a chemically modified derivative of epigallocatechin gallate (EGCG), the main catechin found in green tea.[1][2] Its primary mechanism of action is the inhibition of telomerase activity, which leads to telomere shortening, induction of DNA damage, and ultimately, apoptosis (programmed cell death) in cancer cells.[1][2] Additionally, this compound has been shown to suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[1][3]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored under specific conditions. The following table summarizes the recommended storage for both solid this compound and stock solutions.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | ≥ 4 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How should I prepare this compound stock and working solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[4] It is important to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of this compound.[4] For in vivo experiments, working solutions should be prepared fresh on the day of use.[4]
Q4: What are the known degradation pathways for this compound?
While specific degradation studies on this compound are not extensively published, its chemical structure, containing catechol and benzamide moieties, suggests potential degradation pathways:
-
Oxidation: The catechol rings are susceptible to oxidation, which can be accelerated by exposure to light, high pH, and the presence of metal ions.
-
Hydrolysis: The benzamide functional groups can undergo hydrolysis under strongly acidic or basic conditions, breaking the amide bond.
Given its relationship to EGCG, which is known to be susceptible to photodegradation, it is prudent to protect this compound solutions from light.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity | Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. | 1. Prepare a fresh stock solution from solid this compound. 2. Ensure proper storage of both solid and stock solutions (see storage table). 3. Protect all solutions from light. 4. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect concentration: Errors in calculation or dilution. | 1. Recalculate all dilutions. 2. If possible, verify the concentration of the stock solution using a spectrophotometer or HPLC. | |
| Precipitation of this compound in cell culture media | Low solubility in aqueous solutions: this compound has poor water solubility. | 1. Ensure the final concentration of DMSO in the cell culture media is kept low (typically <0.5%) and is consistent across all experimental conditions, including controls. 2. Prepare working solutions fresh and add them to the media with gentle mixing. |
| Inconsistent results between experiments | Variability in this compound solution: Inconsistent preparation of working solutions or degradation of the stock solution over time. | 1. Prepare a fresh stock solution and aliquot for single use to ensure consistency. 2. Standardize the protocol for preparing working solutions. 3. Always run appropriate positive and negative controls in each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes for single use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol 2: Assessment of this compound Purity and Integrity (Conceptual)
While a specific stability-indicating HPLC method for this compound is not publicly available, a general approach based on reverse-phase HPLC with UV detection can be conceptualized to monitor its purity.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
-
Mobile Phase (Isocratic):
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio would need to be optimized.
-
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Inject the standard solution to determine the retention time and peak area of the intact compound.
-
Inject the test sample (e.g., a stored stock solution).
-
Analyze the chromatogram for the appearance of new peaks (potential degradation products) and a decrease in the peak area of the parent this compound compound.
-
Peak purity analysis using a diode-array detector can provide additional confidence in the specificity of the method.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Key experimental considerations for this compound.
References
- 1. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Overcoming poor water solubility of MST-312 in assays
Welcome to the technical support center for MST-312. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound, with a special focus on overcoming its poor water solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent telomerase inhibitor.[1] It is a chemically modified derivative of epigallocatechin gallate (EGCG), the main catechin found in green tea, and exhibits greater chemical stability.[2][3] Its primary mechanism involves the inhibition of telomerase activity, which is crucial for the maintenance of telomere length in approximately 90% of cancer cells.[3][4] By inhibiting telomerase, this compound leads to telomere shortening, induction of DNA damage, cell cycle arrest (typically at the G2/M phase), and ultimately, apoptosis (programmed cell death) in cancer cells.[3][4][5]
Caption: Mechanism of action for the telomerase inhibitor this compound.
Q2: What are the solubility properties of this compound in common laboratory solvents?
This compound is practically insoluble in water but shows good solubility in several organic solvents.[2] Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions. There can be variability in reported solubility values between suppliers. It is critical to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[2]
| Solvent | Reported Solubility | Source | Notes |
| DMSO | 125 mg/mL (328.64 mM) | [6] | May require sonication to fully dissolve. |
| 76 mg/mL (199.81 mM) | [2] | Use fresh, anhydrous DMSO. | |
| 30 mg/mL | [1] | ||
| Ethanol | 19 mg/mL | [2] | |
| 0.2 mg/mL | [1] | Significant variability reported. | |
| DMF | 30 mg/mL | [1] | |
| Water | Insoluble | [2] | |
| DMSO:PBS (pH 7.2) (1:40) | 0.025 mg/mL | [1] | Represents solubility in a low-percentage organic, aqueous buffer. |
Q3: How should I prepare a stock solution of this compound for in vitro assays?
The standard procedure is to prepare a high-concentration stock solution in 100% DMSO. A concentration of 20 mM is often used in research.[3] This stock can then be serially diluted to prepare working solutions.
Detailed Protocol: Preparation of a 20 mM this compound Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (PPE). Ensure your DMSO is anhydrous and of high purity.
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 380.35 g/mol ).[6] For 1 mL of a 20 mM stock solution, you will need 7.61 mg of this compound.
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the calculated volume of 100% DMSO.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[6]
-
Sterilization: If required for your cell culture application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
Q4: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [6] |
| 4°C | 2 years | [6] | |
| In Solvent (DMSO) | -80°C | 1 year or 6 months | [2][6] |
| -20°C | 1 month | [2][6] |
Note: Always aliquot stock solutions to prevent degradation from multiple freeze-thaw cycles.[7]
Q5: Are there potential issues with using DMSO as a solvent in my assays?
Yes. While DMSO is an excellent solvent for this compound, it can have its own biological effects and may interfere with certain assay formats.
-
Cell Toxicity: High concentrations of DMSO (>0.5-1%) can be toxic to many cell lines. Always include a vehicle control (media with the same final concentration of DMSO as your experimental samples) to account for any solvent-induced effects.
-
Assay Interference: DMSO has been reported to interfere with some assay technologies, such as certain Scintillation Proximity Assays (SPA).[8] Researchers should validate that their specific assay is not affected by the final DMSO concentration used.
Troubleshooting Guides
Problem: My this compound precipitated out of solution after dilution into aqueous media.
This is a common issue due to the hydrophobic nature of this compound. Direct dilution of a high-concentration DMSO stock into an aqueous buffer or cell culture medium can cause the compound to "crash out" of solution.
Caption: Recommended workflow for preparing aqueous working solutions of this compound.
Troubleshooting Steps:
-
Use Serial Dilutions: Avoid large, single-step dilutions. Perform one or more intermediate dilution steps. For example, dilute your 20 mM DMSO stock to 2 mM in 100% DMSO first, then add a small volume of this intermediate stock to your final volume of culture medium.
-
Mix Vigorously: When adding the this compound stock (or intermediate dilution) to the aqueous medium, ensure the medium is being mixed or vortexed simultaneously to promote rapid dispersion.
-
Control Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, ideally below 0.5%. This not only minimizes solvent toxicity but also reduces the likelihood of precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.
Problem: How do I prepare this compound for in vivo animal studies?
Due to its insolubility in water, this compound requires a specific formulation for in vivo administration. These typically involve a co-solvent system to create a clear solution or a stable suspension. The choice of formulation depends on the route of administration (e.g., oral, intraperitoneal).
Detailed Protocol: Example in vivo Formulation (Clear Solution) This protocol is based on a common multi-solvent approach and should be adapted and validated for your specific experimental needs.[6][7]
-
Prepare a DMSO Stock: Prepare a concentrated stock of this compound in 100% DMSO (e.g., 37.5 mg/mL).[7]
-
Add Co-solvents Sequentially: In a sterile tube, add the required volume of the DMSO stock.
-
Add 4 parts PEG300 for every 1 part of the DMSO stock solution. Mix until clear.
-
Add 0.5 parts Tween-80. Mix until clear.
-
Finally, add 4.5 parts of saline to reach the final volume. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6]
-
Use Immediately: These formulations should be prepared fresh and used immediately for optimal results.[2]
| Formulation Composition (v/v) | Resulting Solution Type | Solubility | Source |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | Clear Solution | ≥ 3.75 mg/mL | [6][7] |
| 10% DMSO >> 90% (20% SBE-β-CD in Saline) | Suspended Solution | 3.75 mg/mL | [6] |
| 10% DMSO >> 90% Corn Oil | Clear Solution | ≥ 3.75 mg/mL | [6][7] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
- 5. medkoo.com [medkoo.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selection of Long-Telomere Clones After Chronic MST-312 Exposure
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the effects of chronic MST-312 exposure on telomere length and the selection of resistant cell clones.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of short-term vs. long-term this compound exposure on telomere length?
A1: Short-term exposure to this compound, a telomerase inhibitor, is expected to induce telomere shortening and cell growth arrest in most cancer cell lines[1][2][3]. However, long-term or chronic exposure can lead to the selection of a subpopulation of cells that are resistant to the drug. These resistant clones may exhibit longer telomeres compared to the control cells, suggesting an adaptation mechanism[4][5].
Q2: Why do some cells develop resistance to this compound and maintain long telomeres?
A2: Resistance to chronic this compound treatment can arise from the selection of pre-existing clones with longer telomeres[5]. These cells are better able to withstand the telomere erosion induced by telomerase inhibition. It is also suggested that long-term exposure may lead to adaptations such as the overexpression of telomerase reverse transcriptase (hTERT) in some cell lines[6]. Alternative Lengthening of Telomeres (ALT) has been considered, but in some studies, it was discarded as a primary mechanism of resistance[5].
Q3: What is the mechanism of action of this compound?
A3: this compound is a synthetic derivative of epigallocatechin gallate (EGCG), a component of green tea[3][7]. It acts as a telomerase inhibitor, reducing telomerase activity[8][9]. At lower concentrations, it primarily induces telomeric DNA damage, leading to the formation of telomere-induced foci (TIFs)[1][3]. At higher concentrations, it can cause general DNA damage[1][3]. This compound has also been shown to suppress the NF-κB pathway[9][10].
Q4: What are the typical concentrations of this compound used in cell culture experiments?
A4: The effective concentration of this compound can vary between cell lines. For long-term treatment to induce telomere shortening, non-toxic doses are used, typically in the range of 0.5 µM to 2 µM[1][2][8]. For short-term cytotoxicity and apoptosis studies, concentrations can range from 2 µM to 8 µM[11]. It is crucial to determine the IC50 for your specific cell line to define appropriate working concentrations.
Troubleshooting Guides
Problem 1: No significant telomere shortening is observed after short-term this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Duration of treatment is insufficient. | Telomere shortening is a gradual process that occurs with cell division. Extend the treatment duration and ensure cells are actively proliferating. |
| Cell line has very long initial telomeres. | Cell lines with longer initial telomeres may require a more extended treatment period to show significant shortening[2][8]. |
| This compound is degraded. | This compound is a chemical compound; ensure proper storage and handling to maintain its activity. Prepare fresh solutions for each experiment. |
| Telomere length measurement assay is not sensitive enough. | Use a reliable and sensitive method for telomere length measurement, such as Terminal Restriction Fragment (TRF) analysis or quantitative PCR (qPCR)[12]. |
Problem 2: Unable to isolate long-telomere clones after chronic this compound exposure.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high, causing excessive cell death. | Use a sub-toxic concentration that allows for the survival and selection of resistant clones. This should be determined through long-term cell viability assays. |
| The parental cell line is highly homogeneous with uniformly short telomeres. | If there is no pre-existing heterogeneity in telomere length, the selection of long-telomere clones is less likely. Consider using a different, more heterogeneous cell line. |
| The duration of chronic exposure is not long enough. | The selection process can take several weeks to months of continuous culture with the inhibitor[5]. |
| Ineffective clone isolation technique. | Use a validated method for single-cell cloning, such as limiting dilution or FACS sorting, to isolate individual clones for expansion and analysis[13][14]. |
Experimental Protocols
Long-Term this compound Exposure and Selection of Resistant Clones
-
Cell Seeding: Plate the cancer cell line of interest at a low density in appropriate culture vessels.
-
This compound Treatment: After 24 hours, replace the medium with fresh medium containing a sub-toxic concentration of this compound (e.g., 0.5-1.0 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Chronic Exposure: Maintain the cells in continuous culture with the this compound-containing medium. Passage the cells as needed, always re-plating them in the presence of the inhibitor. This process may take several weeks to months (e.g., 140 days)[5].
-
Monitoring: Periodically assess cell viability, proliferation rate, and morphology to monitor the development of a resistant population.
-
Clone Isolation: Once a resistant population is established, isolate single-cell clones using a method like limiting dilution[13][14][15].
-
Prepare a single-cell suspension of the resistant population.
-
Perform serial dilutions to a concentration of approximately 1 cell per 100 µL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate and monitor for the growth of single colonies.
-
Expand the monoclonal populations for further analysis.
-
Telomere Length Measurement by Terminal Restriction Fragment (TRF) Analysis
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the control, this compound treated, and isolated clonal cell populations.
-
DNA Digestion: Digest 5-10 µg of genomic DNA with a restriction enzyme cocktail that does not cut telomeric repeats (e.g., HinfI and RsaI).
-
Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel by pulsed-field gel electrophoresis (PFGE) or standard electrophoresis for a long duration to resolve large DNA fragments.
-
Southern Blotting: Transfer the separated DNA to a nylon membrane.
-
Hybridization: Hybridize the membrane with a digoxigenin (DIG) or radioactively labeled telomeric probe (e.g., (TTAGGG)n).
-
Detection: Detect the hybridized probe using an appropriate detection system (e.g., chemiluminescence or autoradiography).
-
Analysis: Analyze the resulting smear to determine the average telomere length. Densitometric analysis can be used to quantify the signal intensity along the lane[2].
Quantitative Data Summary
| Cell Line | This compound Concentration | Treatment Duration | Effect on Telomere Length | Reference |
| U937 | 1-2 µM | 90 days | Progressive shortening from 6.30 kb to 3.95 kb. | [2] |
| MO59K, KNS60, ONS76 | 0.5 µM | Up to 15 days | Telomere shortening observed. | [1] |
| U-251 | Not specified | ~100 days | Initial retraction of ~70%, followed by the appearance of longer telomeres in the responding phase. | [4] |
| MDA-MB-231 | Not specified | 140 days | Selection of clones with longer telomeres. | [5] |
| MCF-7 | 1 µM | 14 days | Reduction in telomerase activity, leading to telomere dysfunction. | [8] |
| MDA-MB-231 | 0.5 µM | 14 days | Reduction in telomerase activity, leading to telomere dysfunction. | [8] |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for selecting long-telomere clones.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Long-term in vitro treatment with telomerase inhibitor this compound induces resistance by selecting long telomeres cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term exposure to this compound leads to telomerase reverse transcriptase overexpression in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Isolation and Immortalization of Patient-derived Cell Lines from Muscle Biopsy for Disease Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines For Clone Isolation and Validation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. addgene.org [addgene.org]
Technical Support Center: Assessing the Purity and Quality of Commercial MST-312
Welcome to the technical support center for MST-312. This resource is designed to assist researchers, scientists, and drug development professionals in effectively assessing the purity and quality of commercially available this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, along with detailed experimental protocols and visual aids to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent telomerase inhibitor. It is a chemically modified derivative of epigallocatechin gallate (EGCG), the main catechin found in green tea.[1] Its primary mechanism of action is the inhibition of telomerase, an enzyme that is crucial for maintaining telomere length and is reactivated in the majority of cancer cells, contributing to their immortality.[1][2] By inhibiting telomerase, this compound can induce telomere shortening, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
Q2: What are the typical purity levels for commercial-grade this compound?
A2: Commercial suppliers of this compound for research purposes typically offer a purity of ≥98%, which is confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] For specific batch purity, it is always recommended to consult the Certificate of Analysis (CoA) provided by the supplier.
Q3: What are the common impurities that might be present in a commercial batch of this compound?
A3: As a synthetic benzamide derivative, potential impurities in this compound can arise from several sources during its synthesis.[6] These may include:
-
Unreacted starting materials: Residual amounts of the initial reactants used in the synthesis.[6]
-
Reagent-derived byproducts: Impurities originating from the coupling reagents used to form the amide bonds.[6]
-
Side-reaction products: Formation of undesired molecules due to side reactions, such as diacylation of the amine.[7]
-
Residual solvents: Solvents used during the reaction or purification steps that are not completely removed.[6]
Q4: How should I store this compound to ensure its stability?
A4: For long-term stability, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
This section provides solutions to common issues that may be encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No peak or very small peak for this compound | Improper sample preparation or low concentration. | Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Verify the concentration of the sample. |
| Injection error. | Check the autosampler for proper functioning and ensure the correct injection volume is set. | |
| Broad or tailing peaks | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Mismatched solvent strength between sample and mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Split peaks | Clogged frit or column void. | Replace the column inlet frit. If a void has formed, the column may need to be replaced. |
| Co-elution with an impurity. | Optimize the gradient or mobile phase composition to improve separation. | |
| Variable retention times | Inconsistent mobile phase composition. | Prepare fresh mobile phase and ensure proper mixing and degassing. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
General Handling and Solubility Issues
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Low solubility in the chosen solvent. | This compound has good solubility in DMSO. For aqueous solutions, prepare a concentrated stock in DMSO first and then dilute it into the aqueous buffer. |
| Precipitation of this compound in aqueous media | Exceeding the solubility limit in the final solution. | Keep the final concentration of DMSO as low as possible while ensuring the compound remains in solution. Perform solubility tests at the desired final concentration. |
| Inconsistent results in biological assays | Degradation of this compound in solution. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid prolonged storage of diluted solutions, especially at room temperature. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a validated analytical method, such as HPLC-UV, with a reference standard. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the purity and quality of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for determining the purity of an this compound sample.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in methanol or DMSO to prepare a 1 mg/mL stock solution.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
Sample Solution Preparation:
-
Prepare a sample solution of the commercial this compound at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis and Data Interpretation:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the this compound sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
-
Identity Confirmation by Mass Spectrometry (MS)
This protocol provides a general procedure for confirming the molecular weight of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
Instrumentation and Materials:
-
LC-MS system with an electrospray ionization (ESI) source
-
This compound sample prepared as for HPLC analysis
Procedure:
-
LC-MS Analysis:
-
Use the same HPLC conditions as described in the purity determination protocol.
-
The eluent from the HPLC is directed to the ESI-MS detector.
-
-
MS Parameters (Example):
-
Ionization Mode: ESI positive or negative
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
-
Data Interpretation:
-
The expected molecular weight of this compound (C₂₀H₁₆N₂O₆) is 380.35 g/mol .
-
In positive ion mode, look for the protonated molecule [M+H]⁺ at m/z 381.1.
-
In negative ion mode, look for the deprotonated molecule [M-H]⁻ at m/z 379.1.
-
The presence of the correct molecular ion peak confirms the identity of the compound.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the general steps for acquiring a ¹H-NMR spectrum to confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum according to the instrument's standard procedures.
-
-
Data Interpretation:
-
The obtained spectrum should be consistent with the known chemical structure of N,N'-(1,3-phenylene)bis(2,3-dihydroxybenzamide).
-
Key expected signals include aromatic protons in the region of δ 7-8 ppm and hydroxyl protons. The integration of the peaks should correspond to the number of protons in the structure.
-
Visualizations
Experimental Workflow for this compound Quality Assessment
Caption: Workflow for assessing the quality of commercial this compound.
Signaling Pathway of this compound Action
Caption: Simplified signaling pathway of this compound in cancer cells.
References
- 1. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. molnova.com [molnova.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in TRAP Assays with MST-312
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability when using the telomerase inhibitor MST-312 in Telomeric Repeat Amplification Protocol (TRAP) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit telomerase?
This compound is a potent, chemically modified derivative of epigallocatechin gallate (EGCG), a natural compound found in green tea. It functions as a telomerase inhibitor.[1][2] Its mechanism of action involves the inhibition of telomerase activity, which can lead to the suppression of the NF-κB pathway.[1][2][3][4] This inhibition results in the downregulation of various genes involved in proliferation and survival, such as c-Myc and hTERT (the catalytic subunit of telomerase).[5][6]
Q2: What is the optimal concentration of this compound to use in a TRAP assay?
The optimal concentration of this compound can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the IC50 value in your specific system. However, published studies provide a starting point for concentration ranges. For example, in breast cancer cell lines like MCF-7 and MDA-MB-231, concentrations around 1.0 µM have been shown to significantly inhibit telomerase activity.[7]
Q3: How long should I pre-incubate cells with this compound before performing the TRAP assay?
The pre-incubation time with this compound can influence the degree of telomerase inhibition. Short-term exposures (e.g., 48 hours) have been shown to be effective in reducing telomerase activity.[3] However, the optimal time may vary between cell types. A time-course experiment is recommended to determine the ideal pre-incubation period for your specific cells.
Q4: What are the critical controls to include in a TRAP assay with this compound?
To ensure the validity of your results, several controls are essential:
-
No Inhibitor Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound. This serves as the baseline for telomerase activity.
-
Heat-Inactivated Control: A sample of your cell lysate heated to 85°C for 10 minutes to inactivate telomerase. This control helps to identify any false-positive signals not due to telomerase activity.[8][9]
-
Lysis Buffer Control: A reaction containing only the lysis buffer without any cell extract. This control checks for contamination in the assay reagents.[10]
-
Internal PCR Control (e.g., TSR8): An oligonucleotide template included in the reaction to monitor PCR efficiency. Inhibition of the internal control signal by your test compound indicates that it may be a PCR inhibitor, which could lead to a misinterpretation of telomerase inhibition.[10][11]
Troubleshooting Guide
Problem 1: High variability in telomerase activity between replicates treated with this compound.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding or treatment | Ensure uniform cell seeding density and consistent addition of this compound to each well. Use calibrated pipettes and mix thoroughly. |
| Pipetting errors during TRAP assay setup | Be meticulous during the preparation of the reaction mix and when adding cell lysates. Prepare a master mix for common reagents to minimize pipetting variations. |
| Presence of PCR inhibitors in cell lysates | Dilute the cell extract (e.g., 1:5, 1:25, 1:125) to reduce the concentration of potential inhibitors.[9] The use of a quantitative TRAP (qTRAP) assay can also help to mitigate the effects of PCR inhibitors.[12] |
| Contamination | Use aerosol-resistant pipette tips and maintain a clean workspace. Prepare reagents in a PCR-free environment to avoid contamination with amplified DNA products.[8] |
Problem 2: No significant inhibition of telomerase activity is observed with this compound treatment.
| Possible Cause | Recommended Solution |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. The required concentration can vary significantly between different cell types. |
| Insufficient pre-incubation time | Increase the pre-incubation time of the cells with this compound to allow for sufficient cellular uptake and target engagement. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| This compound degradation | Ensure proper storage of this compound stock solutions as recommended by the manufacturer. Avoid repeated freeze-thaw cycles. |
| Low basal telomerase activity in the cell line | Confirm that your untreated control cells exhibit robust telomerase activity. If the basal activity is too low, it will be difficult to detect a significant reduction upon inhibitor treatment. |
| This compound is a PCR inhibitor in your assay | Check the signal of the internal PCR control (e.g., TSR8). A decrease in the internal control signal in the presence of this compound suggests PCR inhibition.[11] If this occurs, modifying the experimental protocol or using a different reverse primer might be necessary.[11] |
Problem 3: The internal PCR control is inhibited in the presence of this compound.
| Possible Cause | Recommended Solution |
| This compound directly inhibits the DNA polymerase | Some compounds can inhibit the activity of the DNA polymerase used in the PCR step of the TRAP assay. This can lead to a false-positive result for telomerase inhibition. |
| This compound interacts with the PCR template or primers | The inhibitor may bind to the DNA and interfere with primer annealing or extension. |
| Solution | It is crucial to test for PCR inhibition. One approach is to perform a TRAP assay using a known amount of a telomerase product (like the TSR8 control template) in the presence and absence of this compound. A reduction in the signal from the control template in the presence of this compound confirms PCR inhibition. If PCR inhibition is observed, you may need to consider alternative assay formats or further purify your cell lysates. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| U-251 | Glioma | 48 | 13.88 |
| U-251 | Glioma | 72 | 6.56 |
Data from a study on the effects of this compound on a human glioma cell line.
Table 2: Telomerase Inhibition by this compound in Breast Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Incubation Time | % Telomerase Activity Reduction |
| MDA-MB-231 | This compound | 1.0 | 24 hours pre-incubation | 24% |
| MCF-7 | This compound | 1.0 | 24 hours pre-incubation | 77% |
Data from a study investigating the combination of this compound and plumbagin in breast cancer cells.[7]
Experimental Protocols
Quantitative TRAP (qTRAP) Assay for Evaluating this compound Efficacy
This protocol is adapted for a quantitative, real-time PCR-based TRAP assay, which is recommended for inhibitor studies due to its higher throughput and reduced susceptibility to some of the artifacts of traditional gel-based TRAP assays.[13]
1. Cell Lysis and Protein Extraction
-
Culture cells to the desired confluency and treat with various concentrations of this compound (and a vehicle control) for the determined optimal pre-incubation time.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold NP-40 lysis buffer at a concentration of 500–1,250 cells/µl.[8]
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (cell extract) and determine the protein concentration using a standard method (e.g., Bradford assay).
2. qTRAP Reaction Setup
-
For each sample, prepare a master mix containing:
-
1X TRAP buffer
-
1X dNTP mix
-
Forward Primer (e.g., TS primer)
-
Reverse Primer (e.g., ACX primer)
-
SYBR Green I dye
-
RNase-free water
-
-
In a real-time PCR plate, add a standardized amount of cell protein lysate (e.g., 1 µg) to each well.
-
Add the master mix to each well.
-
Include the following controls:
-
Vehicle Control: Lysate from cells treated with the vehicle for this compound.
-
Heat-Inactivated Control: Lysate from vehicle-treated cells heated at 85°C for 10 minutes.[8]
-
Lysis Buffer Control: Lysis buffer instead of cell lysate.
-
Standard Curve: A dilution series of a known telomerase-positive cell lysate or a synthetic telomerase product template (e.g., TSR8) to quantify relative telomerase activity.
-
3. Telomerase Extension and PCR Amplification
-
Incubate the plate at 25-30°C for 30 minutes to allow for telomerase-mediated extension of the substrate primer.[8]
-
Perform real-time PCR using a standard thermal cycling protocol, for example:
-
Initial denaturation at 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation at 95°C for 30 seconds.
-
Annealing/Extension at 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to check for the specificity of the amplified products.
4. Data Analysis
-
Determine the cycle threshold (Ct) value for each sample.
-
Use the standard curve to calculate the relative telomerase activity in each sample.
-
Normalize the telomerase activity of the this compound treated samples to the vehicle control to determine the percentage of inhibition.
Visualizations
Caption: this compound Signaling Pathway
Caption: qTRAP Assay Experimental Workflow
Caption: TRAP Assay Troubleshooting Logic
References
- 1. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting telomerase with this compound leads to downregulation of CCND1, MDM2, MYC, and HSP90AA1 and induce apoptosis in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
- 8. telomer.com.tr [telomer.com.tr]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the TRAP assay to evaluate specificity of telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Validation & Comparative
A Comparative Analysis of MST-312 and EGCG as Telomerase Inhibitors
For Immediate Release
A deep dive into the mechanisms and efficacy of MST-312 and Epigallocatechin Gallate (EGCG) in the inhibition of telomerase, offering a comparative guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of two prominent telomerase inhibitors: this compound, a synthetic compound, and EGCG, a natural polyphenol found in green tea. Telomerase, an enzyme crucial for maintaining telomere length and cell immortality, is a key target in cancer therapy. Understanding the distinct mechanisms and potencies of its inhibitors is paramount for advancing novel therapeutic strategies.
At a Glance: this compound vs. EGCG
| Feature | This compound | EGCG (Epigallocatechin Gallate) |
| Origin | Synthetic, chemically modified derivative of EGCG.[1][2] | Natural polyphenol, the primary catechin in green tea.[1] |
| Primary Mechanism of Telomerase Inhibition | Direct inhibition of telomerase activity, likely through competitive inhibition.[3] | Indirect inhibition via down-regulation of human Telomerase Reverse Transcriptase (hTERT) expression at both mRNA and protein levels.[4][5] |
| Effect on hTERT Expression | Minimal to no significant change in hTERT protein or gene expression in several breast cancer cell lines.[3] | Decreases hTERT mRNA and protein levels through epigenetic modifications of the hTERT promoter.[4][5] |
| Potency | More potent and stable than EGCG.[1] The effective dose for telomere shortening is 1-2 µM, which is 15- to 20-fold lower than that of EGCG.[6] | Less potent compared to its synthetic derivative, this compound.[1][6] |
| IC50 Value (Telomerase Inhibition) | 0.67 µM (in a cell-free TRAP assay) | Not available for direct telomerase inhibition. IC50 for cell viability in T47D breast cancer cells is 14.17 µM after 72 hours.[7] |
| Reported Effects in Cancer Cells | Induces telomere shortening, cell growth arrest, and apoptosis.[1][6] | Induces apoptosis and inhibits cell proliferation.[4][5] |
Delving into the Mechanisms of Action
This compound and EGCG employ distinct strategies to inhibit telomerase, which has significant implications for their therapeutic applications.
This compound: The Direct Inhibitor
This compound functions as a direct antagonist to the telomerase enzyme.[3] As a synthetic derivative of EGCG, it has been optimized for increased stability and potency.[1] Experimental data suggests that this compound likely acts as a competitive inhibitor, directly interfering with the enzyme's catalytic activity.[3] This direct inhibition leads to a rapid reduction in telomerase function, resulting in telomere shortening and subsequent cell cycle arrest or apoptosis in cancer cells.[6] Notably, this action is largely independent of changes in the expression levels of the catalytic subunit of telomerase, hTERT.[3]
EGCG: The Epigenetic Regulator
In contrast, EGCG's primary mechanism of telomerase inhibition is indirect, operating at the level of gene expression.[4][5] EGCG influences the epigenetic landscape of the hTERT gene promoter. It has been shown to alter DNA methylation patterns and histone acetylation, leading to a repression of hTERT transcription.[4] This reduction in hTERT mRNA and protein levels ultimately results in decreased telomerase activity. The anticancer effects of EGCG are therefore a consequence of this upstream regulation, leading to the inhibition of cell proliferation and induction of apoptosis.[4][5]
Experimental Protocols
A cornerstone of telomerase inhibition studies is the Telomeric Repeat Amplification Protocol (TRAP) assay, used to quantify telomerase activity. Western blotting is also crucial for assessing the expression levels of hTERT.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[8][9][10]
Objective: To quantify telomerase activity in cell lysates treated with this compound, EGCG, or a vehicle control.
Methodology:
-
Cell Lysate Preparation:
-
Culture cancer cells to the desired confluency and treat with various concentrations of this compound or EGCG for a specified duration.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., CHAPS or NP-40 based buffer) and incubate on ice for 30 minutes.[11]
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 20-30 minutes at 4°C.[11][12]
-
Carefully collect the supernatant containing the protein extract.
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell lysate with a reaction mixture containing a telomerase substrate (TS) primer, dNTPs, and a reaction buffer.[10]
-
Incubate the mixture at a temperature suitable for telomerase activity (e.g., 25°C) for 20-30 minutes, allowing telomerase to add telomeric repeats to the TS primer.[11][12]
-
-
PCR Amplification:
-
Detection and Quantification:
-
Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize using a DNA stain (e.g., SYBR Green).[10]
-
The presence of a characteristic ladder of 6-base pair increments indicates telomerase activity.
-
Quantify the band intensities to determine the relative telomerase activity in treated versus control samples.
-
Western Blotting for hTERT Expression
Western blotting is employed to detect changes in the protein expression of hTERT following treatment with EGCG or this compound.
Objective: To determine the effect of this compound and EGCG on the protein level of hTERT.
Methodology:
-
Protein Extraction:
-
Prepare cell lysates from treated and control cells as described for the TRAP assay.
-
Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific for hTERT overnight at 4°C.[13]
-
Wash the membrane multiple times with TBST to remove unbound primary antibody.[13]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again with TBST.[13]
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[13]
-
Detect the chemiluminescent signal using an imaging system.
-
Use a loading control, such as β-actin, to normalize the hTERT protein levels.
-
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin [ouci.dntb.gov.ua]
- 4. Epigenetic and Genetic Mechanisms Contribute to Telomerase Inhibition by EGCG - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epigallocatechin-3-gallate promotes apoptosis in human breast cancer T47D cells through down-regulation of PI3K/AKT and Telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. telomer.com.tr [telomer.com.tr]
- 11. SYBR Green real-time telomeric repeat amplification protocol for the rapid quantification of telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. biossusa.com [biossusa.com]
A Comparative Analysis of the Telomerase Inhibitors MST-312 and BIBR1532
In the landscape of anticancer drug development, telomerase has emerged as a compelling target due to its crucial role in cellular immortalization, a hallmark of cancer. This guide provides a detailed comparative analysis of two prominent small molecule telomerase inhibitors, MST-312 and BIBR1532, intended for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. BIBR1532
| Feature | This compound | BIBR1532 |
| Origin | Chemically modified derivative of epigallocatechin gallate (EGCG) from green tea. | Synthetic, non-nucleosidic compound.[1] |
| Target | Telomerase.[2] | Human telomerase reverse transcriptase (hTERT).[3][4] |
| Mechanism of Action | Telomerase inhibitor; induces telomere shortening and DNA damage response.[5] Also reported to inhibit the NF-κB pathway.[5][6][7] | Non-competitive inhibitor of telomerase that binds to the thumb domain of hTERT, interfering with enzyme processivity.[6] Affects PI3K/Akt/mTOR and MAPK signaling pathways.[8][9][10] |
Quantitative Analysis: Potency and Cellular Effects
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and BIBR1532 in various cancer cell lines, providing a quantitative measure of their potency.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | 12.1 | |
| U937 | Histiocytic Lymphoma | Not specified, but effective dose for telomere shortening is 1-2 µM | [8] |
| PA-1 | Ovarian Teratocarcinoma | ~1 | [11] |
| A2780 | Ovarian Carcinoma | ~3 | [11] |
| OVCAR3 | Ovarian Adenocarcinoma | ~2.5 | [11] |
| HCT116 | Colon Carcinoma | ~1.5 | [11] |
Table 2: IC50 Values of BIBR1532 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Cell-free assay | - | 100 | [3] |
| HeLa | Cervical Cancer | 93 | [3] |
| MDA-MB-231 | Breast Cancer | 170 | [3] |
| MGC803 | Gastric Cancer | 280 | [3] |
| JVM13 | B-cell Prolymphocytic Leukemia | 52,000 | [3] |
| AML cells | Acute Myeloid Leukemia | 56,000 | [3] |
| MCF-7 | Breast Cancer | 34,590 (48h) | |
| Breast Cancer Stem Cells | Breast Cancer | 29,910 (48h) | |
| K562 | Chronic Myelogenous Leukemia | Not specified, but effective at 25-50 µM | |
| MEG-01 | Megakaryoblastic Leukemia | Not specified, but effective at 25-50 µM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of BIBR1532.
Caption: Experimental workflow for TRAP assay.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method for detecting telomerase activity.[1][12]
1. Cell Lysis:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., NP-40 based).
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell extract.
-
Determine the protein concentration of the extract using a standard method like the Bradford assay.
2. TRAP Reaction:
-
Prepare a reaction mixture containing TRAP buffer, dNTPs, a telomerase substrate (TS) primer, and a reverse primer.
-
Add a standardized amount of cell extract to the reaction mixture.
-
Perform the telomerase extension step at 25-30°C for 20-30 minutes, allowing telomerase to add telomeric repeats to the TS primer.
-
Inactivate telomerase by heating to 95°C for 5 minutes.
3. PCR Amplification and Detection:
-
Amplify the telomerase extension products by PCR using a forward primer (complementary to the TS primer) and the reverse primer.
-
Include an internal PCR control to monitor for PCR inhibition.
-
Separate the PCR products on a polyacrylamide gel.
-
Visualize the characteristic ladder of bands representing telomerase activity.
-
Quantify the signal intensity to determine the level of telomerase activity.[13]
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][14][15]
1. Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with various concentrations of the test compound (this compound or BIBR1532) for the desired duration (e.g., 24, 48, 72 hours).
-
Include untreated and vehicle-treated cells as controls.
3. MTT Incubation:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.[2][4][11]
1. Cell Preparation:
-
Treat cells with the desired compounds to induce apoptosis.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
2. Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
Conclusion
Both this compound and BIBR1532 are potent inhibitors of telomerase with demonstrated anti-cancer activities. BIBR1532 exhibits high selectivity and a well-defined mechanism of action, directly targeting the catalytic subunit of telomerase. This compound, derived from a natural product, also effectively inhibits telomerase and additionally impacts the NF-κB signaling pathway. The choice between these inhibitors may depend on the specific research question, the cancer type under investigation, and the desired cellular outcomes. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of these compounds.
References
- 1. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BIBR1532 inhibits proliferation and enhances apoptosis in multiple myeloma cells by reducing telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of the effect of telomerase inhibitor BIBR1532 on breast cancer and breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
A Head-to-Head Comparison of Telomerase Inhibitors: Imetelstat vs. MST-312 in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for hematological malignancies, the inhibition of telomerase presents a compelling strategy to counteract the immortal phenotype of cancer cells. This guide provides a detailed, objective comparison of two prominent telomerase inhibitors: Imetelstat (GRN163L), a first-in-class oligonucleotide inhibitor, and MST-312, a small molecule derivative of a natural compound. This comparison is based on publicly available preclinical and clinical data to inform research and development decisions.
Mechanism of Action: Two Approaches to Targeting Telomerase
Both Imetelstat and this compound target telomerase, a ribonucleoprotein enzyme crucial for maintaining telomere length and enabling cellular immortality in cancer cells. However, their molecular interactions with the enzyme differ significantly.
Imetelstat is a 13-mer oligonucleotide that acts as a competitive inhibitor by binding directly to the template region of the RNA component of human telomerase (hTR). This direct binding sterically hinders the enzyme's ability to add telomeric repeats to the ends of chromosomes, leading to progressive telomere shortening, cell cycle arrest, and apoptosis in malignant cells.
This compound is a chemically modified derivative of epigallocatechin gallate (EGCG), a component of green tea. It functions as a non-competitive inhibitor of telomerase. While its precise binding site is not as clearly defined as that of Imetelstat, it is understood to interfere with telomerase activity, leading to telomere shortening and the induction of apoptosis. Some studies also suggest that at higher concentrations, this compound may also act as a dual inhibitor of topoisomerase II.[1]
Preclinical Data Comparison
The preclinical evaluation of Imetelstat is extensive across a range of hematological malignancies. In contrast, the publicly available preclinical data for this compound in this context is more limited, with a primary focus on multiple myeloma and leukemia cell lines.
| Parameter | Imetelstat | This compound |
| Hematological Malignancy Cell Lines Tested | Multiple Myeloma, Lymphoma, Breast Cancer, Lung Cancer, Liver Cancer, Pancreatic Cancer, Glioblastoma[2][3] | Multiple Myeloma (U-266), Acute Promyelocytic Leukemia, Acute Lymphoblastic Leukemia (NALM-6, REH), Chronic Myeloid Leukemia (K562)[4][5][6] |
| Reported IC50/GI50 Values | HCC1569 (breast cancer): ~5 µMHCC1954 (breast cancer): ~2.5 µM[7] | U937 (monoblastoid leukemia): 1-2 µM for telomere shortening[8]JFCR39 cancer cell panel (average GI50): 4.7 µM[1]PA-1 (ovarian cancer): 4.2 µMA2780 (ovarian cancer): 3.9 µMOVCAR3 (ovarian cancer): 7.1 µMA2780cisR (ovarian cancer): 3.6 µMHCT116 (colon cancer): 5.9 µM[9] |
| Key Preclinical Findings | Inhibits proliferation and induces apoptosis in a variety of hematological and solid tumor cell lines.[10] Demonstrates selective anti-clonal activity.[11] Reduces tumor growth in xenograft models.[12] | Induces dose-dependent cytotoxic and apoptotic effects in multiple myeloma and leukemia cell lines.[4][13] Downregulates anti-apoptotic and proliferative genes.[4] Shows synergistic effects with other chemotherapeutic agents.[6][13] |
Clinical Data Comparison
Imetelstat has undergone extensive clinical development, leading to its approval for lower-risk myelodysplastic syndromes. Clinical data for this compound in hematological malignancies is currently limited to a study in multiple myeloma.
| Parameter | Imetelstat | This compound |
| Phase of Development | Approved for LR-MDS; Phase 2/3 trials in other hematological malignancies. | Phase 2 (in Multiple Myeloma) |
| Indications Studied | Lower-Risk Myelodysplastic Syndromes (LR-MDS), Myelofibrosis (MF), Essential Thrombocythemia (ET) | Multiple Myeloma (post-stem cell transplant)[14][15] |
| Reported Efficacy | LR-MDS: Significant rates of red blood cell transfusion independence.ET: 89% of patients with a sustained response.[16]MF: Induced morphologic and molecular remissions in some patients.[11] | Multiple Myeloma: Significantly improved progression-free survival in the first and second year post-transplant compared to control.[14][15] No significant difference in stem cell survival.[14][15] |
| Safety and Tolerability | Common adverse events include neutropenia and thrombocytopenia.[16] | The available study mentions treatment with 100 mg/day, but detailed safety and tolerability data are not extensively reported in the provided search results. |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of telomerase inhibitors are provided below.
Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)
Objective: To measure the enzymatic activity of telomerase in cell extracts.
Principle: This PCR-based assay involves two main steps. First, telomerase present in the cell extract adds telomeric repeats to a synthetic primer (TS primer). Second, these extension products are amplified by PCR using the TS primer and a reverse primer. The resulting PCR products, which appear as a characteristic ladder on a gel, are indicative of telomerase activity.
Protocol Outline:
-
Cell Lysis: Prepare cell extracts using a lysis buffer (e.g., CHAPS-based buffer) to release cellular contents, including telomerase.
-
Telomerase Extension Reaction: Incubate the cell extract with a reaction mixture containing the TS primer, dNTPs, and a suitable buffer at 25°C for 20-30 minutes to allow for telomere elongation.
-
PCR Amplification: Add a PCR master mix containing a reverse primer, Taq polymerase, and dNTPs to the extension reaction product. Perform PCR with an initial denaturation step to inactivate telomerase, followed by multiple cycles of denaturation, annealing, and extension.
-
Detection: Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize them using a suitable staining method (e.g., SYBR Green) or by detecting a fluorescently labeled primer. The intensity of the resulting ladder corresponds to the level of telomerase activity.
Cell Viability Assay (MTT Assay)
Objective: To assess the metabolic activity of cells as an indicator of cell viability.
Principle: This colorimetric assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Imetelstat or this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V Staining)
Objective: To detect and quantify apoptotic cells.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid intercalating agent, is used as a counterstain to differentiate necrotic cells (which have compromised membrane integrity) from apoptotic cells.
Protocol Outline:
-
Cell Harvesting: Collect both adherent and suspension cells after treatment.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Conclusion
Imetelstat and this compound represent two distinct chemical approaches to the therapeutic inhibition of telomerase. Imetelstat is a well-characterized oligonucleotide with a clear mechanism of action and a significant body of clinical data, leading to its approval in LR-MDS. Its clinical development is ongoing in other hematological malignancies. This compound, a small molecule, has shown promising preclinical activity in certain hematological cancer cell lines and has been evaluated in a clinical trial for multiple myeloma.
For researchers and drug developers, the choice between these or similar molecules depends on the specific malignancy, the desired therapeutic window, and the potential for combination therapies. While Imetelstat's clinical path is more established, the broader applicability and potential for oral formulation of small molecules like this compound warrant further investigation. Head-to-head preclinical and, eventually, clinical studies would be invaluable in definitively positioning these two classes of telomerase inhibitors in the therapeutic armamentarium against hematological malignancies. The lack of extensive, publicly available data on this compound in a wider range of hematological malignancies remains a key knowledge gap.
References
- 1. Cell-based chemical fingerprinting identifies telomeres and lamin A as modifiers of DNA damage response in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Telomerase inhibitor imetelstat has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Telomerase inhibitor this compound induces apoptosis of multiple myeloma cells and down-regulation of anti-apoptotic, proliferative and inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Enhanced induction of apoptosis in chronic myeloid leukemia cells through synergistic effect of telomerase inhibitor this compound and imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The telomerase inhibitor imetelstat alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imetelstat.eu [imetelstat.eu]
- 11. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]
- 12. researchgate.net [researchgate.net]
- 13. The telomerase inhibitor this compound synergistically enhances the apoptotic effect of doxorubicin in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellmolbiol.org [cellmolbiol.org]
- 15. Evaluation of the efficacy of this compound, as a telomerase inhibitor, in the treatment of patients with multiple myeloma after stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jwatch.org [jwatch.org]
A Comparative Guide to Telomerase Inhibitors: MST-312 vs. Imetelstat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent telomerase inhibitors, MST-312 and Imetelstat (GRN163L). While direct head-to-head clinical trials are not yet available, this document synthesizes preclinical data to offer insights into their respective mechanisms of action, potency, and cellular effects. The information is presented to aid researchers and drug development professionals in understanding the current landscape of telomerase-targeted cancer therapies.
At a Glance: Key Differences
| Feature | This compound | Imetelstat (GRN163L) |
| Chemical Nature | Small molecule, a derivative of epigallocatechin gallate (EGCG) from green tea.[1] | 13-mer oligonucleotide with a lipid conjugate.[2][3] |
| Mechanism of Action | Dual inhibitor: directly inhibits telomerase activity and suppresses the NF-κB signaling pathway.[4] | Direct competitive inhibitor of the telomerase RNA template (hTR).[3][5] |
| Administration | Oral, intravenous, and intratumoral administration have been explored in preclinical studies.[6] | Intravenous infusion.[7] |
| Clinical Development | Preclinical studies have shown efficacy in various cancer models.[1][6] | Has undergone extensive clinical trials and has shown clinical activity in myeloproliferative neoplasms.[8][9][10] |
Quantitative Efficacy Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Imetelstat in various cancer cell lines as reported in preclinical studies.
Disclaimer: The IC50 values presented below are from different studies and experimental conditions. Therefore, a direct comparison of potency based solely on these values should be made with caution.
Table 1: Preclinical Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Ovarian Cancer Cells (PA-1) | Ovarian Cancer | Not specified, synergistic with quercetin | [11] |
| Ovarian Cancer Cells (A2780) | Ovarian Cancer | Not specified, synergistic with quercetin | [11] |
| Breast Cancer Cells (MDA-MB-231) | Breast Cancer | ~1.0 (after 7 days) | [1] |
| Breast Cancer Cells (MCF-7) | Breast Cancer | >1.0 (after 7 days) | [1] |
Table 2: Preclinical Efficacy of Imetelstat (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Pancreatic Cancer Cells (CAPAN1) | Pancreatic Cancer | 75 | [12] |
| Pancreatic Cancer Cells (CD18) | Pancreatic Cancer | 204 | [12] |
| Glioblastoma Cells (GBM tumor-initiating cells) | Glioblastoma | 450 (for telomerase activity) | [13] |
| Breast Cancer Cells (HCC1569) | Breast Cancer | Not specified, synergistic with trastuzumab | [2] |
| Breast Cancer Cells (HCC1954) | Breast Cancer | Not specified, synergistic with trastuzumab | [2] |
| Non-Small Cell Lung Cancer (NSCLC) cell lines | Non-Small Cell Lung Cancer | Not specified, efficacy dependent on telomere length | [14] |
| Colon Cancer Cells (HCT116) | Colon Cancer | ~2500 (for cell viability after 2 weeks) | [15] |
| Colon Cancer Cells (COLO205) | Colon Cancer | ~2500 (for cell viability after 2 weeks) | [15] |
| Ovarian Cancer Cells (OVCAR5) | Ovarian Cancer | ~2500 (for cell viability after 2 weeks) | [15] |
Experimental Protocols
A key method for evaluating the efficacy of telomerase inhibitors is the Telomeric Repeat Amplification Protocol (TRAP) assay.
Telomeric Repeat Amplification Protocol (TRAP) Assay
Objective: To measure the activity of telomerase in cell lysates.
Principle: The TRAP assay is a two-step process. First, telomerase present in the cell extract adds telomeric repeats to a synthetic DNA primer. In the second step, these extended products are amplified by PCR. The resulting DNA fragments are then visualized by gel electrophoresis, with the intensity of the characteristic DNA ladder being proportional to the telomerase activity in the sample.
Methodology:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., containing NP-40 or CHAPS) on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
Telomerase Extension Reaction:
-
Prepare a reaction mix containing the cell extract, a TS primer (a synthetic oligonucleotide that telomerase can extend), dNTPs, and a reaction buffer.
-
Incubate the mixture at a temperature suitable for telomerase activity (typically 25-30°C) for a defined period (e.g., 20-30 minutes) to allow for the addition of telomeric repeats to the TS primer.
-
-
PCR Amplification:
-
Add a reverse primer (complementary to the telomeric repeats) and Taq DNA polymerase to the reaction mixture.
-
Perform PCR amplification with a set number of cycles to amplify the telomerase-extended products. An internal control is often included to normalize for PCR efficiency.
-
-
Detection of PCR Products:
-
Resolve the PCR products on a polyacrylamide gel.
-
Visualize the DNA fragments using a suitable staining method (e.g., SYBR Green or silver staining). A characteristic ladder of bands with 6 base-pair increments indicates positive telomerase activity.
-
Quantify the intensity of the bands to determine the relative telomerase activity.
-
Signaling Pathways and Mechanisms of Action
This compound: Dual Inhibition of Telomerase and NF-κB
This compound exhibits a dual mechanism of action. It directly inhibits the catalytic activity of telomerase, leading to telomere shortening and eventual cell cycle arrest or apoptosis. Additionally, this compound has been shown to suppress the NF-κB signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can further contribute to its anti-cancer effects.
Caption: this compound inhibits telomerase and the NF-κB pathway.
Imetelstat: Direct Telomerase Inhibition and Downstream Effects
Imetelstat functions as a direct competitive inhibitor of the RNA component of telomerase (hTR).[3][5] By binding to the template region of hTR, it prevents the enzyme from adding telomeric repeats to the ends of chromosomes. This leads to progressive telomere shortening with each cell division. Critically short telomeres are recognized by the cell as DNA damage, triggering a DNA damage response (DDR) that can lead to cell cycle arrest (senescence) or programmed cell death (apoptosis).
Caption: Imetelstat's mechanism of action and downstream effects.
Conclusion
Both this compound and Imetelstat represent promising strategies for targeting telomerase in cancer therapy. This compound, a small molecule, offers the potential for oral administration and a dual mechanism of action by also targeting the NF-κB pathway. Imetelstat, an oligonucleotide-based inhibitor, has shown clinical activity and is further along in clinical development. The choice between these or other telomerase inhibitors for future research and development will depend on various factors, including the specific cancer type, the desired route of administration, and the potential for combination therapies. The preclinical data summarized in this guide provides a foundation for further investigation into the comparative efficacy of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The telomerase inhibitor imetelstat alone, and in combination with trastuzumab, decreases the cancer stem cell population and self-renewal of HER2+ breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Imetelstat? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting telomerase in myelodysplastic syndrome: imetelstat as a disease-modifying therapy for transfusion-dependent patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomerase-targeting compounds Imetelstat and 6-thio-dG act synergistically with chemotherapy in high-risk neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imetelstat, a telomerase inhibitor, differentially affects normal and malignant megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imetelstat, a novel, first‐in‐class telomerase inhibitor: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Telomerase Inhibitor Imetelstat (GRN163L) Limits the Lifespan of Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Telomerase Antagonist Imetelstat Efficiently Targets Glioblastoma Tumor-Initiating Cells Leading to Decreased Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Telomerase inhibitor imetelstat has preclinical activity across the spectrum of non-small cell lung cancer oncogenotypes in a telomere length dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interleukin 8 is a biomarker of telomerase inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of MST-312 for Telomerase: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MST-312's performance against other common telomerase inhibitors, supported by experimental data. We delve into the specificity of this compound for its target, telomerase, and present a clear comparison with alternative compounds, BIBR1532 and Imetelstat.
This compound is a synthetic derivative of epigallocatechin gallate (EGCG), the main catechin found in green tea. It has been identified as a potent inhibitor of telomerase, an enzyme crucial for the maintenance of telomere length and implicated in the immortalization of cancer cells. This guide will provide a detailed analysis of its specificity, alongside that of other well-known telomerase inhibitors, to aid in the selection of appropriate research tools and potential therapeutic agents.
Comparative Analysis of Telomerase Inhibitors
To objectively assess the specificity and potency of this compound, we have compiled quantitative data on its performance alongside two other widely studied telomerase inhibitors: BIBR1532, a non-competitive small molecule inhibitor, and Imetelstat (GRN163L), an oligonucleotide-based competitive inhibitor. The following table summarizes their key characteristics.
| Feature | This compound | BIBR1532 | Imetelstat (GRN163L) |
| Mechanism of Action | Direct inhibitor of telomerase activity.[1] | Non-competitive inhibitor of the hTERT subunit. | Competitive inhibitor, binds to the RNA template of telomerase.[2][3] |
| Direct Telomerase Inhibition (IC50) | 0.67 µM (in a cell-free TRAP assay)[4] | 93 - 100 nM (in a cell-free assay)[4][5][6] | Cell-line dependent: 0.45 µM - 31.3 µM |
| Cellular Effects | Induces telomere shortening, cell cycle arrest, and apoptosis.[1] | Induces telomere shortening and limits cell proliferation. | Leads to telomere shortening, reduced proliferation, and cell death. |
| Reported Specificity & Off-Target Effects | Selective for telomerase over DNA polymerase at concentrations up to 3 µM.[4] At higher concentrations, it may induce general DNA damage. | Highly selective for telomerase over DNA and RNA polymerases.[5][6] | Preclinical studies suggest it is well-tolerated with high efficacy in telomerase inhibition. |
Experimental Methodologies
The validation of a telomerase inhibitor's specificity relies on robust experimental protocols. The Telomeric Repeat Amplification Protocol (TRAP) assay is a cornerstone technique for measuring telomerase activity and the inhibitory effects of compounds like this compound.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to detect telomerase activity. It is a two-step process:
-
Telomerase Extension: In the first step, telomerase present in a cell or tissue extract adds telomeric repeats (GGTTAG) onto the 3' end of a synthetic substrate oligonucleotide (TS primer).
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer. The amplified products are subsequently visualized by gel electrophoresis, where a characteristic ladder of 6-base pair increments indicates telomerase activity.
Protocol Outline:
-
Cell Lysis: Prepare cell or tissue lysates in a suitable lysis buffer to extract active telomerase.
-
TRAP Reaction:
-
Incubate the cell extract with a reaction mixture containing the TS primer, dNTPs, and a TRAP buffer.
-
Allow the telomerase extension to proceed at room temperature for 20-30 minutes.
-
Inactivate the telomerase by heating.
-
-
PCR Amplification:
-
Add a PCR master mix containing a DNA polymerase, the reverse primer, and an internal standard to the reaction.
-
Perform PCR for 25-35 cycles.
-
-
Detection:
-
Resolve the PCR products on a polyacrylamide gel.
-
Visualize the DNA fragments using a suitable staining method (e.g., SYBR Green) or by using a fluorescently labeled primer.
-
To determine the IC50 value of an inhibitor like this compound, the TRAP assay is performed with varying concentrations of the compound. The intensity of the resulting DNA ladder is quantified, and the concentration at which 50% of the telomerase activity is inhibited is calculated.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating telomerase inhibitor specificity, the following diagrams, generated using the DOT language, illustrate the key workflows and pathways.
Caption: Workflow for determining the IC50 of a telomerase inhibitor.
Caption: Simplified signaling pathway of this compound induced cell death.
References
- 1. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
MST-312: A Comparative Analysis of its Enzymatic Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
MST-312, a synthetic derivative of epigallocatechin gallate (EGCG) found in green tea, is a potent inhibitor of telomerase, a reverse transcriptase that plays a crucial role in cellular immortalization and is a key target in cancer therapy.[1][2] Understanding the selectivity and potential off-target effects of small molecule inhibitors like this compound is paramount for their development as therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of this compound with other enzymes, supported by available experimental data and detailed methodologies.
Executive Summary
This compound primarily targets human telomerase with high efficacy. Available data indicates that it also exhibits inhibitory activity against DNA topoisomerase II, albeit at a higher concentration than that required for telomerase inhibition. Notably, this compound has been shown to be selective for telomerase over DNA polymerase. While its effects on the NF-κB and DNA damage response signaling pathways are documented, a comprehensive screening against a broad panel of kinases has not been reported in the available literature. This guide summarizes the known enzymatic inhibition profile of this compound, providing a valuable resource for researchers investigating its therapeutic potential.
Quantitative Inhibition Profile
The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and a known off-target enzyme.
| Enzyme Target | IC50 Value (µM) | Enzyme Class | Notes |
| Human Telomerase | 0.67[3] | Reverse Transcriptase | Primary target of this compound. |
| DNA Topoisomerase II | 2[4] | Topoisomerase | Indicates a potential off-target effect at concentrations approximately three-fold higher than for telomerase inhibition. |
| DNA Polymerase | > 3 | Polymerase | This compound is selective for telomerase over DNA polymerase at concentrations up to 3 µM.[3] |
Note: The absence of data for other enzyme classes, particularly kinases, represents a significant gap in the current understanding of this compound's complete selectivity profile.
Signaling Pathway Analysis
This compound's mechanism of action extends beyond direct enzyme inhibition and involves the modulation of key cellular signaling pathways.
DNA Damage Response Pathway
This compound induces a DNA damage response, which is a critical component of its anti-cancer activity.[1][5][6] Inhibition of telomerase leads to the uncapping of telomeres, which are then recognized as sites of DNA damage, triggering downstream signaling cascades that can lead to cell cycle arrest or apoptosis.
Caption: this compound induced DNA damage response pathway.
NF-κB Signaling Pathway
This compound has been shown to suppress the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[2][7] This inhibition is thought to contribute to the apoptotic effects of this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to characterize the enzymatic inhibition profile of this compound.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.
Principle: The assay involves two main steps:
-
Telomerase-mediated elongation: A synthetic DNA primer (TS primer) is elongated by telomerase present in a cell lysate through the addition of telomeric repeats (GGTTAG).
-
PCR amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer. The amplified products are subsequently visualized by gel electrophoresis.
Experimental Workflow:
References
- 1. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Efficacy of MST-312 and Doxorubicin
In the landscape of cancer therapeutics, the anthracycline antibiotic doxorubicin has long been a cornerstone of chemotherapy regimens, while newer targeted agents like MST-312 are emerging with distinct mechanisms of action. This guide provides a detailed comparison of the anti-cancer effects of this compound, a telomerase inhibitor, and doxorubicin, a topoisomerase inhibitor and DNA intercalating agent. The following sections objectively compare their mechanisms, efficacy, and the experimental frameworks used for their evaluation, supported by available data.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and doxorubicin lies in their cellular targets and the pathways they trigger to induce cancer cell death.
This compound: Targeting Cellular Immortality
This compound is a synthetic derivative of epigallocatechin gallate (EGCG), the main catechin in green tea, and functions as a potent telomerase inhibitor[1][2]. Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In approximately 90% of cancer cells, telomerase is reactivated, allowing for unlimited cell division and evasion of apoptosis (programmed cell death)[3][4].
This compound's primary mechanism involves inhibiting telomerase activity, which leads to progressive telomere shortening with each cell division[1][2]. This erosion of telomeres is recognized by the cell as DNA damage, triggering a DNA damage response (DDR)[2][5]. This, in turn, can lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis[6][7]. Some studies have shown that this compound can also induce apoptosis through the suppression of the NF-κB pathway[2][7].
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin, an anthracycline antibiotic, employs a more direct and multi-faceted approach to killing cancer cells[8][9]. Its anti-cancer effects are primarily attributed to two main mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA double helix, a process known as intercalation[8][10][11][12]. This distorts the DNA structure and interferes with DNA replication and transcription. Furthermore, doxorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme that unwinds DNA for replication[12][13]. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of apoptosis[12].
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can be metabolized to form semiquinone free radicals, which then react with oxygen to produce superoxide and hydrogen peroxide[8][10][11]. This surge in reactive oxygen species (ROS) causes oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to apoptosis[10][11][14].
The DNA damage and oxidative stress induced by doxorubicin activate various apoptotic pathways, often involving the p53 tumor suppressor protein and the release of cytochrome c from mitochondria[15][16].
Signaling Pathway Diagrams
Figure 1: this compound Mechanism of Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin – ScienceOpen [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doxorubicin - Wikipedia [en.wikipedia.org]
- 13. cancerresearchuk.org [cancerresearchuk.org]
- 14. Mechanism of apoptosis induced by doxorubicin through the generation of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: MST-312 Versus Other Natural Product-Derived Telomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Telomerase Inhibitors
The enzyme telomerase, responsible for maintaining the length of chromosomal ends, is a critical factor in the immortalization of cancer cells. Its activity in over 85% of human tumors, contrasted with its absence in most normal somatic cells, makes it a prime target for anticancer drug development. Among the therapeutic agents being investigated, natural product-derived compounds and their synthetic analogs have shown significant promise. This guide provides a head-to-head comparison of MST-312, a potent synthetic derivative of a natural product, with other notable natural telomerase inhibitors, supported by experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for this compound and other natural product-derived inhibitors across various cancer cell lines, providing a quantitative basis for comparison.
| Compound | Derivative Of | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | Epigallocatechin gallate (EGCG) | PA-1 (Ovarian) | 4.2 | [1] |
| A2780 (Ovarian) | 3.9 | [1] | ||
| OVCAR3 (Ovarian) | 7.1 | [1] | ||
| A2780cisR (Ovarian, Cisplatin-Resistant) | 3.6 | [1] | ||
| HCT116 (Colon) | 5.9 | [1] | ||
| HeLa (Cervical) | 12.1 | [2] | ||
| U-266 (Multiple Myeloma) | 2-8 (dose-dependent cytotoxicity) | [2] | ||
| Quercetin | Flavonoid (various plants) | PA-1 (Ovarian) | 12.9 | [1] |
| A2780 (Ovarian) | 55.4 | [1] | ||
| OVCAR3 (Ovarian) | 216.2 | [1] | ||
| A2780cisR (Ovarian, Cisplatin-Resistant) | 112.2 | [1] | ||
| HCT116 (Colon) | 227.6 | [1] | ||
| Epigallocatechin gallate (EGCG) | Green Tea Catechin | T47D (Breast) | 14.17 | [3] |
| U937 (Leukemia) | Effective dose for telomere shortening is 15- to 20-fold higher than this compound | [4] | ||
| Berberine | Isoquinoline Alkaloid (various plants) | HCT 116 (Colon) | ~3.8 (10.30 µg/mL) | [5] |
| HL60 (Leukemia) | 1.7 | [6] | ||
| Siha (Cervical) | 6.0 | [6] | ||
| A549 (Lung) | 18.6 | [6] | ||
| Curcumin | Curcuma longa (Turmeric) | HCT116 (Colon) | 7 | [7] |
| DLD1 (Colon) | 12 | [7] | ||
| A549 (Lung) | IC50 of n-hexane extract = 230-280 µg/mL | [8] | ||
| MCF-7 (Breast) | Inhibits 93.4% of telomerase activity at 100 µM | [9] |
Mechanism of Action: A Deeper Dive into this compound
This compound, a chemically modified derivative of the green tea catechin epigallocatechin gallate (EGCG), stands out due to its enhanced stability and potency.[2][10] Its primary mechanism is the direct inhibition of telomerase activity, which leads to progressive telomere shortening with continuous treatment, ultimately inducing cellular senescence.[4] However, its anticancer effects are multifaceted and extend beyond simple telomere erosion.
Key Mechanistic Features of this compound:
-
Induction of Apoptosis: this compound triggers programmed cell death by modulating the expression of key apoptosis-regulating genes. It up-regulates the pro-apoptotic gene Bax while down-regulating the anti-apoptotic gene Bcl-2.[2][11]
-
Suppression of Proliferative Genes: The inhibitor suppresses the expression of the oncogene c-Myc and the catalytic subunit of telomerase, hTERT.[2][11]
-
DNA Damage Response: Short-term exposure to this compound activates the DNA damage response pathway, specifically through the ATM/pH2AX axis, leading to G2/M cell cycle arrest.
-
NF-κB Pathway Inhibition: this compound has been shown to suppress the NF-κB signaling pathway, a critical pathway for cancer cell proliferation, survival, and inflammation. This is achieved by inhibiting the degradation of IκBα, which prevents NF-κB from translocating to the nucleus and activating its target genes, including hTERT and survivin.[1][5]
-
Dual Telomerase and Topoisomerase II Inhibition: At higher concentrations (IC50 ≈ 2 µM for Topoisomerase II), this compound also functions as a DNA topoisomerase II inhibitor. This dual action allows it to induce not only telomere-specific damage at lower doses but also general DNA damage at higher doses, broadening its cytotoxic effects.[4]
The signaling cascade initiated by this compound is complex, culminating in cell cycle arrest and apoptosis.
Comparison with Other Natural Product-Derived Inhibitors
-
Epigallocatechin gallate (EGCG): As the parent compound, EGCG's telomerase inhibitory activity is well-documented. However, this compound was specifically synthesized to improve upon EGCG's limitations. Studies show that this compound is more chemically stable and significantly more potent, requiring a 15- to 20-fold lower concentration to induce telomere shortening compared to EGCG.[4][10]
-
Quercetin: This common flavonoid also exhibits anti-proliferative and telomerase-inhibiting properties, though its IC50 values are considerably higher than those of this compound in the same cell lines.[1] Interestingly, research has demonstrated a strong synergistic effect when quercetin is combined with this compound. This combination significantly enhances DNA damage and apoptosis in cancer cells, suggesting a promising avenue for combination therapy that could reduce the required therapeutic doses of each compound.[2]
-
Berberine: An alkaloid found in several plants, berberine inhibits telomerase activity by down-regulating the expression of both the catalytic subunit (hTERT) and the RNA component (hTERC).[5] Some studies also suggest it functions by stabilizing G-quadruplex structures at the telomeres, which sterically hinders telomerase access.[6] Its potency is notable, with IC50 values in the low micromolar range in some cell lines.[5][6]
-
Curcumin: The active component of turmeric, curcumin has been shown to inhibit telomerase by down-regulating hTERT expression.[9] It also induces cell cycle arrest and apoptosis through various pathways. While a potent anticancer agent, its clinical application has been hampered by low bioavailability. Novel analogs of curcumin are being developed to overcome this limitation.[7]
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is the standard method for measuring telomerase activity. It is a highly sensitive PCR-based assay.
Principle: The assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto a synthetic substrate oligonucleotide (TS primer). Second, these extension products are amplified via PCR using the TS primer and a reverse primer, generating a characteristic 6-base pair ladder pattern when visualized on a gel.
Detailed Methodology:
-
Cell Lysate Preparation:
-
Harvest approximately 100,000 cells and wash with PBS.
-
Lyse the cell pellet on ice for 30 minutes in 40 µL of ice-cold NP-40 lysis buffer.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Telomerase Extension Reaction:
-
In a PCR tube, combine the cell extract (containing 0.5-1 µg of protein) with a reaction mixture containing 1x TRAP buffer, dNTPs, and a TS primer substrate.
-
Incubate the reaction at 25-30°C for 30-40 minutes to allow for the extension of the TS primer by telomerase.
-
Inactivate the telomerase by heating the reaction to 95°C for 5 minutes.
-
-
PCR Amplification:
-
To the extension product, add a PCR master mix containing Taq DNA polymerase and a reverse primer (e.g., ACX primer). An internal control template and primers are often included for normalization.
-
Perform PCR amplification for 25-30 cycles, typically consisting of a denaturation step (95°C for 30s), an annealing step (52-59°C for 30s), and an extension step (72°C for 30-45s).
-
-
Detection and Analysis:
-
Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.
-
Stain the gel with a fluorescent dye (e.g., SYBR Green) or use fluorescently labeled primers for visualization.
-
Telomerase activity is indicated by a ladder of bands with 6-bp increments. The intensity of the ladder can be quantified using densitometry and normalized to the internal control.
-
Cell Viability (MTT) Assay for IC50 Determination
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound (e.g., this compound) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., DMSO) controls and medium-only blanks.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.
-
Shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the crystals.
-
-
Absorbance Reading and IC50 Calculation:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
References
- 1. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Curcumin inhibits telomerase activity in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 8. Curcumin inhibits telomerase activity through human telomerase reverse transcritpase in MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Telomere shortening and growth inhibition of human cancer cells by novel synthetic telomerase inhibitors this compound, MST-295, and MST-1991 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
MST-312: A Potent Telomerase Inhibitor Surpassing First-Generation Counterparts
MST-312, a chemically modified derivative of epigallocatechin gallate (EGCG) from green tea, is emerging as a formidable telomerase inhibitor with significant potential in cancer research.[1] Comparative analysis against first-generation telomerase inhibitors, such as the non-competitive small molecule BIBR1532 and the oligonucleotide-based Imetelstat (GRN163L), highlights the promising potency of this compound. This guide provides an objective comparison of this compound's performance with these alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Potency Comparison of Telomerase Inhibitors
The inhibitory potency of this compound and first-generation telomerase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the greater the potency of the inhibitor. The following table summarizes the reported IC50 values for this compound, BIBR1532, and Imetelstat. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Type | Target | Assay | IC50 Value | Reference |
| This compound | Small Molecule | Telomerase | TRAP Assay | 0.67 µM | --INVALID-LINK-- |
| BIBR1532 | Small Molecule | hTERT (non-competitive) | Cell-free/TRAP Assay | 93 - 200 nM | --INVALID-LINK--, --INVALID-LINK-- |
| Imetelstat (GRN163L) | Oligonucleotide | hTR (competitive) | TRAP Assay | 50 - 200 nM | --INVALID-LINK-- |
Experimental Methodologies
The determination of telomerase inhibition and its effect on cancer cells involves a variety of sophisticated experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of these inhibitors.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method used to measure telomerase activity.
Principle: This assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats to a synthetic substrate primer. In the second step, these extended products are amplified by PCR. The resulting PCR products are then visualized, typically by gel electrophoresis, to determine the level of telomerase activity.
Detailed Protocol:
-
Cell Lysate Preparation: Cancer cells are lysed using a CHAPS lysis buffer to release intracellular contents, including the telomerase enzyme. The protein concentration of the lysate is determined to ensure equal amounts are used in each assay.
-
Telomerase Extension Reaction: The cell lysate is incubated with a reaction mixture containing a non-telomeric substrate primer (TS), dNTPs, and a specific buffer. If telomerase is active, it will add TTAGGG repeats to the 3' end of the TS primer.
-
PCR Amplification: The extension products are then amplified via PCR using the TS primer and a reverse primer that is specific for the telomeric repeats. An internal control is often included to normalize the amplification efficiency.
-
Detection of PCR Products: The amplified products are separated by size using polyacrylamide gel electrophoresis and visualized. The intensity of the resulting ladder of bands corresponds to the level of telomerase activity.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the telomerase inhibitor (e.g., this compound) for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the percentage of cell viability relative to untreated control cells.
Visualizing the Mechanisms
To better understand the processes involved in telomerase inhibition and its assessment, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Telomerase Inhibition Pathway.
Caption: TRAP Assay Workflow.
References
MST-312: A Comparative Guide to a Potent Telomerase Inhibitor in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
MST-312, a synthetic derivative of a green tea catechin, has emerged as a significant small molecule inhibitor of telomerase, an enzyme pivotal for cellular immortalization in the vast majority of human cancers. This guide provides a comparative analysis of this compound's efficacy across various cancer cell lines, its standing against other telomerase inhibitors, and detailed experimental protocols for its evaluation.
Mechanism of Action: Dual Impact on Cancer Cell Proliferation
This compound exerts its anticancer effects primarily through the inhibition of telomerase activity. This leads to the progressive shortening of telomeres, the protective caps at the ends of chromosomes. Critically short telomeres trigger a DNA damage response, culminating in cell cycle arrest, senescence, and apoptosis.
Beyond its canonical role in telomere maintenance, this compound has been shown to induce acute cytotoxic effects. This is attributed to its ability to cause telomeric damage, leading to the uncapping of telomeres and subsequent activation of DNA damage response pathways, independent of significant telomere shortening.[1] This dual-action mechanism contributes to its potency against a range of cancer cell types.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been documented across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, vary depending on the cancer type and specific cell line.
| Cancer Type | Cell Line | IC50 (µM) | Citation(s) |
| Ovarian Cancer | PA-1 | 4.2 | [2] |
| A2780 | 3.9 | [2] | |
| OVCAR3 | 7.1 | [2] | |
| A2780cisR | 3.6 | [2] | |
| Colon Cancer | HCT116 | 5.9 | [2] |
| HT-29 | 14.90 | [3] | |
| SW620 | 17.97 | [3] | |
| Breast Cancer | MDA-MB-231 | Not explicitly stated, but sensitive | [4][5] |
| MCF-7 | Not explicitly stated, but sensitive | [4][5] | |
| Glioblastoma | MO59K | Not explicitly stated, but sensitive | |
| KNS60 | Not explicitly stated, but sensitive | ||
| Leukemia | Jurkat | Not explicitly stated, but sensitive | [6] |
| NALM-6 | Effective at 2 µM in combination | ||
| REH | Effective at 4 µM in combination |
This compound vs. Other Telomerase Inhibitors: A Head-to-Head Comparison
A direct quantitative comparison with other notable telomerase inhibitors highlights the relative potency of this compound.
| Inhibitor | Cancer Cell Line | Parameter | Value | Citation(s) |
| This compound | Ovarian Cancer (p53+/+) | Cytotoxicity | p53-dependent | [7] |
| BIBR1532 | Ovarian Cancer (p53+/+) | Cytotoxicity | p53-independent | [7] |
| This compound | Breast Cancer (MDA-MB-231) | Telomerase Inhibition (48h) | ~57% at 2µM | [8] |
| R1D2-10 | Breast Cancer (MDA-MB-231) | Telomerase Inhibition (48h) | ~57% at 2µM | [8] |
| R1D2-15 | Breast Cancer (MDA-MB-231) | Telomerase Inhibition (48h) | ~55% at 2µM | [8] |
| Imetelstat (GRN163L) | Various | Clinical Development | Advanced to clinical trials | [3][9][10][11] |
Impact on Cellular Processes: Telomerase Activity, Cell Cycle, and Apoptosis
This compound's inhibition of telomerase directly translates to significant downstream effects on crucial cellular processes.
Reduction in Telomerase Activity
| Cancer Cell Line | This compound Concentration | % Reduction in Telomerase Activity | Citation(s) |
| Breast Cancer (MCF-7) | 1 µM | ~77% (after 14 days) | [4] |
| Breast Cancer (MDA-MB-231) | 0.5 µM | ~24% (after 14 days) | [4] |
| Glioblastoma (MO59K, KNS60) | 1 µM | ~50% (after 48 hours) | |
| Medulloblastoma (ONS76) | 1 µM | ~40% (after 48 hours) |
Induction of Cell Cycle Arrest
A hallmark of this compound's action is the induction of cell cycle arrest, predominantly at the G2/M phase.
| Cancer Cell Line | This compound Concentration | % of Cells in G2/M Phase | Citation(s) |
| Breast Cancer (MDA-MB-231) | 1.0 µM | Significant increase | [5] |
| Acute Promyelocytic Leukemia | Dose-dependent | Significant G2/M arrest | [12][13] |
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.
| Cancer Cell Line | This compound Concentration | % of Apoptotic Cells | Citation(s) |
| Leukemia (Jurkat) | 0.5 µM | 30.32% | [6] |
| 1 µM | 52.35% | [6] | |
| 2 µM | 57.60% | [6] | |
| 4 µM | 68.82% | [6] | |
| Ovarian Cancer (PA-1) | Not specified | 9.3% (single agent) | [1] |
| Not specified | 18.7% (with Quercetin) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a highly sensitive method for detecting telomerase activity.
-
Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., CHAPS-based buffer) to extract cellular proteins.
-
Telomerase Extension: Incubate the cell extract with a synthetic telomerase substrate (TS) primer, dNTPs, and a TRAP buffer. Telomerase in the extract will add telomeric repeats to the 3' end of the TS primer.
-
PCR Amplification: Amplify the extended products using PCR with a forward primer (TS) and a reverse primer. A non-extendable internal control is often included for normalization.
-
Detection: Analyze the PCR products on a polyacrylamide gel. The presence of a characteristic 6-base pair ladder indicates telomerase activity.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will determine their phase in the cell cycle (G1, S, or G2/M).
Visualizing the Impact of this compound
This compound Signaling Pathway
Caption: this compound inhibits telomerase, leading to DNA damage, p53 activation, and apoptosis, while also suppressing the pro-survival NF-κB pathway.
Experimental Workflow for Evaluating this compound
Caption: A typical workflow for assessing the in vitro effects of this compound on cancer cells.
References
- 1. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Telomerase-based Cancer Therapeutics: A Review on their Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting telomerase with this compound leads to downregulation of CCND1, MDM2, MYC, and HSP90AA1 and induce apoptosis in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. In vitro characterization and rational analog design of a novel inhibitor of telomerase assembly in MDA MB 231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Telomerase-based cancer therapeutics: a review on their clinical trials. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces G2/M cell cycle arrest and apoptosis in APL cells through inhibition of telomerase activity and suppression of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Telomerase Inhibitors in Oncology: A Comparative Review of Clinical Trial Data for MST-312 and Other Key Agents
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical and preclinical data for the telomerase inhibitor MST-312 against other notable telomerase inhibitors, supported by available experimental data and methodologies.
Telomerase, an enzyme crucial for maintaining telomere length and enabling cellular immortality, is a prime target in oncology. Its inhibition offers a promising therapeutic strategy to induce senescence or apoptosis in cancer cells. This guide reviews the clinical trial data for telomerase inhibitors, with a particular focus on the small molecule this compound, and compares its performance with the oligonucleotide inhibitor, imetelstat.
Overview of Compared Telomerase Inhibitors
This compound is a synthetic, chemically modified derivative of epigallocatechin gallate (EGCG), the main catechin in green tea. It functions as a telomerase inhibitor and has been investigated for its potential in treating various cancers, including multiple myeloma.[1][2]
Imetelstat (GRN163L) is a first-in-class, competitive telomerase inhibitor. It is a 13-mer oligonucleotide that binds to the RNA component of telomerase, leading to the inhibition of its enzymatic activity.[3] Imetelstat has undergone extensive clinical evaluation in various hematologic malignancies.[3][4][5][6]
Clinical Trial Data Comparison
While imetelstat has advanced to Phase 3 clinical trials for certain indications, the clinical data for this compound is more limited.[1][2][4] The following tables summarize the available quantitative data from key clinical studies for both inhibitors.
Table 1: Clinical Trial Data for this compound in Multiple Myeloma
| Parameter | Details |
| Study Design | A study evaluating the efficacy of this compound after stem cell transplantation in patients with multiple myeloma.[1][2] |
| Patient Population | 73 patients with multiple myeloma post-stem cell transplantation (35 in the this compound group, 37 in the control group).[1][2] |
| Dosage | 100 mg/day this compound.[1][2] |
| Efficacy Outcomes | Progression-Free Survival (PFS): - Year 1: 90.7% in the this compound group vs. 81.2% in the control group (P=0.041).[1][2]- Year 2: 74.9% in the this compound group vs. 53.7% in the control group (P=0.029).[1][2]Stem Cell Survival: - No significant difference between the this compound and control groups at year 1 (P=0.72) and year 2 (P=0.66).[1][2] |
| Biomarker Analysis | Significant reduction in the expression of inflammatory genes IL-6 and TNF-α in the this compound group.[1][2] |
Table 2: Key Clinical Trial Data for Imetelstat
| Indication | Study Phase | Key Efficacy Results | Key Safety Findings |
| Myelodysplastic Syndromes (MDS) | Phase 3 (IMerge) | - 40% of patients achieved at least 8-week red blood cell transfusion independence (RBC-TI) vs. 15% with placebo (p=0.0008).- Median RBC-TI duration was approximately 1 year.- Significant increase in mean hemoglobin levels compared to placebo.[4] | - Most common Grade 3-4 adverse events were neutropenia (68%) and thrombocytopenia (62%).- No treatment-related deaths were reported. |
| Myelofibrosis (MF) | Phase 3 (IMpactMF) | - Ongoing trial evaluating overall survival improvement compared to best available therapy in patients refractory to JAK inhibitors.[6] | - Data from earlier phases and combination studies show a manageable safety profile, with cytopenias being the most frequent adverse events.[3] |
| Acute Myeloid Leukemia (AML) / High-Risk MDS | Phase 2 (IMpress) | - Evaluating overall response rate as the primary endpoint in patients relapsed/refractory to hypomethylating agents.[6] | - Safety profile is being evaluated. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Measurement of Telomerase Activity (TRAP Assay)
The Telomeric Repeat Amplification Protocol (TRAP) assay is a standard method for measuring telomerase activity.
Experimental Workflow:
-
Cell Lysate Preparation: Cells are lysed to release cellular components, including telomerase.
-
Telomerase Extension: The cell lysate is incubated with a synthetic DNA primer (TS primer). If telomerase is active, it will add telomeric repeats to the 3' end of the primer.
-
PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer.
-
Detection: The PCR products are separated by gel electrophoresis and visualized. The intensity of the resulting ladder of bands is proportional to the telomerase activity in the sample.
Cell Viability Assay
Cell viability assays are used to determine the number of viable cells in a culture after exposure to a test compound.
Experimental Workflow:
-
Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the telomerase inhibitor (e.g., this compound) or a vehicle control for a specified duration.
-
Reagent Addition: A viability reagent (e.g., MTT, MTS, or a reagent for a luminescent assay) is added to the wells.
-
Incubation: The plates are incubated to allow for the conversion of the reagent by viable cells.
-
Measurement: The absorbance or luminescence is measured using a plate reader. The signal is proportional to the number of viable cells.
Signaling Pathways and Mechanism of Action
Telomerase inhibitors exert their anticancer effects through the induction of telomere shortening, which ultimately leads to cell cycle arrest and apoptosis.
Telomerase Inhibition Signaling Pathway
The inhibition of telomerase leads to the progressive shortening of telomeres with each cell division. Critically short telomeres are recognized by the DNA damage response machinery, activating pathways that lead to cellular senescence or apoptosis.
Discussion and Future Perspectives
The clinical data for imetelstat, particularly from the Phase 3 IMerge trial in MDS, demonstrates the potential of telomerase inhibition as a viable therapeutic strategy in hematologic malignancies.[4][7] The significant rate of transfusion independence and manageable safety profile are encouraging.
This compound has shown promising preclinical activity and early clinical evidence of efficacy in multiple myeloma, with a notable improvement in progression-free survival.[1][2] However, more extensive and controlled clinical trials are necessary to fully elucidate its therapeutic potential and safety profile in a broader range of cancers. One study noted that long-term in vitro treatment with this compound could lead to resistance by selecting for cells with longer telomeres, a factor that should be considered in the design of future clinical trials.[8]
The development of telomerase inhibitors represents a significant advancement in targeted cancer therapy. Future research should focus on:
-
Conducting larger, randomized clinical trials for promising agents like this compound to validate initial findings.
-
Investigating combination therapies to enhance efficacy and overcome potential resistance mechanisms.
-
Identifying predictive biomarkers to select patient populations most likely to respond to telomerase inhibition.
References
- 1. Evaluation of the efficacy of this compound, as a telomerase inhibitor, in the treatment of patients with multiple myeloma after stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellmolbiol.org [cellmolbiol.org]
- 3. What clinical trials have been conducted for Imetelstat? [synapse.patsnap.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Imetelstat Shows Promise in MDS and Myelofibrosis Treatment, New ASH Data Reveals [trial.medpath.com]
- 6. geron.com [geron.com]
- 7. Imetelstat in patients with lower-risk myelodysplastic syndromes who have relapsed or are refractory to erythropoiesis-stimulating agents (IMerge): a multinational, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-term in vitro treatment with telomerase inhibitor this compound induces resistance by selecting long telomeres cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MST-312: A Comparative Analysis of Combination Therapy Versus Monotherapy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
MST-312, a potent telomerase inhibitor, has demonstrated significant anti-cancer properties in a variety of preclinical models. As a derivative of epigallocatechin gallate (EGCG), the primary catechin in green tea, this compound offers enhanced stability and potency in inducing growth arrest in cancer cells.[1] While its efficacy as a monotherapy is established, emerging evidence highlights its synergistic potential when combined with other therapeutic agents, paving the way for novel cancer treatment strategies. This guide provides a comparative overview of this compound in combination versus monotherapy, supported by experimental data and detailed methodologies.
Executive Summary
Preclinical studies consistently demonstrate that combination therapies involving this compound with various anti-cancer compounds lead to enhanced efficacy compared to this compound monotherapy. This synergistic action is characterized by increased cytotoxicity, augmented apoptosis, and more profound cell cycle arrest in cancer cells. The combination approach often allows for lower therapeutic dosages of the combined agents, potentially reducing toxicity while achieving a greater anti-tumor effect.[1][2]
Data Presentation: this compound Monotherapy vs. Combination Therapy
The following tables summarize the quantitative data from key preclinical studies, comparing the effects of this compound as a monotherapy versus its use in combination with other agents.
Table 1: Cytotoxicity and Cell Viability
| Cell Line | Treatment | Concentration | % Cell Viability | Source |
| MDA-MB-231 (Breast Cancer) | This compound | 1 µM | ~60% | [3] |
| Plumbagin | IC50 | ~53% | [3] | |
| This compound + Plumbagin | 1 µM + IC50 | ~33% | [3] | |
| MCF-7 (Breast Cancer) | This compound | 1 µM | ~75% | [3] |
| Plumbagin | IC50 | ~53% | [3] | |
| This compound + Plumbagin | 1 µM + IC50 | ~50% | [3] | |
| U-266 (Multiple Myeloma) | This compound | 2 µM | Substantially Decreased | [4] |
| This compound | 8 µM | Substantially Decreased | [4] |
Table 2: Apoptosis Induction
| Cell Line | Treatment | Observation | Source |
| PA-1 (Ovarian Cancer) | This compound + Quercetin | Significantly enhanced proportion of apoptotic cells compared to single drug treatment. | [1] |
| NALM-6 & REH (Pre-B ALL) | This compound + Doxorubicin | Synergistically enhanced apoptosis compared to single treatments. | [5] |
| U-266 (Multiple Myeloma) | This compound (2-8 µM) | Induced apoptosis in a dose-dependent manner. | [4] |
Table 3: Effects on Cancer Stem Cell (CSC) Traits
| Cell Line | Treatment | Parameter | Result | Source |
| HT-29 (Colorectal Cancer) | Morin | Tumorsphere Formation | ~15 spheres/well | [6] |
| This compound | Tumorsphere Formation | ~21 spheres/well | [6] | |
| Morin + this compound | Tumorsphere Formation | Abolished | [6] | |
| Untreated Control | Tumorsphere Formation | ~32 spheres/well | [6] | |
| Morin | CD133+ Population | 63% | [6] | |
| This compound | CD133+ Population | 64.5% | [6] | |
| Untreated Control | CD133+ Population | 69.9% | [6] | |
| SW620 (Colorectal Cancer) | Untreated Control | Tumorsphere Formation | ~45 spheres/well | [6] |
| Morin + this compound | Tumorsphere Formation | Significantly Reduced | [6] |
Mechanism of Action & Signaling Pathways
This compound primarily functions as a telomerase inhibitor.[7] Telomerase is an enzyme responsible for maintaining telomere length, and its activity is upregulated in approximately 90% of cancer cells, contributing to their immortality.[8] By inhibiting telomerase, this compound can induce telomere shortening, leading to replicative senescence or apoptosis.[1]
However, this compound also exhibits acute, telomere-shortening-independent effects. Short-term exposure can lead to the uncapping of telomeres, triggering a DNA damage response (DDR), cell cycle arrest, and apoptosis.[1][3] Combination therapies often exploit these dual mechanisms to achieve a more potent anti-cancer effect.
References
- 1. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The telomerase inhibitor this compound synergistically enhances the apoptotic effect of doxorubicin in pre-B acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination treatment with flavonoid morin and telomerase inhibitor this compound reduces cancer stem cell traits by targeting STAT3 and telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. biorxiv.org [biorxiv.org]
Evaluating the Synergistic Potential of MST-312 in Combination Therapies
A Comparative Guide for Researchers
The telomerase inhibitor MST-312 has emerged as a promising agent in oncology, not only for its direct anti-cancer effects but also for its potential to synergistically enhance the efficacy of other therapeutic agents. This guide provides a comparative analysis of the synergistic interactions of this compound with various drugs, supported by experimental data, to inform preclinical research and drug development strategies.
Quantitative Analysis of Synergistic Efficacy
The synergistic potential of this compound in combination with other drugs has been evaluated in various cancer cell lines. The Combination Index (CI), a quantitative measure of drug interaction based on the Chou-Talalay method, is a key metric in these assessments. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism. The Dose Reduction Index (DRI) quantifies the extent to which the dose of one drug can be reduced when used in a synergistic combination to achieve the same effect as when used alone.
| Combination | Cancer Type | Cell Line(s) | Combination Index (CI) | Dose Reduction Index (DRI) | Key Synergistic Outcomes |
| This compound + Quercetin | Ovarian Cancer | PA-1, A2780, OVCAR3 | 0.2 - 0.7[1][2][3][4] | Not Reported | Enhanced DNA damage and apoptosis[1][2][3][4] |
| This compound + Plumbagin | Breast Cancer | MDA-MB-231, MCF-7 | Not Reported | > 3[5][6] | Increased DNA damage, cell cycle arrest, and apoptosis[6][7][8] |
| This compound + Morin | Colorectal Cancer, Breast Cancer | HT-29, SW620, MDA-MB-231 | Not Reported | Not Reported | Reduced cancer stem cell traits and enhanced chemosensitivity to 5-FU[2][9] |
| This compound + Doxorubicin | Pre-B Acute Lymphoblastic Leukemia | NALM-6, REH | Synergistic (CI < 1) | Not Reported | Enhanced cytotoxicity and apoptosis[10] |
Experimental Methodologies
The evaluation of synergy between this compound and other drugs involves a series of well-defined experimental protocols.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Used to assess cell metabolic activity as an indicator of cell viability. Cells are treated with single agents and combinations at various concentrations. The absorbance is then measured to determine the inhibitory effect.
-
SRB (Sulphorhodamine B) Assay: This assay is used for cell density determination, based on the measurement of cellular protein content.
-
Crystal Violet Assay: A simple method for quantifying the number of viable cells by staining the nuclei of adherent cells.
Synergy Analysis: The Chou-Talalay Method
The Combination Index (CI) is calculated using software like CompuSyn, which is based on the Chou-Talalay method. This method relies on the median-effect equation, which correlates the dose and the effect. The CI equation is:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that elicit a certain effect, and (Dx)₁ and (Dx)₂ are the doses of the individual drugs required to produce the same effect.
Telomerase Activity Assay
-
TRAP-PCR-ELISA (Telomeric Repeat Amplification Protocol): This is a highly sensitive method to measure telomerase activity.[2][11] Cell extracts are incubated with a substrate oligonucleotide, and the telomerase-extended products are then amplified by PCR and detected by ELISA.[11]
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: Used to analyze the cell cycle distribution (Sub-G1, G0/G1, S, G2/M phases) and to quantify apoptotic cells (e.g., using Annexin V staining).
-
Western Blotting: To detect the expression levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2, caspases) and cell cycle regulation (e.g., cyclins, CDKs).
Cancer Stem Cell (CSC) Assays
-
Tumorsphere Formation Assay: A method to assess the self-renewal capacity of CSCs. Cells are cultured in non-adherent conditions, and the formation of spherical colonies (tumorspheres) is quantified.[2]
-
Flow Cytometry for CSC Markers: To identify and quantify the population of cells expressing specific CSC surface markers (e.g., CD133, CD44).[2]
Mechanistic Insights into Synergistic Actions
The synergistic effects of this compound with other drugs are rooted in their complementary mechanisms of action, primarily targeting telomerase and inducing DNA damage response pathways.
This compound and Morin: Targeting STAT3 and Telomerase
The combination of this compound and the flavonoid morin demonstrates a synergistic effect by dually targeting two critical pathways in cancer progression: STAT3 signaling and telomerase activity.[2] Morin inhibits the phosphorylation of STAT3, a key transcription factor involved in cell proliferation and survival, while this compound directly inhibits the catalytic activity of telomerase. This dual blockade leads to a significant reduction in cancer stem cell characteristics.[2][9]
Caption: Dual inhibition of STAT3 and telomerase by morin and this compound.
This compound with Quercetin and Plumbagin: Induction of DNA Damage and Apoptosis
This compound exhibits strong synergy with quercetin and plumbagin by amplifying DNA damage and promoting apoptosis.[1][6][7][8] this compound, as a telomerase inhibitor, can induce telomere uncapping, leading to a DNA damage response.[1] Quercetin and plumbagin are known to induce DNA damage through different mechanisms. The combination of these agents results in an overwhelming level of DNA damage, which activates downstream signaling cascades involving ATM, p53, and checkpoint kinases, ultimately leading to cell cycle arrest and apoptosis.[1][7]
Caption: Synergistic induction of DNA damage and apoptosis.
Experimental Workflow for Synergy Evaluation
A typical workflow for evaluating the synergistic index of this compound with another drug involves a multi-step process, from initial cell-based assays to mechanistic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination treatment with flavonoid morin and telomerase inhibitor this compound reduces cancer stem cell traits by targeting STAT3 and telomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constitutive Activation of STAT3 Signaling Regulates hTERT and Promotes Stem Cell-Like Traits in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination treatment with flavonoid morin and telomerase inhibitor MST‑312 reduces cancer stem cell traits by targeting STAT3 and telomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Results for "TRAP Assay" | Springer Nature Experiments [experiments.springernature.com]
- 11. SYBR Green real-time telomeric repeat amplification protocol for the rapid quantification of telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MST-312 Sensitive and Resistant Cancer Cell Lines: A Genomics Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular and cellular characteristics of cancer cell lines that are sensitive to the telomerase inhibitor MST-312 versus those that have acquired resistance. While comprehensive comparative genomics data from high-throughput sequencing of sensitive versus resistant lines is not yet available in public literature, this document synthesizes the current understanding based on published experimental results. We focus on the established mechanisms of action, the development of resistance, and the specific gene and protein expression changes observed in response to this compound treatment.
Overview of this compound Action and Resistance
This compound is a potent, chemically modified derivative of epigallocatechin gallate (EGCG), the primary catechin in green tea. It functions as a direct inhibitor of telomerase, the enzyme responsible for maintaining telomere length at the ends of chromosomes.[1] In the vast majority of cancer cells, telomerase is reactivated, allowing for unlimited replication. By inhibiting this enzyme, this compound induces telomere shortening, leading to DNA damage responses, cell cycle arrest, and ultimately, apoptosis or senescence.[2][3][4]
However, prolonged exposure to this compound can lead to the development of acquired resistance. Current research indicates that this resistance is not typically mediated by common drug resistance mechanisms like the upregulation of efflux pumps. Instead, it appears to be a result of clonal selection, where a subpopulation of cancer cells with inherently longer telomeres survives the initial treatment and proliferates, giving rise to a resistant population.[1]
Data Summary: Sensitive vs. Resistant Phenotypes
The following table summarizes the key phenotypic and molecular differences observed between cancer cell lines sensitive to this compound and those that have developed resistance through long-term exposure. The data is primarily based on studies using the MDA-MB-231 breast cancer cell line.[1]
| Feature | Sensitive (Parental) Cell Lines | Resistant (Long-Term this compound Exposed) Cell Lines | Reference |
| This compound IC50 | Lower (demonstrates sensitivity) | Higher (demonstrates resistance) | [1] |
| Telomere Length | Standard for the cell line | Significantly longer on average | [1] |
| Resistance Mechanism | Not Applicable | Selection of pre-existing long-telomere clones | [1] |
| MRP-1 Expression | Baseline | No significant change | [1] |
| ALT Pathway | Inactive | Remains inactive | [1] |
| Chemosensitization | This compound can sensitize cells to other agents like docetaxel and irinotecan | Effect on chemosensitization is not well characterized | [1] |
Gene Expression Changes in this compound Sensitive Cell Lines
While a direct comparative transcriptomic dataset is unavailable, several studies have analyzed gene expression changes in sensitive cancer cell lines following short-term this compound treatment. These changes underpin the drug's mechanism of action, linking telomerase inhibition to DNA damage and apoptosis pathways.
| Gene | Cell Line(s) | Change upon this compound Treatment | Putative Function in Pathway | Reference |
| ATM | MDA-MB-231 | Downregulated | DNA Damage Response, Cell Cycle Checkpoint | [2] |
| RAD50 | MDA-MB-231 | Downregulated | DNA Double-Strand Break Repair | [2] |
| TRF2 | MDA-MB-231 | Downregulated | Telomere Protection | [2] |
| c-Myc | Jurkat | Downregulated | Proliferation, Telomerase Regulation | [5] |
| hTERT | Jurkat | Downregulated | Catalytic Subunit of Telomerase | [5] |
| CCND1 | Jurkat | Downregulated | Cell Cycle Progression (Cyclin D1) | [5] |
| MDM2 | Jurkat | Downregulated | p53 Degradation (Negative Regulator) | [5] |
| HSP90AA1 | Jurkat | Downregulated | Protein Folding, Telomerase Stability | [5] |
| Bax | U-266 (Multiple Myeloma) | Upregulated | Pro-Apoptotic | [3] |
| Bcl-2 | U-266 (Multiple Myeloma) | Downregulated | Anti-Apoptotic | [3] |
Experimental Methodologies
This section details the protocols used to generate and characterize this compound resistant cell lines and to assess the drug's impact on sensitive cells.
Generation of this compound Resistant Cell Lines
This protocol is based on the methodology described for developing resistance in MDA-MB-231 cells.[1]
-
Parental Cell Line Culture: MDA-MB-231 cells are cultured in standard RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Chronic this compound Exposure: The parental cell line is continuously exposed to a low, non-toxic dose of this compound (e.g., 1 µM). The medium containing the drug is replaced every 3-4 days.
-
Duration of Treatment: The continuous treatment is maintained for an extended period, for example, 140 days, to allow for the selection and expansion of resistant clones.
-
Verification of Resistance: The IC50 value of the long-term treated cell population is determined using a cell viability assay (e.g., MTT or Crystal Violet) and compared to the IC50 of the parental, sensitive cell line. A significant increase in IC50 confirms the resistant phenotype.
-
Mechanism Analysis: Further experiments are conducted to rule out common resistance mechanisms. This includes Western blotting for efflux pump proteins (e.g., MRP-1) and assays for the Alternative Lengthening of Telomeres (ALT) pathway (e.g., C-circle assay). Telomere length is measured using techniques like quantitative PCR (qPCR) or Southern blotting.
Cell Viability and Apoptosis Assays
-
Cell Viability (MTT Assay): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48-72 hours. MTT reagent is added, and after incubation, the formazan crystals are dissolved in DMSO. Absorbance is read at 570 nm to determine the percentage of viable cells relative to an untreated control.
-
Apoptosis Analysis (Flow Cytometry): Treated and untreated cells are harvested, washed, and stained with an Annexin V-FITC and Propidium Iodide (PI) kit according to the manufacturer's instructions. The stained cells are then analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]
Gene Expression Analysis (Real-Time Quantitative PCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cell pellets using a suitable kit (e.g., RNeasy Mini Kit). The concentration and purity are determined by spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
RT-qPCR: The expression of target genes (e.g., ATM, c-Myc, Bax, Bcl-2) is quantified using SYBR Green or TaqMan-based RT-qPCR on a real-time PCR system. A housekeeping gene (e.g., GAPDH or ACTB) is used for normalization. The relative gene expression is calculated using the 2^-ΔΔCt method.[5]
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the molecular pathways involved in this compound sensitivity and resistance.
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
Caption: Mechanisms of this compound action in sensitive cells vs. resistance in long-term treated cells.
Caption: Signaling pathway of this compound action and downstream gene expression effects in sensitive cells.
References
- 1. Long-term in vitro treatment with telomerase inhibitor this compound induces resistance by selecting long telomeres cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Alters Telomere Dynamics, Gene Expression Profiles and Growth in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Telomerase inhibitor this compound and quercetin synergistically inhibit cancer cell proliferation by promoting DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Telomerase Inhibition by this compound Sensitizes Breast Cancer Cells to the Anti-cancer Properties of Plumbagin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting telomerase with this compound leads to downregulation of CCND1, MDM2, MYC, and HSP90AA1 and induce apoptosis in Jurkat cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MST-312: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of MST-312, a telomerase inhibitor used in cancer research. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this compound.
This compound is recognized as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation. Furthermore, it may lead to respiratory irritation and is known to cause damage to the thyroid through prolonged or repeated exposure if ingested. Crucially, this compound is classified as very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.
Operational and Disposal Plan
Proper disposal of this compound and its associated waste is critical. Under no circumstances should the compound or its containers be disposed of in regular trash or down the drain.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, a lab coat, and safety goggles.
-
Waste Segregation: All materials that have come into contact with this compound must be treated as hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical contamination.
-
-
Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "this compound contaminated gloves and pipette tips").
-
Storage: Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and have secondary containment to prevent spills.
-
Disposal Request: Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, contact your institution's EHS office to arrange for pickup and proper disposal by a certified hazardous waste management company.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the experimental use and storage of this compound.
| Parameter | Value | Reference |
| Storage Temperature (Powder) | -20°C | MedchemExpress |
| Storage Temperature (in Solvent) | -80°C | MedchemExpress |
| Purity | 98.62% | MedchemExpress |
| Solubility in DMSO | 76 mg/mL (199.81 mM) | Selleck Chemicals |
| Experimental Concentration (U-266 cells) | 2-8 µM | MedchemExpress |
| Experimental Concentration (PA-1 cells) | 1-3 µM | PubMed Central |
| Experimental Concentration (A2780 and OVCAR3 cells) | 2 µM | PubMed Central |
Experimental Protocols
Preparation of this compound Stock Solution (Example)
A common solvent for this compound is Dimethyl Sulfoxide (DMSO). To prepare a stock solution, dissolve the appropriate amount of this compound powder in fresh, moisture-free DMSO to achieve the desired concentration (e.g., 76 mg/mL). Store the stock solution at -80°C for long-term storage or -20°C for shorter periods. When preparing working solutions, dilute the stock solution with the appropriate cell culture medium or buffer.
Signaling Pathway and Experimental Workflow
This compound functions as a telomerase inhibitor, which has significant downstream effects on cancer cells, ultimately leading to apoptosis. The following diagram illustrates the simplified signaling pathway affected by this compound.
Caption: Mechanism of this compound inducing apoptosis.
The experimental workflow for assessing the effect of this compound typically involves treating cancer cell lines with varying concentrations of the compound over a period of time, followed by assays to measure cell viability, apoptosis, and gene expression.
Caption: Workflow for studying this compound effects.
Personal protective equipment for handling MST-312
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of MST-312, a potent telomerase inhibitor.
This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential to ensure personnel safety and to maintain the integrity of your research. As an antineoplastic agent, this compound requires specific precautions to prevent exposure and ensure proper disposal.
Personal Protective Equipment (PPE) and Handling
When working with this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required personal protective equipment.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves. Double gloving is required. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Gown | Disposable, low-permeability fabric with a solid front and long sleeves with tight-fitting cuffs. | Protects skin and clothing from contamination. |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or aerosols. |
| Face Shield | Required when there is a risk of splashing. | Provides an additional layer of protection for the face and eyes. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for procedures that could generate aerosols. | Prevents inhalation of the compound. |
Operational Plan:
-
Preparation: All handling of this compound should be conducted within a certified biological safety cabinet (BSC) to minimize aerosolization. Before starting, ensure all necessary PPE is donned correctly. The work surface should be covered with a disposable, absorbent pad.
-
Handling: Exercise caution to avoid skin and eye contact. Use dedicated equipment for handling this compound.
-
Decontamination: Following any procedure, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Hand Washing: Immediately after removing gloves, wash hands thoroughly with soap and water.
Disposal Plan:
All materials that come into contact with this compound, including gloves, gowns, and disposable labware, are considered trace-chemotherapeutic waste.[1] These materials must be disposed of in designated, clearly labeled hazardous waste containers. Follow all institutional and local regulations for the disposal of antineoplastic agents.
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural flow for safely handling this compound, from initial preparation to final disposal. Adherence to this workflow is critical for minimizing exposure risk.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
